5-Methylsulfonamido-indole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(methanesulfonamido)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXMYKDPQPQFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164668 | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150975-95-4 | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methylsulfonamido-indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methylsulfonamido-indole-2-carboxylic Acid
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, grounding the discussion in established chemical principles and field-proven insights.
Introduction and Molecular Overview
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This specific compound incorporates three key functional groups that dictate its chemical behavior and potential utility: the indole ring system, a carboxylic acid at the C2 position, and a methylsulfonamido group at the C5 position. Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules for drug discovery programs, such as inhibitors for HIV integrase or protein kinase targets.[3][4]
Figure 1: Chemical Structure of this compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [4][5] |
| CAS Number | 150975-95-4 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [5][6] |
| Molecular Weight | 254.26 g/mol | [5][6] |
| Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | [5] |
| InChI Key | AHXMYKDPQPQFMW-UHFFFAOYSA-N | [5][6] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Topological Polar Surface Area | 108 Ų | [5] |
| XLogP3 | 1.3 | [5] |
Synthesis Pathway and Methodologies
The synthesis of this compound is a multi-step process that leverages established reactions in heterocyclic chemistry. A logical and efficient synthetic route begins with the commercially available 5-nitroindole, proceeding through key intermediates. The causality behind this strategic pathway is to build the molecule by first establishing the indole core with the correct nitrogen-based substituent at C5, followed by the introduction of the carboxylic acid at C2.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylsulfonamido-indole-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its indole scaffold, substituted with a sulfonamide group, is a key pharmacophore in various therapeutic agents. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this important molecule, detailing the rationale behind each step and providing robust experimental protocols. The synthesis is presented in a four-step sequence starting from commercially available materials.
Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a four-step reaction sequence. This pathway begins with the construction of the indole ring system via a Fischer indole synthesis, followed by the reduction of a nitro group to an amine. The subsequent sulfonylation of the amino group and final hydrolysis of the ethyl ester yield the target compound.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
The initial step involves the construction of the indole nucleus through the Fischer indole synthesis. This classic reaction utilizes the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from p-nitrophenylhydrazine and ethyl pyruvate. The presence of the electron-withdrawing nitro group on the phenylhydrazine directs the cyclization to form the 5-nitroindole isomer.
Experimental Protocol:
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Toluene
Procedure:
-
A mixture of p-nitrophenylhydrazine hydrochloride and a molar equivalent of ethyl pyruvate is suspended in toluene.
-
The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the initial condensation to the hydrazone.
-
After the formation of the hydrazone is complete (monitored by TLC), the reaction mixture is cooled, and polyphosphoric acid is added cautiously.
-
The reaction mixture is then heated to 85-115°C for 20-60 minutes to effect the cyclization.[1]
-
Upon completion, the reaction is quenched by pouring it onto ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford ethyl 5-nitro-1H-indole-2-carboxylate as a yellow to brown powder.
| Parameter | Value | Reference |
| Typical Yield | ~90% | [1] |
| Melting Point | 220-225 °C |
Part 2: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate
The second step is the reduction of the nitro group of ethyl 5-nitro-1H-indole-2-carboxylate to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of palladium on carbon as the catalyst with ammonium formate as a hydrogen transfer agent provides a safe and effective alternative to using hydrogen gas.
Experimental Protocol:
Materials:
-
Ethyl 5-nitro-1H-indole-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Ethanol
Procedure:
-
Ethyl 5-nitro-1H-indole-2-carboxylate is dissolved in ethanol.
-
Ammonium formate (4 equivalents) is added to the solution.
-
A catalytic amount of 10% Pd/C is added carefully under an inert atmosphere (e.g., nitrogen).
-
The reaction mixture is heated to reflux for 30 minutes.[2]
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The hot reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield ethyl 5-amino-1H-indole-2-carboxylate.
| Parameter | Value | Reference |
| Typical Yield | Quantitative | [2] |
Part 3: Synthesis of Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate
The third step involves the sulfonylation of the amino group of ethyl 5-amino-1H-indole-2-carboxylate with methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol:
Materials:
-
Ethyl 5-amino-1H-indole-2-carboxylate
-
Methanesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
Procedure:
-
Ethyl 5-amino-1H-indole-2-carboxylate is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Pyridine (1.2 equivalents) is added, and the solution is cooled to 0°C in an ice bath.
-
Methanesulfonyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol.
Experimental Protocol:
Materials:
-
Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate is suspended in a mixture of ethanol and water.
-
A solution of potassium hydroxide in water is added, and the mixture is heated to reflux for 5-6 hours.[3]
-
The reaction progress is monitored by TLC.
-
Once the hydrolysis is complete, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
| Parameter | Value | Reference |
| Typical Yield | ~80% | [3] |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a robust and well-documented pathway for the synthesis of this compound. By following the detailed protocols and understanding the chemical principles behind each transformation, researchers can confidently produce this valuable compound for their drug discovery and development endeavors. The provided methods are scalable and utilize readily available reagents, making this synthesis both practical and efficient.
References
- WO2008072257A2 - Process for the preparation of indole derivatives - Google P
- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google P
Sources
A Technical Guide to the Mechanism of Action of 5-Methylsulfonamido-indole-2-carboxylic acid as a Putative HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylsulfonamido-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole-2-carboxylic acid class of molecules.[1][2][3] While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motif is a recognized scaffold for the development of potent enzyme inhibitors.[4][5] Notably, derivatives of indole-2-carboxylic acid have demonstrated significant activity as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[6][7][8] This guide synthesizes the established mechanism for this class of compounds and proposes a detailed, field-proven experimental workflow to validate the mechanism of action of this compound as a putative HIV-1 Integrase Strand Transfer Inhibitor (INSTI).
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[5] Its unique electronic properties and ability to be readily functionalized make it a valuable starting point for drug discovery.[4] The indole-2-carboxylic acid subgroup, in particular, has been a fruitful area of research, yielding compounds with diverse biological activities, including anticancer and antiviral properties.[9][10]
A key therapeutic target for this class of molecules is HIV-1 integrase.[11] This enzyme is essential for the lifecycle of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host cell's genome.[6][7] By blocking this step, integrase inhibitors effectively halt viral replication.[12] The established mechanism for indole-2-carboxylic acid-based INSTIs involves the chelation of divalent magnesium ions (Mg²⁺) within the enzyme's active site, which are crucial for its catalytic function.[6][11][12] This guide will operate on the well-supported hypothesis that this compound acts via this established mechanism.
The HIV-1 Integrase Strand Transfer Mechanism: A Prime Antiviral Target
HIV-1 integrase performs its function in a two-step process:
-
3'-Processing: The enzyme removes a dinucleotide from each 3' end of the linear viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.
Integrase Strand Transfer Inhibitors (INSTIs) specifically block the second step. The active site of the integrase contains a highly conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two Mg²⁺ ions.[11] These cations are directly involved in the catalytic process. The proposed mechanism of action for indole-2-carboxylic acid derivatives centers on their ability to disrupt this critical metallic cofactor system.[6][12]
Proposed Binding Mode of this compound
Based on extensive research into this compound class, the indole-2-carboxylic acid moiety is predicted to act as a metal-chelating pharmacophore.[6][12] The carboxyl group at the C2 position and the indole nucleus nitrogen are positioned to form a chelating triad with the two Mg²⁺ ions in the integrase active site.[6][7] This interaction effectively sequesters the metal ions, preventing them from participating in the strand transfer reaction. Additionally, the sulfonamido group at the 5-position may form further interactions, such as hydrogen bonds or π-π stacking with viral DNA, enhancing binding affinity and inhibitory potency.[7][12]
Caption: Proposed binding of the inhibitor to the HIV-1 integrase active site.
Experimental Validation Workflow: A Self-Validating System
To rigorously test the hypothesis that this compound functions as an HIV-1 INSTI, a multi-step, self-validating experimental workflow is required. This process moves from direct enzyme inhibition to cellular activity, providing a comprehensive understanding of the molecule's mechanism.
Caption: High-level experimental workflow for mechanism of action validation.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To determine the direct inhibitory effect of this compound on the strand transfer activity of recombinant HIV-1 integrase and calculate its 50% inhibitory concentration (IC₅₀).
Methodology: This is a fluorescence-based assay that measures the integration of a donor DNA substrate into a target DNA substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reconstitute recombinant HIV-1 integrase enzyme to the working concentration as per the manufacturer's instructions.
-
Prepare donor and target DNA substrates. The donor substrate is typically labeled with a fluorophore (e.g., biotin) and the target substrate is coated on a plate (e.g., streptavidin-coated).
-
-
Assay Procedure:
-
Add the serially diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the HIV-1 integrase enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the donor DNA substrate.
-
Incubate the plate for 60 minutes at 37°C to allow the strand transfer reaction to proceed.
-
Wash the plate to remove unbound donor DNA.
-
Add a detection reagent (e.g., europium-labeled anti-biotin antibody) and incubate.
-
Read the time-resolved fluorescence signal.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of integrated DNA.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Antiviral Activity Assay
Objective: To evaluate the ability of the compound to inhibit HIV-1 replication in a cell-based model.
Methodology: This assay typically uses a cell line susceptible to HIV-1 infection (e.g., MT-4 cells) and measures a marker of viral replication, such as p24 antigen levels.[12]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture MT-4 cells in appropriate media and maintain in a logarithmic growth phase.
-
-
Infection and Treatment:
-
Seed the MT-4 cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Include a "no virus" control and an "infected, untreated" control.
-
Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
-
Protocol 3: Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells and to calculate the selectivity index (SI).
Methodology: A standard cell viability assay, such as the MTT assay, is used.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the compound to the cells (uninfected).
-
Incubate for the same duration as the antiviral assay.
-
-
Viability Measurement:
-
Add MTT reagent to the wells and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Data Presentation and Interpretation
The quantitative data from the described assays should be summarized for clear interpretation.
| Parameter | Description | Expected Value (Hypothetical) | Implication |
| IC₅₀ | Concentration for 50% inhibition of integrase enzyme | 0.1 - 5 µM | Confirms direct, potent inhibition of the target enzyme.[6] |
| EC₅₀ | Concentration for 50% inhibition of viral replication in cells | 0.5 - 10 µM | Demonstrates the compound can enter cells and inhibit the virus. |
| CC₅₀ | Concentration for 50% reduction in cell viability | > 100 µM | Indicates low toxicity to host cells at effective concentrations. |
| SI | Selectivity Index (CC₅₀/EC₅₀) | > 10 | A high SI is desirable for a drug candidate, indicating a good safety margin. |
Conclusion
The structural features of this compound strongly suggest its potential as an HIV-1 integrase inhibitor, acting through the well-established mechanism of active site Mg²⁺ chelation. The comprehensive experimental workflow detailed in this guide provides a robust framework for validating this hypothesis. Successful outcomes from these assays—namely, potent in vitro enzymatic inhibition, effective cellular antiviral activity, and a high selectivity index—would provide compelling evidence for its mechanism of action and warrant its further development as a novel antiretroviral agent.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Indole-2-carboxylic acid. Chem-Impex. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
This compound API Suppliers. apicule. Available at: [Link]
-
This compound. gsrs. Available at: [Link]
-
This compound | C10H10N2O4S | CID 60948. PubChem. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
-
Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. LinkedIn. Available at: [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 5-Methylsulfonamido-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the known and potential biological activities of 5-Methylsulfonamido-indole-2-carboxylic acid (CAS No: 150975-95-4). While direct experimental data on this specific molecule is limited in publicly accessible literature, its core structure as an indole-2-carboxylic acid derivative allows for a robust, evidence-based exploration of its potential as a therapeutic agent. This document synthesizes information from extensive research on related analogs to project its utility as a scaffold in drug discovery, with a particular focus on its potential as an inhibitor of the 14-3-3η protein for oncology applications and as an HIV-1 integrase inhibitor for antiviral therapies. Detailed experimental protocols and structure-activity relationship (SAR) analyses are provided to guide future research and development efforts.
Introduction and Chemical Profile
This compound is a synthetic organic compound featuring a core indole ring, a carboxylic acid group at the 2-position, and a methylsulfonamido substituent at the 5-position.[1][2][3] This unique combination of functional groups makes it a compelling candidate for investigation in medicinal chemistry. The indole scaffold is a well-established privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The carboxylic acid at the 2-position is crucial for forming key interactions with enzyme active sites, particularly those involving metal cofactors. The methylsulfonamido group at the 5-position significantly influences the molecule's electronic properties, solubility, and potential for specific hydrogen bonding interactions, thereby modulating its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150975-95-4 | [1][3] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [1][3] |
| Molecular Weight | 254.26 g/mol | [1][3] |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [1][3] |
| Appearance | Predicted: Solid | N/A |
| Solubility | Predicted: Poorly soluble in water, soluble in organic solvents | N/A |
Potential Biological Activities: A Scaffold-Based Analysis
The therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. This section explores its most promising potential applications based on a thorough analysis of structure-activity relationships within the indole-2-carboxylic acid class.
Anticancer Activity via 14-3-3η Protein Inhibition
Rationale: The 14-3-3 protein family, particularly the η (eta) isoform, is overexpressed in various cancers, including hepatocellular carcinoma. These proteins act as key regulators of signal transduction pathways involved in cell proliferation, apoptosis, and cell cycle control.[4] Inhibition of 14-3-3η protein-protein interactions represents a promising strategy for cancer therapy. Recent studies have identified the 1H-indole-2-carboxylic acid scaffold as a promising starting point for the design of 14-3-3η inhibitors.[4]
Mechanism of Action: Indole-2-carboxylic acid derivatives are hypothesized to bind to the central channel of the 14-3-3η protein, disrupting its interaction with client proteins such as YAP (Yes-associated protein), which plays a crucial role in cancer cell proliferation and survival. The carboxylic acid moiety is essential for anchoring the molecule within the binding pocket through interactions with key amino acid residues. The substituent at the 5-position, in this case, the methylsulfonamido group, would be expected to form additional hydrogen bonds and hydrophobic interactions, thereby influencing the binding affinity and selectivity.
Prospective Role of the Methylsulfonamido Group: The sulfonamido group is a versatile functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This dual nature could facilitate strong interactions within the 14-3-3η binding pocket. Furthermore, its electron-withdrawing nature would modulate the electronic properties of the indole ring, potentially enhancing its binding characteristics.
Caption: Proposed mechanism of 14-3-3η inhibition.
Antiviral Activity via HIV-1 Integrase Inhibition
Rationale: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome.[5] There is no human counterpart to this enzyme, making it an excellent target for antiviral therapy. The indole-2-carboxylic acid scaffold has been extensively studied and proven to be a potent inhibitor of HIV-1 integrase.[5][6][7]
Mechanism of Action: The primary mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) in the active site of the integrase enzyme.[5] The carboxylic acid group at the 2-position of the indole ring is perfectly positioned to form these crucial coordinate bonds with the Mg²⁺ ions, which are themselves coordinated by the catalytic DDE (Asp64, Asp116, and Glu152) motif of the enzyme. This chelation prevents the binding of the viral DNA to the active site, thus inhibiting the strand transfer step of integration. The indole ring itself often engages in π-stacking interactions with the viral DNA, further enhancing the inhibitory activity.[5][6]
Prospective Role of the Methylsulfonamido Group: The substituent at the 5-position can significantly impact the potency of integrase inhibition. Structure-activity relationship studies on related compounds have shown that modifications at this position can influence interactions with the surrounding amino acid residues and the overall positioning of the molecule in the active site. The methylsulfonamido group could provide additional hydrogen bonding opportunities and influence the electronic landscape of the indole ring to optimize these interactions.
Caption: Inhibition of HIV-1 integrase by chelation.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, field-proven protocols for the synthesis and biological evaluation of this compound and its derivatives. These protocols are adapted from methodologies reported for analogous compounds.
Representative Synthesis of an Indole-2-Carboxylic Acid Derivative
This protocol describes a general method for the synthesis of indole-2-carboxylic acid derivatives, which can be adapted for the specific synthesis of the title compound.
Workflow Diagram:
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted aniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add an α-ketoacid, such as pyruvic acid (1.1 eq), to the solution.
-
Fisher Indole Synthesis: Add a catalyst, such as polyphosphoric acid or a Lewis acid, to the reaction mixture. Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The solid product will precipitate out.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol or another suitable solvent to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase enzyme, a suitable buffer (e.g., MOPS), MnCl₂ or MgCl₂, and a labeled oligonucleotide substrate that mimics the viral DNA.
-
Add Test Compound: Add serial dilutions of this compound (typically from 0.01 µM to 100 µM) to the wells. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37 °C for 1-2 hours to allow the integration reaction to proceed.
-
Stop Reaction: Stop the reaction by adding a solution containing EDTA and a denaturing agent.
-
Detection: The amount of integrated product is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an ELISA-based system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines (e.g., liver cancer cell lines like HepG2 or SMMC-7721 for 14-3-3η inhibition).
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion and Future Directions
This compound is a promising chemical entity that warrants further investigation as a scaffold for the development of novel therapeutic agents. Based on robust structure-activity relationship data from closely related analogs, it holds significant potential as both an anticancer agent targeting the 14-3-3η protein and as an antiviral agent targeting HIV-1 integrase.
The immediate next steps for the research community should involve the chemical synthesis and thorough in vitro biological evaluation of this specific compound. Future studies should focus on:
-
Confirming the predicted biological activities through the assays outlined in this guide.
-
Determining the IC₅₀ values against the 14-3-3η protein and HIV-1 integrase.
-
Conducting co-crystallization studies to elucidate the precise binding mode within the target proteins.
-
Performing further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational document to stimulate and guide these future research endeavors, with the ultimate goal of translating the potential of this promising scaffold into clinically effective therapies.
References
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]
-
This compound | C10H10N2O4S | CID 60948. PubChem. Available at: [Link]
-
This compound. gsrs. Available at: [Link]
-
This compound API Suppliers - Manufacturers and Distributors. apicule. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]
-
AC-203 - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Available at: [Link]
-
3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. Available at: [Link]
-
Inhibitory mode of indole-2-carboxamide derivatives against HLGPa: molecular docking and 3D-QSAR analyses. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. apicule.com [apicule.com]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
5-Methylsulfonamido-indole-2-carboxylic Acid: A Technical Guide for Research and Development
Abstract
This technical guide provides a comprehensive overview of 5-Methylsulfonamido-indole-2-carboxylic acid, a research chemical with significant potential as a scaffold and building block in modern drug discovery. While direct biological characterization of this specific molecule is limited in publicly accessible literature, its structural features, rooted in the versatile indole-2-carboxylic acid core, position it as a valuable starting point for the synthesis of novel therapeutic agents. This document synthesizes available chemical data, outlines potential synthetic routes, and explores promising research applications, particularly in the development of HIV-1 integrase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Strategic Value of the Indole-2-Carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a carboxylic acid at the 2-position imparts unique chemical properties, notably the ability to act as a bidentate chelator for divalent metal ions. This characteristic is particularly relevant for inhibiting metalloenzymes, a class of proteins crucial in various pathological processes.
This compound (Figure 1) combines this key chelating motif with a sulfonamido group at the 5-position. The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and improving physicochemical properties such as solubility. This strategic combination of functional groups makes it a molecule of interest for library synthesis and lead optimization campaigns.
Figure 1: Chemical Structure of this compound
Caption: Key identifiers for this compound.
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties of a research chemical is fundamental to its application in experimental settings.
Computed Physicochemical Properties
The following table summarizes key computed properties for this compound, providing insights into its likely behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 254.26 g/mol | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Analytical Characterization Workflow
The purity and identity of this compound should be rigorously confirmed before its use in biological assays. A standard analytical workflow is proposed below.
Diagram: Analytical Workflow for Compound Verification
Caption: Recommended workflow for verifying the identity and purity of the compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The purity is determined by the peak area percentage of the main component.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
System: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Chromatography: Utilize the same HPLC conditions as in Protocol 1.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: Confirm the presence of the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the exact mass of the compound (C₁₀H₁₀N₂O₄S, Exact Mass: 254.0361).[1]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Spectra: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Synthesis Pathway
Diagram: Proposed Synthesis Workflow
Caption: A potential multi-step synthesis route for the target compound.
Protocol 4: General Procedure for Saponification of the Ethyl Ester Precursor
This protocol is adapted from a similar procedure for a related indole-2-carboxylic acid derivative and would be the final step in the proposed synthesis.[2]
-
Dissolution: Dissolve the ethyl ester precursor, 5-(methylsulfonamido)-1H-indole-2-carboxylate, in a suitable alcoholic solvent such as ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-4 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound, this compound.
Potential Research Applications and Mechanism of Action
The primary value of this compound lies in its potential as a scaffold for developing inhibitors of metalloenzymes, particularly HIV-1 integrase.
HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for viral replication, facilitating the insertion of the viral DNA into the host genome. This process is dependent on two Mg²⁺ ions in the enzyme's active site.[3] The indole-2-carboxylic acid moiety is an effective pharmacophore for chelating these essential magnesium ions, thereby inhibiting the strand transfer step of integration.[4][5][6]
Diagram: Proposed Mechanism of HIV-1 Integrase Inhibition
Caption: The indole-2-carboxylic acid scaffold chelates Mg²⁺ ions in the HIV-1 integrase active site.
The sulfonamide group at the 5-position can be further functionalized to explore the surrounding binding pocket, potentially increasing potency and altering the selectivity profile. Structure-activity relationship (SAR) studies on related indole-2-carboxylic acid derivatives have shown that modifications at this position can significantly impact inhibitory activity.[4]
Other Potential Applications
While less substantiated, the compound has been noted as a potential building block for targeting other proteins, such as the 14-3-3η protein, which is implicated in liver cancer.[7] Further research is required to validate these applications.
Conclusion and Future Directions
This compound is a research chemical with a high potential for utility in drug discovery programs. Its key structural features, particularly the indole-2-carboxylic acid core, make it an attractive starting point for the synthesis of HIV-1 integrase inhibitors and potentially other therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, the exploration of its derivatization to build diverse chemical libraries, and the systematic evaluation of these derivatives in relevant biological assays to fully elucidate the therapeutic potential of this promising scaffold.
References
-
apicule. This compound API Suppliers - Manufacturers and Distributors. Available from: [Link]
-
RSC Advances. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 2023. Available from: [Link]
-
PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]
-
ResearchGate. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024. Available from: [Link]
-
bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. 2021. Available from: [Link]
-
ResearchGate. Structure-activity relationship of compounds 2, 5, 11, and 15. Available from: [Link]
-
GSRS. This compound. Available from: [Link]
-
NIH. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Available from: [Link]
-
PubMed. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. 2016. Available from: [Link]
-
PubMed Central. FAAH inhibitors in the limelight, but regrettably. Available from: [Link]
-
PubMed Central. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Available from: [Link]
-
PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]
-
MDPI. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. 2022. Available from: [Link]
-
ScienceDirect. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. 2017. Available from: [Link]
-
PubMed. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation. Available from: [Link]
-
MDPI. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. 2018. Available from: [Link]
-
SpectraBase. 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. 2023. Available from: [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apicule.com [apicule.com]
Unveiling the Therapeutic Potential of 5-Methylsulfonamido-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the therapeutic potential of a specific derivative, 5-Methylsulfonamido-indole-2-carboxylic acid, by proposing and substantiating three primary therapeutic targets: Cytosolic Phospholipase A2α (cPLA2α), HIV-1 Integrase, and the 14-3-3η protein. Drawing upon structure-activity relationships of analogous compounds and established screening methodologies, this document provides a comprehensive framework for researchers and drug development professionals to investigate and validate these potential targets. Detailed experimental protocols and a discussion of the underlying scientific rationale are presented to guide a rigorous preclinical research program.
Introduction: The Promise of the Indole Scaffold
The indole nucleus is a cornerstone of numerous natural and synthetic molecules of significant therapeutic value. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a favored scaffold in the design of enzyme inhibitors and receptor modulators. This compound (Figure 1) is a synthetic compound that combines the indole-2-carboxylic acid core with a sulfonamide group at the 5-position. While direct biological data for this specific molecule is sparse in publicly accessible literature, analysis of its structural features and the extensive body of research on related analogs allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets.
This guide will explore the scientific basis for investigating this compound as a modulator of three key proteins implicated in a range of pathologies, from inflammatory diseases to viral infections and cancer. For each proposed target, we will dissect the rationale, outline the relevant signaling pathways, and provide detailed, field-proven experimental protocols for validation.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.[1][2]
Potential Therapeutic Target 1: Cytosolic Phospholipase A2α (cPLA2α) - An Anti-inflammatory Avenue
Scientific Rationale
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[3][4] This free arachidonic acid is then metabolized into pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Consequently, inhibition of cPLA2α is a highly attractive strategy for the development of novel anti-inflammatory therapeutics.[3][4]
The indole scaffold is a well-established pharmacophore for potent and selective cPLA2α inhibitors.[5][6][7] Structure-activity relationship (SAR) studies have demonstrated that an acidic moiety, such as the carboxylic acid present in our compound of interest, is often crucial for activity.[8][9] Furthermore, substitutions on the indole ring significantly influence inhibitory potency.[5][8] While the specific contribution of a 5-sulfonamido group has not been extensively documented for cPLA2α inhibition, sulfonamides are known to act as bioisosteres for carboxylic acids and can engage in key hydrogen bonding interactions within enzyme active sites.[10][11] Therefore, it is highly plausible that this compound could effectively inhibit cPLA2α.
Signaling Pathway
Caption: Proposed inhibition of the cPLA2α signaling pathway.
Experimental Validation
This assay directly measures the enzymatic activity of purified cPLA2α and its inhibition by the test compound.[3]
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify human cPLA2α.
-
Prepare a mixed micelle substrate solution containing 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine, unlabeled 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, and Triton X-100 in assay buffer (e.g., 100 mM HEPES, pH 7.5, with 90 µM CaCl₂, 2 mM DTT, and 0.1 mg/mL BSA).[3]
-
-
Inhibition Reaction:
-
In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Add the purified cPLA2α enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the mixed micelle substrate solution.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a Dole reagent (e.g., isopropanol:heptane:0.5 M H₂SO₄, 40:10:1 v/v/v).
-
Extract the released [¹⁴C]arachidonic acid with an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay assesses the ability of the compound to inhibit cPLA2α activity in a cellular context.[12]
Protocol:
-
Cell Culture and Labeling:
-
Inhibitor Treatment and Stimulation:
-
Wash the cells to remove unincorporated [³H]arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cPLA2α activator, such as the calcium ionophore A23187 or a pro-inflammatory cytokine like IL-1β, to induce arachidonic acid release.[3][12]
-
-
Quantification:
-
Collect the cell culture supernatant.
-
Measure the radioactivity in the supernatant using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of stimulated arachidonic acid release for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
| Assay | Parameter Measured | Expected Outcome for Active Compound |
| In Vitro cPLA2α Enzyme Inhibition | Direct inhibition of purified enzyme | Low IC₅₀ value |
| Cell-Based Arachidonic Acid Release | Inhibition of arachidonic acid release from cells | Dose-dependent reduction in radiolabel release |
Potential Therapeutic Target 2: HIV-1 Integrase - An Antiviral Strategy
Scientific Rationale
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host cell's genome.[13][14] Inhibition of this enzyme, particularly the strand transfer step, is a clinically validated strategy for the treatment of HIV/AIDS.[13]
The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14][15][16] The carboxylic acid moiety is crucial for chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, a key interaction for many INSTIs.[13][14] SAR studies on indole-2-carboxylic acid derivatives have shown that substituents on the indole ring can significantly impact antiviral potency, likely by forming additional interactions with the enzyme or the viral DNA substrate.[13][15][16] The electron-withdrawing nature of the sulfonamide group at the 5-position of this compound could influence the acidity of the indole N-H and the chelating properties of the carboxylic acid, potentially enhancing its interaction with the integrase active site.
Mechanism of Action
Caption: Proposed inhibition of HIV-1 integrase strand transfer.
Experimental Validation
This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.[17][18]
Protocol:
-
Reagents and Substrates:
-
Inhibition Reaction:
-
In a 96-well plate, pre-incubate the HIV-1 integrase with the test compound at various concentrations.
-
Add the biotinylated donor DNA to allow for the formation of the integrase-donor DNA complex.
-
Initiate the strand transfer reaction by adding the DIG-labeled target DNA.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated donor DNA and any integrated products.
-
Wash the plate to remove unincorporated target DNA.
-
Detect the integrated product by adding an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP).
-
Add a colorimetric or chemiluminescent substrate and measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC₅₀ value from the dose-response curve.
-
This cell-based assay evaluates the compound's ability to inhibit HIV-1 replication in a more physiologically relevant setting.[19]
Protocol:
-
Cell and Virus Preparation:
-
Use a cell line that is susceptible to HIV-1 infection (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR).
-
Produce single-round infectious viral particles by co-transfecting producer cells (e.g., HEK293T) with an HIV-1 proviral plasmid lacking the env gene and a plasmid encoding a vesicular stomatitis virus G (VSV-G) envelope protein.
-
-
Infection and Inhibition:
-
Seed the target cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound.
-
Infect the cells with the single-round HIV-1 particles.
-
-
Quantification of Infection:
-
After a suitable incubation period (e.g., 48-72 hours), lyse the cells and measure the activity of the reporter gene product (e.g., luciferase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral infectivity for each compound concentration.
-
Determine the EC₅₀ (effective concentration) value.
-
Concurrently, assess the cytotoxicity of the compound on the target cells (e.g., using an MTT or CellTiter-Glo assay) to determine the CC₅₀ (cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
| Assay | Parameter Measured | Expected Outcome for Active Compound |
| In Vitro Strand Transfer Assay | Inhibition of integrase enzymatic activity | Low IC₅₀ value |
| Single-Round Infectivity Assay | Inhibition of viral replication in cells | Low EC₅₀ value and high Selectivity Index |
Potential Therapeutic Target 3: 14-3-3η Protein - A Novel Anticancer Approach
Scientific Rationale
The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, thereby modulating their function and influencing key cellular processes such as signal transduction, cell cycle control, and apoptosis.[20] The 14-3-3η isoform is overexpressed in several cancers, including hepatocellular carcinoma, and has been identified as a promising therapeutic target.[21][22]
Recent studies have identified 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η protein.[20][21][22] These compounds have been shown to disrupt the interaction of 14-3-3η with its binding partners, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[20][21] The indole-2-carboxylic acid core is thought to occupy a key binding pocket on the 14-3-3η protein. The 5-methylsulfonamido group of our lead compound could potentially form additional hydrogen bonds or other favorable interactions within this pocket, thereby enhancing binding affinity and inhibitory activity. This makes this compound a compelling candidate for investigation as a novel 14-3-3η-targeted anticancer agent.
Signaling Pathway Involvement
Caption: Proposed disruption of 14-3-3η protein-protein interactions.
Experimental Validation
This in vitro assay measures the disruption of the interaction between 14-3-3η and a fluorescently labeled peptide derived from one of its known binding partners.[23]
Protocol:
-
Reagents:
-
Recombinant human 14-3-3η protein.
-
A fluorescently labeled phosphopeptide corresponding to the 14-3-3η binding motif of a known client protein (e.g., from Raf-1).[23]
-
-
Assay Procedure:
-
In a 384-well plate, combine the 14-3-3η protein and the fluorescently labeled peptide. This will result in a high fluorescence polarization signal due to the slower tumbling of the large protein-peptide complex.
-
Add this compound at a range of concentrations.
-
Incubate at room temperature to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader. An inhibitor that disrupts the protein-peptide interaction will cause the release of the small, rapidly tumbling fluorescent peptide, leading to a decrease in the polarization signal.
-
-
Data Analysis:
-
Calculate the percent inhibition of binding for each concentration of the test compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
CETSA can be used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat cultured cancer cells (e.g., HepG2, a liver cancer cell line) with either vehicle or this compound.
-
-
Heating:
-
Heat aliquots of the cell lysates or intact cells to a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble 14-3-3η protein remaining at each temperature using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Binding of the compound to 14-3-3η is expected to increase its thermal stability, resulting in a shift of its melting curve to higher temperatures. Plot the amount of soluble protein as a function of temperature to determine the melting temperature (Tm) in the presence and absence of the compound.
-
| Assay | Parameter Measured | Expected Outcome for Active Compound |
| Fluorescence Polarization Assay | Disruption of 14-3-3η-peptide interaction | Dose-dependent decrease in fluorescence polarization and a low IC₅₀ value |
| Cellular Thermal Shift Assay | Target engagement in cells | Increased thermal stability of 14-3-3η (shift in Tm) |
Synthesis of this compound
While not the primary focus of this guide, a plausible synthetic route is essential for obtaining the compound for testing. Based on general indole synthesis methodologies and related patent literature, a potential synthetic approach is outlined below.[24]
Caption: A generalized synthetic workflow.
A more detailed, stepwise synthesis would likely involve:
-
Nitration of a suitable indole-2-carboxylate ester at the 5-position.
-
Reduction of the nitro group to an amine.
-
Sulfonylation of the amine with methanesulfonyl chloride.
-
Hydrolysis of the ester to yield the final carboxylic acid.
Each step would require careful optimization of reaction conditions and purification of intermediates.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential to modulate several key therapeutic targets. The structural analogy to known inhibitors of cPLA2α, HIV-1 integrase, and the 14-3-3η protein provides a strong rationale for the investigative framework presented in this guide.
The successful validation of this compound against one or more of these targets, using the detailed protocols herein, would pave the way for lead optimization studies. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of inflammation, HIV infection, or cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the compound to determine its suitability for further development.
This technical guide provides a clear and actionable roadmap for elucidating the therapeutic potential of this compound, with the ultimate goal of translating fundamental scientific insights into novel therapeutic interventions.
References
-
Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay. ASSAY and Drug Development Technologies. [Link][23]
-
Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. [Link][8]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link][21]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link][22]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein | Request PDF. ResearchGate. [Link][20]
-
A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta Pharmacologica Sinica. [Link][17]
-
Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS ONE. [Link][3]
-
Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics. Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link][10]
-
Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences. [Link][4]
-
HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. [Link][19]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][13][15][16]
-
HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Journal of Biological Chemistry. [Link][18]
-
Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Cell Death & Disease. [Link][25]
-
WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents. [24]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link][14]
-
cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Journal of Investigative Dermatology. [Link][12]
-
Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules. [Link][26]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link][11]
-
This compound | C10H10N2O4S | CID 60948 - PubChem. [Link][1]
-
Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry. [Link][6]
-
Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters. [Link][7]
-
This compound API Suppliers - Manufacturers and Distributors - apicule. [Link][2]
-
1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. ChemMedChem. [Link][9]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 25. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-Methylsulfonamido-indole-2-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this broad class, the 5-Methylsulfonamido-indole-2-carboxylic acid core has emerged as a particularly promising starting point for the development of novel therapeutics. Its unique electronic and structural features facilitate critical interactions with a range of biological targets, leading to potent and selective pharmacological activities. This guide provides a comprehensive technical overview of this scaffold, from its chemical synthesis and properties to its application in the discovery of targeted therapies, with a focus on HIV-1 integrase and the 14-3-3η protein. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and explore the structure-activity relationships that drive lead optimization.
Introduction: The Strategic Value of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of drug design, celebrated for its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[2] The addition of a carboxylic acid at the 2-position introduces a key functional group capable of acting as a hydrogen bond donor and acceptor, and crucially, as a metal-chelating moiety.[3][4] This latter property is fundamental to the inhibitory activity of many indole-2-carboxylic acid derivatives against metalloenzymes.[3]
The further incorporation of a methylsulfonamido group at the 5-position provides a strategic advantage. This group can act as a hydrogen bond donor and acceptor, enhancing target affinity and modulating the physicochemical properties of the molecule, such as solubility and metabolic stability. This strategic combination of functional groups makes this compound a highly versatile and "tunable" scaffold for drug discovery.
Key Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [5] |
| CAS Number | 150975-95-4 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [5] |
| Molecular Weight | 254.26 g/mol | [5] |
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes, often involving the construction of the indole ring as a key step. A common and adaptable approach is the Fischer indole synthesis. The following protocol outlines a representative synthetic pathway.
Proposed Synthetic Protocol for this compound
This protocol is a composite method based on established syntheses of related indole-2-carboxylates.[6][7]
Step 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-nitrotoluene and diethyl oxalate in anhydrous ether.
-
Base Addition: Slowly add a solution of potassium ethoxide in ethanol to the stirred mixture at room temperature. A deep-purple potassium salt of ethyl o-nitrophenylpyruvate will precipitate.[7]
-
Isolation: After 24 hours, filter the precipitate, wash with anhydrous ether, and air dry.[7]
-
Reductive Cyclization: Dissolve the potassium salt in glacial acetic acid and add a platinum catalyst. Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.[7]
-
Work-up: Filter the catalyst and precipitate the product, ethyl indole-2-carboxylate, by adding water.
-
Nitration: Treat the ethyl indole-2-carboxylate with a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperature to selectively install the nitro group at the 5-position.
Step 2: Reduction of the Nitro Group
-
Reaction: Dissolve the ethyl 5-nitroindole-2-carboxylate in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for instance, tin(II) chloride in the presence of hydrochloric acid, and heat the mixture to reduce the nitro group to an amine.
-
Isolation: Neutralize the reaction mixture and extract the resulting ethyl 5-aminoindole-2-carboxylate.
Step 3: Sulfonylation of the Amine
-
Reaction: Dissolve the ethyl 5-aminoindole-2-carboxylate in a solvent like pyridine or dichloromethane.
-
Sulfonyl Chloride Addition: Cool the solution in an ice bath and slowly add methanesulfonyl chloride.
-
Work-up: After the reaction is complete, quench with water and extract the product, ethyl 5-methylsulfonamido-indole-2-carboxylate.
Step 4: Hydrolysis of the Ester
-
Reaction: Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.
-
Saponification: Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylic acid.
-
Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the final product, this compound. Filter, wash with water, and dry to obtain the pure compound.
General Workflow for Derivative Synthesis
The core scaffold can be readily derivatized to explore structure-activity relationships.
Caption: General derivatization workflow for the core scaffold.
Applications in Drug Discovery: Targeting Key Proteins
The this compound scaffold has shown significant promise in the development of inhibitors for two key therapeutic targets: HIV-1 integrase and the 14-3-3η protein.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome.[8] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a vital component of modern antiretroviral therapy.[1]
Mechanism of Action:
The indole-2-carboxylic acid core is a key pharmacophore for HIV-1 integrase inhibition.[3] The carboxylic acid and the indole nitrogen act as a metal-binding group, chelating the two Mg²⁺ ions present in the enzyme's active site.[4][8] This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction. The sulfonamido group at the 5-position can form additional hydrogen bonds with the enzyme, enhancing binding affinity.
Caption: Mechanism of HIV-1 integrase inhibition.
Structure-Activity Relationship (SAR) Insights:
Studies on indole-2-carboxylic acid derivatives have revealed key SAR trends for HIV-1 integrase inhibition:
-
C3 Position: Introduction of a long branch at the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site, significantly increasing inhibitory activity.[8]
-
C6 Position: The addition of a halogenated benzene ring at the C6 position can enhance π-π stacking interactions with the viral DNA, leading to improved potency.[1][8]
Quantitative Data for Representative Derivatives:
| Compound | R¹ (C3) | R² (C6) | IC₅₀ (µM) for HIV-1 Integrase | Reference |
| Parent Scaffold | H | H | 32.37 | [3][4] |
| Derivative 20a | -(CH₂)O-benzyl | H | 0.13 | [8] |
| Derivative 17a | H | Halogenated benzene | 3.11 | [1][4] |
Targeting the 14-3-3η Protein in Oncology
The 14-3-3 proteins are a family of highly conserved regulatory proteins that are overexpressed in various cancers, including liver cancer.[9] The η (eta) isoform, in particular, has been identified as a promising therapeutic target.[10] 14-3-3η contributes to oncogenic signaling by stabilizing and activating key cancer-related proteins.[9]
Therapeutic Rationale:
The development of small molecule inhibitors that disrupt the protein-protein interactions mediated by 14-3-3η is a promising strategy for cancer therapy.[11] The this compound scaffold has been identified as a potential starting point for the design of such inhibitors.[12] The indole core can occupy a hydrophobic pocket in the 14-3-3η protein, while the carboxylic acid and sulfonamido groups can form key hydrogen bonds to disrupt its interactions with binding partners.
Experimental Protocols for Biological Evaluation
HIV-1 Integrase Strand Transfer Assay
This protocol is based on commercially available ELISA-based kits.[13]
-
Plate Preparation: Use a streptavidin-coated 96-well plate. Coat the wells with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds (derivatives of this compound) to the wells. Include appropriate controls (no inhibitor and a known inhibitor).
-
Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA with a 3'-end modification to initiate the strand transfer reaction.
-
Detection: Detect the integrated TS DNA using an HRP-labeled antibody specific for the 3'-end modification.
-
Data Analysis: Measure the absorbance and calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the integrase activity.
14-3-3η Protein Binding Assay (ELISA)
This protocol is based on commercially available ELISA kits for the quantification of 14-3-3η.[10][14]
-
Plate Coating: Use a 96-well plate pre-coated with an antibody specific for the 14-3-3η protein.
-
Sample Addition: Add recombinant 14-3-3η protein to the wells in the presence of varying concentrations of the test compounds.
-
Binding Partner Addition: Add a biotinylated binding partner of 14-3-3η to the wells.
-
Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate.
-
Data Analysis: Measure the absorbance and determine the concentration of the test compound that inhibits 50% of the interaction between 14-3-3η and its binding partner (IC₅₀).
Drug Discovery and Evaluation Workflow
Caption: Integrated workflow for drug discovery using the scaffold.
Future Perspectives and Conclusion
The this compound scaffold is a compelling starting point for the development of novel therapeutics. Its synthetic tractability and the proven success of its derivatives against challenging targets like HIV-1 integrase underscore its potential. Future research should focus on expanding the diversity of derivatives to explore new biological targets. The insights gained from SAR studies on HIV-1 integrase can be leveraged to design inhibitors for other metalloenzymes. Furthermore, a deeper investigation into the specific interactions of this scaffold with the 14-3-3η protein could pave the way for a new class of anticancer agents. The strategic combination of a metal-chelating carboxylic acid and a hydrogen-bonding sulfonamide group on a privileged indole core provides a powerful and versatile platform for the next generation of targeted therapies.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
-
Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. (2020). Antiviral Research. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. [Link]
-
Serum levels of 14-3-3η protein supplement C-reactive protein and rheumatoid arthritis-associated antibodies to predict clinical and radiographic outcomes in a prospective cohort of patients with recent-onset inflammatory polyarthritis. (2016). Arthritis Research & Therapy. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications. [Link]
-
This compound API Suppliers. Apicule. [Link]
-
14.3.3 eta, Rheumatoid Arthritis. Labcorp. [Link]
-
Will 14-3-3η Be a New Diagnostic and Prognostic Biomarker in Rheumatoid Arthritis? A Prospective Study of Its Utility in Early Diagnosis and Response to Treatment. (2021). Mediators of Inflammation. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Evaluation the serum level of the 14-3-3η protein antibody. (2023). Zenodo. [Link]
-
This compound. PubChem. [Link]
-
Indole-based allosteric inhibitors of HIV-1 integrase. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure, Function, Involvement in Diseases and Targeting of 14-3-3 Proteins: An Update. (2018). Current Medicinal Chemistry. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
-
IC50 values of 5 and 6 against HT-29, OVCAR-3, and MM.1S cell lines. ResearchGate. [Link]
-
Drug like properties of select compounds (mean IC 50 values are shown). ResearchGate. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society. [Link]
-
Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. (2020). Journal of Parkinson's Disease. [Link]
-
Ethyl indole-2-carboxylate. Organic Syntheses. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). Molecules. [Link]
-
Discovery of 14-3-3 Protein-Protein Interaction Inhibitors That Sensitize Multidrug-Resistant Cancer Cells to Doxorubicin and the Akt Inhibitor GSK690693. (2014). ChemMedChem. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, Function, Involvement in Diseases and Targeting of 14-3-3 Proteins: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum levels of 14-3-3η protein supplement C-reactive protein and rheumatoid arthritis-associated antibodies to predict clinical and radiographic outcomes in a prospective cohort of patients with recent-onset inflammatory polyarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 14-3-3 protein-protein interaction inhibitors that sensitize multidrug-resistant cancer cells to doxorubicin and the Akt inhibitor GSK690693 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apicule.com [apicule.com]
- 13. xpressbio.com [xpressbio.com]
- 14. labcorp.com [labcorp.com]
A Technical Guide to the Spectroscopic Characterization of 5-Methylsulfonamido-indole-2-carboxylic acid
Introduction: Unveiling a Scaffold of Interest
5-Methylsulfonamido-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core, a structure of significant interest in medicinal chemistry. The indole scaffold is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals. The addition of a sulfonamide group at the 5-position and a carboxylic acid at the 2-position creates a molecule with specific physicochemical properties that make it a valuable building block in drug discovery.[1] Its potential has been explored in the development of novel therapeutics, including inhibitors of HIV integrase and as a scaffold for targeting proteins implicated in cancer.[1][2]
An unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where identity, purity, and stability are paramount. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the expected data, the rationale behind spectral interpretation, and the experimental workflows required to generate high-fidelity results.
Compound at a Glance:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the covalent structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a novel or synthesized compound like this compound, both ¹H (proton) and ¹³C NMR are indispensable for structural verification.
Workflow for NMR Data Acquisition
The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The goal is to obtain a high-resolution spectrum from a pure sample, which allows for the unambiguous assignment of every signal.
Caption: A generalized workflow for an NMR experiment.
Experimental Protocol: Acquiring High-Resolution Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the carboxylic acid and sulfonamide functionalities, ensuring that the acidic protons (N-H and O-H) are observable.
-
Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Tuning and Matching: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to maximize signal-to-noise.
-
Shimming: The magnetic field is homogenized across the sample volume to achieve sharp, symmetrical peaks. This is a critical step for resolving fine couplings.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire a carbon spectrum. As ¹³C has a low natural abundance, more scans (e.g., 1024 or more) are required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.
-
¹H NMR Spectral Data: Predicted Assignments
The ¹H NMR spectrum provides the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict the following signals.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal. |
| ~11.8 | Singlet | 1H | Indole N-H | The indole N-H proton is deshielded and its signal is sharp in DMSO.[5] |
| ~9.5 | Singlet | 1H | -SO₂NH- | Sulfonamide N-H protons are also acidic and appear downfield. |
| ~7.7 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing sulfonamide group, shifting it downfield. |
| ~7.5 | Doublet | 1H | H-7 | Aromatic proton on the indole ring. |
| ~7.2 | Singlet | 1H | H-3 | Proton on the five-membered ring, typically appears as a singlet in 2-carboxyindoles. |
| ~7.1 | Doublet of Doublets | 1H | H-6 | Coupled to both H-4 and H-7. |
| ~3.0 | Singlet | 3H | -SO₂CH₃ | The methyl protons are adjacent to the sulfonyl group, causing a downfield shift compared to a typical methyl group. |
Note: Predicted chemical shifts are based on typical values for indole and sulfonamide derivatives and may vary based on solvent and concentration.[5][6]
¹³C NMR Spectral Data: Predicted Assignments
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. While a specific spectrum is noted in public databases, the raw data is not always accessible.[3] The predicted shifts are as follows:
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~163 | -COOH | Carboxylic acid carbons are highly deshielded and appear significantly downfield. |
| ~140 | C-7a | Indole ring fusion carbon. |
| ~135 | C-2 | Carbon bearing the carboxylic acid group. |
| ~130 | C-5 | Carbon attached to the electron-withdrawing sulfonamide group. |
| ~128 | C-3a | Indole ring fusion carbon. |
| ~125 | C-7 | Aromatic CH. |
| ~120 | C-4 | Aromatic CH. |
| ~115 | C-6 | Aromatic CH. |
| ~105 | C-3 | Carbon on the five-membered ring. |
| ~40 | -SO₂CH₃ | Methyl carbon attached to the sulfonyl group. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions of the analyte.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Mass Spectral Data Analysis: Confirmation and Fragmentation
-
Molecular Ion Peak: The primary goal is to observe the ion corresponding to the intact molecule. Given the compound's exact mass of 254.0361 Da, we would expect to see:
-
In Positive Ion Mode (+ESI): An ion at m/z 255.0439, corresponding to the protonated molecule [M+H]⁺.
-
In Negative Ion Mode (-ESI): An ion at m/z 253.0283, corresponding to the deprotonated molecule [M-H]⁻. This is often a very strong signal due to the acidic carboxylic acid proton.
-
-
Fragmentation Pattern: High-energy collision-induced dissociation (CID) experiments (MS/MS) can be performed on the molecular ion to induce fragmentation. This helps to confirm the structure by breaking the molecule into predictable pieces.
Caption: Plausible fragmentation pathways for the [M-H]⁻ ion.
Key Predicted Fragments:
-
Loss of Carbon Dioxide: A very common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion [M-H]⁻. This would result in a fragment at m/z 209.03 .[7]
-
Loss of the Carboxyl Radical: Cleavage of the C-C bond next to the indole ring can result in the loss of the carboxyl radical (•COOH, 45 Da), leading to a fragment at m/z 208.04 .[7]
-
Cleavage of the Sulfonamide Bond: The N-S bond can cleave, leading to the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da), which would produce a fragment at m/z 174.00 .
Observing these specific mass losses provides strong, corroborating evidence for the presence of the carboxylic acid and methylsulfonamide groups at their respective positions on the indole scaffold.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's covalent framework, confirming the connectivity and chemical environment of every atom. Mass spectrometry validates the molecular formula by providing an accurate molecular weight and offers further structural proof through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system, ensuring the identity and purity of the compound for its application in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Spectral and photophysical data of indole and carbazole derivatives. [Link]
-
PubMed. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. [Link]
-
PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
PubMed Central. Indole alkaloid sulfonic acids from an aqueous extract of Isatis indigotica roots and their antiviral activity. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Apicule. This compound API Suppliers. [Link]
-
Autechaux. Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. [Link]
-
PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]
-
mzCloud. Indole 2 carboxylic acid. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SpectraBase. 5-Methoxyindole-2-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's In-Depth Guide to the Commercial Availability of 5-Methylsulfonamido-indole-2-carboxylic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Methylsulfonamido-indole-2-carboxylic acid. Moving beyond a simple list of suppliers, this document offers practical, field-proven insights into sourcing, qualification, and handling of this specialized chemical reagent, ensuring scientific integrity from procurement to application.
Executive Summary: Identity and Significance
This compound (CAS No. 150975-95-4) is a distinct heterocyclic compound belonging to the indole family.[1][2] Its structure, featuring a sulfonamide group at the 5-position and a carboxylic acid at the 2-position of the indole scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in targeted therapeutic design.
The primary significance of this molecule lies in its potential as a scaffold for developing novel therapeutics. It has been identified as a key intermediate for compounds targeting the 14-3-3η protein, which is implicated in liver cancer, and as a promising starting point for the synthesis of HIV integrase inhibitors.[1] For researchers in oncology and virology, access to high-purity this compound is therefore a critical first step in the discovery pipeline.
Compound Identification:
| Identifier | Value | Source |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [1][2] |
| CAS Number | 150975-95-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [1][2][3] |
| Molecular Weight | 254.26 g/mol | [1][2][3] |
| Synonyms | 5-Methylsulfonaminoindole-2-carboxylic acid, 1H-Indole-2-carboxylic acid, 5-[(methylsulfonyl)amino]- | [1][4] |
Commercial Sourcing Landscape: From Catalog to Custom Synthesis
The commercial availability of a specialized intermediate like this compound is more nuanced than that of a common laboratory reagent. It is not typically stocked in large quantities by major chemical suppliers but is available through a network of specialized vendors, ranging from research chemical catalogs to large-scale contract development and manufacturing organizations (CDMOs).
Supplier Categories:
-
Research Chemical Suppliers: These companies (e.g., Chemsigma) specialize in providing small quantities (mg to g) of novel and rare compounds for R&D purposes.[4] While direct off-the-shelf availability may be limited, they are often the most accessible starting point for initial inquiries.
-
API and Intermediate Manufacturers: Platforms like Apicule list larger-scale manufacturers and CDMOs (e.g., Catalytica Pharmaceuticals, WR GRACE AND CO.) that can produce the compound in bulk.[1] These are more suitable for later-stage development when kilogram quantities are required.
-
Custom Synthesis Providers: Many chemical suppliers offer custom synthesis services. Given the specialized nature of this compound, this is a highly probable procurement route. Researchers would provide the desired structure (and CAS number), and the company would provide a quote for synthesis at the required scale and purity.
Due to the limited public catalog data for this specific compound, the following table provides a representative overview of what a researcher should expect when sourcing similar indole-2-carboxylic acid derivatives. This data is based on commercially available, structurally related compounds and serves as a practical proxy.
Representative Commercial Availability of Indole-2-Carboxylic Acid Derivatives:
| Supplier Example | Compound Example | Purity | Typical Quantities | Estimated Price (USD) |
| Apollo Scientific | 5-Methanesulfonyl-1H-indole-2-carboxylic acid | ≥95% | 1g, 5g, 10g | ~$180/g |
| Sigma-Aldrich | Indole-2-carboxylic acid | 98% | 5g, 10g, 50g | ~$25/g |
| Thermo Scientific | 5-Methylindole-2-carboxylic acid, 99% | 99% | 1g, 5g | ~$56/g |
Note: Prices are estimates based on publicly available data for related compounds as of late 2025 and are subject to change. The price of this compound may be higher due to a more complex synthesis.
Procurement and Qualification Workflow: A Self-Validating Protocol
Sourcing a specialized reagent requires a systematic approach to ensure quality and consistency, which are paramount for reproducible research. The following workflow is a self-validating system designed to mitigate risks associated with chemical procurement.
Caption: A logical workflow for sourcing and qualifying specialized chemical reagents.
Step-by-Step Experimental Protocol for In-House Verification
Objective: To confirm the identity and purity of a received batch of this compound.
1. Documentation Review and Physical Inspection:
- Causality: The Certificate of Analysis (CoA) is the supplier's statement of quality. It must be reviewed first to establish the expected analytical profile. Visual inspection can immediately flag gross contamination or degradation (e.g., unexpected color, clumping).
- Procedure:
- Upon receipt, quarantine the material.
- Compare the supplier's CoA against the preliminary specifications. Check for lot number, purity (e.g., by HPLC), and identity confirmation (e.g., by ¹H NMR, MS).
- Visually inspect the compound through the sealed container. It is expected to be a solid powder. Note any deviation from the expected appearance.
2. Identity Verification via Mass Spectrometry (MS):
- Causality: MS provides a direct measurement of the molecular weight, offering rapid confirmation of the compound's identity.
- Procedure:
- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).
- In negative ion mode, look for the [M-H]⁻ ion at m/z 253.03.
- In positive ion mode, look for the [M+H]⁺ ion at m/z 255.05 or the sodium adduct [M+Na]⁺ at m/z 277.03.
- The observed mass should be within ± 0.05 Da of the calculated exact mass (254.0361).
3. Purity Assessment via High-Performance Liquid Chromatography (HPLC):
- Causality: HPLC is the standard method for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities, allowing for quantification.
- Procedure:
- Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Employ a gradient elution method. For example:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Set the UV detector to monitor at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
- Inject 5-10 µL of the sample solution.
- Calculate purity by the area percentage of the main peak relative to the total peak area. This should match or exceed the purity stated on the CoA.
Authoritative Grounding: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerated temperatures (2-8°C) is advisable, protected from light.
-
Spill and Disposal: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. Dispose of the chemical waste in accordance with local, state, and federal regulations.
The following diagram illustrates the core logic of chemical safety when handling such reagents.
Caption: Fundamental safety principles for handling indole-based chemical reagents.
References
-
Apicule. (n.d.). This compound API Suppliers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Chemsigma. (n.d.). 5-METHYLSULFONAMINOINDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of 5-Methylsulfonamido-indole-2-carboxylic acid as a Potential Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Therapeutic Potential of Indole-Based Compounds
5-Methylsulfonamido-indole-2-carboxylic acid is a member of the indole carboxylic acid class of molecules, a scaffold of significant interest in medicinal chemistry.[1][2][3][4] While specific in vitro protocols for this exact molecule are not extensively documented in public literature, its structural motifs are commonly found in compounds designed as enzyme inhibitors.[5][6][7][8][9] Notably, indole-based structures have been successfully developed as inhibitors of soluble epoxide hydrolase (sEH), a promising therapeutic target for a range of inflammatory and cardiovascular diseases.[10][11][12]
This guide, therefore, provides a detailed experimental protocol for evaluating this compound as a potential inhibitor of human soluble epoxide hydrolase (sEH) in vitro. The methodologies described herein are based on well-established, robust fluorometric assays widely used in the field of drug discovery.[13][14][15][16][17][18]
The Scientific Rationale: Why Target Soluble Epoxide Hydrolase?
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade.[12][19] It metabolizes anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[10][15][19] By inhibiting sEH, the levels of beneficial EETs can be increased, which in turn can help to ameliorate conditions such as hypertension, inflammation, and pain.[11][18][19][20] The development of potent and selective sEH inhibitors is, therefore, a significant goal in modern pharmacology.[10][12]
II. Principle of the Fluorometric sEH Inhibition Assay
The recommended in vitro assay to determine the inhibitory potential of this compound on sEH is a fluorometric method. This assay relies on a substrate that is non-fluorescent until it is hydrolyzed by sEH. The enzymatic reaction releases a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced. By measuring the fluorescence over time, the inhibitory potency of the test compound can be accurately quantified.[13][14][16][18]
A commonly used substrate for this assay is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[16][18] Upon hydrolysis by sEH, PHOME undergoes an intramolecular cyclization, leading to the release of a highly fluorescent cyanohydrin.[16]
III. Visualizing the sEH Pathway and Assay Workflow
To provide a clear conceptual framework, the following diagrams illustrate the sEH signaling pathway and the experimental workflow for the in vitro inhibition assay.
Caption: The sEH signaling pathway within the arachidonic acid cascade.
Caption: Experimental workflow for the in vitro sEH inhibition assay.
IV. Materials and Reagents
| Reagent/Material | Supplier | Notes |
| This compound | Various | Ensure high purity (≥95%). |
| Recombinant Human sEH | Commercial Vendor | Store at -80°C. |
| sEH Fluorometric Substrate (PHOME) | Commercial Vendor | Protect from light and store at -80°C. |
| sEH Assay Buffer | Commercial Vendor or self-made | Typically Tris-HCl or Bis-Tris/HCl, pH 7.0-7.4, may contain BSA. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Standard Lab Supplier | For dissolving the test compound. |
| 96-well black, flat-bottom microplates | Standard Lab Supplier | For fluorescence assays to minimize light scatter. |
| Multichannel Pipettes | Standard Lab Supplier | |
| Fluorescence Microplate Reader | Various | Capable of excitation at ~330 nm and emission at ~465 nm. |
V. Step-by-Step Experimental Protocol
A. Reagent Preparation
-
Test Compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 10 mM down to 10 nM).
-
-
sEH Enzyme Working Solution:
-
Dilute the recombinant human sEH enzyme stock to the desired working concentration in cold sEH Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a robust linear reaction rate for at least 30 minutes. A typical starting point is a 200-fold dilution of a commercial stock.[16]
-
Keep the diluted enzyme on ice until use.
-
-
sEH Substrate (PHOME) Working Solution:
-
Dilute the PHOME stock solution to the desired working concentration in sEH Assay Buffer. A common final concentration in the assay is 10-50 µM.
-
Protect the solution from light and allow it to equilibrate to room temperature for 30 minutes before use.[16]
-
B. Assay Procedure
-
Plate Layout:
-
Designate wells for "Vehicle Control" (enzyme + DMSO), "Test Compound" (enzyme + test compound), and "Background" (assay buffer only, no enzyme).
-
-
Assay Execution (Final volume of 200 µL per well):
-
Add 150 µL of sEH Assay Buffer to the "Background" wells.
-
Add 148 µL of the sEH Enzyme Working Solution to the "Vehicle Control" and "Test Compound" wells.
-
Add 2 µL of DMSO to the "Vehicle Control" wells.
-
Add 2 µL of the appropriate dilution of the this compound stock solution to the "Test Compound" wells.
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature, protected from light.[16]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the PHOME Substrate Working Solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes.
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 465 nm
-
-
C. Data Analysis
-
Calculate Reaction Rates:
-
For each well, subtract the background fluorescence from the raw fluorescence values at each time point.
-
Determine the rate of reaction (slope) for the linear portion of the kinetic curve for each well (RFU/min).
-
-
Calculate Percent Inhibition:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate_Test_Compound / Rate_Vehicle_Control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
VI. Data Interpretation and Expected Results
The primary output of this assay is the IC50 value, which quantifies the potency of this compound as an sEH inhibitor. A lower IC50 value indicates a more potent inhibitor.
Hypothetical Data Summary:
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 |
| 50 | 48.9 ± 3.1 |
| 100 | 75.3 ± 2.8 |
| 500 | 95.1 ± 1.9 |
| 1000 | 98.6 ± 0.8 |
| IC50 | ~55 nM |
This data is for illustrative purposes only.
VII. Conclusion and Further Steps
This application note provides a comprehensive and robust protocol for the in vitro evaluation of this compound as a potential inhibitor of soluble epoxide hydrolase. A confirmed inhibitory activity would warrant further investigation, including selectivity profiling against other hydrolases and related enzymes, as well as progression into cell-based and in vivo models of inflammation or cardiovascular disease.
VIII. References
-
Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23.
-
Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. PubMed, National Institutes of Health. [Link]
-
Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
-
ResearchGate. Experimental protocols and soluble epoxide hydrolase enzyme (sEH).... [Link]
-
PubMed. Design, Syntheses, Biological Evaluation, and Docking Studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: Potent and Selective in Vitro cyclooxygenase-2 Inhibitors. [Link]
-
PubMed Central. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. [Link]
-
MDPI. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. [Link]
-
Anonymous. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. [Link]
-
National Institutes of Health. Development of a high-throughput screen for soluble epoxide hydrolase inhibition. [Link]
-
PubChem. This compound. [Link]
-
PubMed Central. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. [Link]
-
Apicule. This compound API Suppliers - Manufacturers and Distributors. [Link]
-
GSRS. This compound. [Link]
-
PubMed Central. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. [Link]
-
Anonymous. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
-
Anonymous. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Anonymous. Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 5-Methylsulfonamido-indole-2-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Methylsulfonamido-indole-2-carboxylic acid in cell-based assays. This document outlines the scientific rationale, detailed experimental protocols, and data analysis strategies, grounded in the current understanding of the compound's putative mechanism of action as an inhibitor of cytosolic phospholipase A2 alpha (cPLA2α).
Introduction: Targeting the Inflammatory Cascade
Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory pathway.[1] Upon cellular stimulation by various agonists, which leads to an increase in intracellular calcium concentrations, cPLA2α translocates to cellular membranes. There, it selectively hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid (AA).[2] This release of AA is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are key drivers of inflammation, pain, and fever.[3][4]
The structural class of indole sulfonamides has emerged as a promising source of potent and selective cPLA2α inhibitors.[5][6][7] this compound belongs to this chemical class, suggesting its potential to modulate the inflammatory response by inhibiting cPLA2α. This document provides the necessary protocols to test this hypothesis in a cellular context.
Signaling Pathway of cPLA2α-Mediated Arachidonic Acid Release
The activation of cPLA2α is a multi-step process initiated by an increase in intracellular calcium, which can be triggered by various stimuli, including calcium ionophores like A23187.[8] This leads to the translocation of cPLA2α to the membrane, where it can access its phospholipid substrates. The subsequent release of arachidonic acid provides the substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce inflammatory mediators.
Caption: cPLA2α signaling cascade.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory potential of this compound on cPLA2α activity through a cell-based arachidonic acid release assay, and for evaluating its cytotoxicity using the MTT assay.
Protocol 1: Arachidonic Acid Release Assay using LC-MS/MS
This protocol details the measurement of arachidonic acid released from stimulated cells into the supernatant. The human monocytic cell line U937 is a suitable model as it expresses cPLA2α and releases arachidonic acid upon stimulation.[9][10][11]
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Calcium Ionophore A23187
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Internal Standard (e.g., d8-Arachidonic Acid)
-
Acetonitrile
-
Methanol
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for Arachidonic Acid Release Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed U937 cells into 24-well plates at a density of 5 x 10^5 cells/well in serum-free RPMI-1640 medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free RPMI-1640 to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM. Incubate for 15 minutes at 37°C.
-
Sample Collection: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatant.
-
Sample Preparation for LC-MS/MS:
-
To 200 µL of supernatant, add 50 µL of an internal standard solution (d8-Arachidonic Acid).[12]
-
Add 800 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.[12]
-
Perform Solid Phase Extraction (SPE) on the supernatant to purify and concentrate the arachidonic acid.
-
Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of methanol.[12]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the quantification of arachidonic acid.[13][14][15]
Data Analysis:
Calculate the concentration of arachidonic acid in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage inhibition of arachidonic acid release against the log concentration of the compound.
| Parameter | Description |
| Cell Line | U937 (human monocytic leukemia) |
| Stimulant | Calcium Ionophore A23187 (5 µM) |
| Compound Conc. | 0.01 µM - 100 µM |
| Detection Method | LC-MS/MS |
| Readout | Concentration of Arachidonic Acid (ng/mL) |
| Control | Vehicle (e.g., 0.1% DMSO) |
Protocol 2: Cell Viability (MTT) Assay
This protocol is essential to ensure that any observed decrease in arachidonic acid release is a result of specific cPLA2α inhibition and not due to cytotoxic effects of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]
Materials:
-
This compound
-
U937 cells
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Step-by-Step Methodology:
-
Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Incubation: Add 10 µL of various concentrations of this compound (or vehicle control) to the wells. The final concentrations should be the same as those used in the arachidonic acid release assay.
-
Incubation: Incubate the plate for the same duration as the arachidonic acid release assay (e.g., 45 minutes) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]
Data Analysis:
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
| Parameter | Description |
| Cell Line | U937 (human monocytic leukemia) |
| Compound Conc. | 0.01 µM - 100 µM |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Detection Method | Colorimetric (Absorbance at 570 nm) |
| Readout | % Cell Viability |
| Control | Vehicle (e.g., 0.1% DMSO) |
Expected Results and Interpretation
A potent and selective inhibitor of cPLA2α, such as this compound is hypothesized to be, should exhibit a dose-dependent decrease in arachidonic acid release in the primary assay. In the cell viability assay, the compound should show minimal to no effect on cell viability at the concentrations that produce significant inhibition of arachidonic acid release. This would indicate that the compound's effect is specific to the cPLA2α pathway and not due to general cytotoxicity.
Troubleshooting
-
High background in AA release assay: Ensure complete removal of serum before the assay, as serum contains phospholipases.
-
Low signal in AA release assay: Optimize the concentration of the calcium ionophore and the stimulation time for the specific cell line being used.
-
Compound precipitation: Ensure the final concentration of DMSO is low (typically <0.5%) and that the compound is fully dissolved in the stock solution.
-
Inconsistent MTT results: Ensure even cell seeding and complete dissolution of formazan crystals before reading the absorbance.
References
-
Wang, Y., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytica Chimica Acta, 578(1), 89-99. [Link]
-
McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]
-
Vasileva, D., et al. (2023). Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings. Pharmaceuticals, 16(10), 1449. [Link]
-
Gopalsamy, A., et al. (2008). Benzenesulfonamide Indole Inhibitors of Cytosolic Phospholipase A2alpha: Optimization of in Vitro Potency and Rat Pharmacokinetics for Oral Efficacy. Bioorganic & Medicinal Chemistry, 16(3), 1345-1358. [Link]
-
Lee, H., et al. (2012). LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids. Journal of Chromatography B, 911, 113-121. [Link]
-
Lattmann, E., et al. (2007). Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. Bioorganic & Medicinal Chemistry Letters, 17(6), 1613-1618. [Link]
-
CORE. (n.d.). Liquid chromatography tandem mass spectrometry analysis of arachidonic and eicosapentanoic acid metabolites by using experimen. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Methods in Molecular Biology. (n.d.). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. [Link]
-
Schaloske, R. H., & Dennis, E. A. (2006). Filtration assay for arachidonic acid release. Methods in molecular biology (Clifton, N.J.), 332, 139–144. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Chibisova, Y., et al. (1998). Lack of direct connection between arachidonic acid release and prostanoid synthesis upon differentiation of U937 cell. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1393(2-3), 317-326. [Link]
-
Goppelt-Struebe, M., & Hass, R. (1992). Altered arachidonic acid metabolism during differentiation of the human monoblastoid cell line U937. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1127(2), 161-168. [Link]
-
Pérez, R., et al. (2004). Involvement of Calcium-independent Phospholipase A2 in Hydrogen Peroxide-induced Accumulation of Free Fatty Acids in Human U937 Cells. Journal of Biological Chemistry, 279(39), 40385-40391. [Link]
-
Burford, N. T., & Nahorski, S. R. (1996). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. British journal of pharmacology, 118(6), 1383–1388. [Link]
-
ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. [Link]
-
National Center for Biotechnology Information. (1987). Mechanism of calcium ionophore A23187-induced priming of bone marrow-derived macrophages for tumor cell killing: relationship to priming by interferon. [Link]
-
Tarnawski, A., et al. (1994). The role of phospholipase A2 in calcium-ionophore-mediated injury to rat gastric mucosal cells. European Journal of Gastroenterology & Hepatology, 6(10), 879-885. [Link]
-
Balsinde, J., & Dennis, E. A. (1996). Influence of cellular arachidonic acid levels on phospholipid remodeling and CoA-independent transacylase activity in human monocytes and U937 cells. The Journal of biological chemistry, 271(12), 6758–6765. [Link]
-
Kokotos, G., et al. (2023). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nature Communications, 14(1), 7434. [Link]
-
National Center for Biotechnology Information. (2019). Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. [Link]
-
The Eicosanoid Research Division @ IBGM. (n.d.). Blockade of arachidonic acid incorporation into phospholipids induces apoptosis in U937 promonocytic cells. [Link]
-
Frontiers. (2021). Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation. [Link]
-
Cellular Immunology. (1989). Stimulation of AIDS lymphocytes with calcium ionophore (A23187) and phorbol ester (PMA): studies of cytoplasmic free Ca, IL-2 receptor expression, IL-2 production, and proliferation. [Link]
-
National Institutes of Health. (1991). Phorbol myristate acetate and calcium ionophore A23187-stimulated human T cells do not express high-affinity IL-2 receptors. [Link]
-
National Center for Biotechnology Information. (2023). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. [Link]
-
MDPI. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. [Link]
-
Antibodies.com. (n.d.). Arachidonic Acid ELISA Kit (A74629). [Link]
-
Assay Genie. (n.d.). General Arachidonic Acid (AA) ELISA Kit (UNDL00006). [Link]
-
InvivoGen. (n.d.). Frequently Asked Questions HEK293 cell lines. [Link]
-
Biocompare. (n.d.). Arachidonic Acid ELISA Kits. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. (2021). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. [Link]
-
Investigative Ophthalmology & Visual Science. (2014). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. [Link]
-
PubMed. (2005). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. [Link]
-
Frontiers. (2018). TNF-α-Induced cPLA2 Expression via NADPH Oxidase/Reactive Oxygen Species-Dependent NF-κB Cascade on Human Pulmonary Alveolar Epithelial Cells. [Link]
-
PubMed. (2018). 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]
-
National Center for Biotechnology Information. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
PubMed. (2016). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
Sources
- 1. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide indole inhibitors of cytosolic phospholipase A2alpha: optimization of in vitro potency and rat pharmacokinetics for oral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of phospholipase A2 in calcium-ionophore-mediated injury to rat gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of direct connection between arachidonic acid release and prostanoid synthesis upon differentiation of U937 cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered arachidonic acid metabolism during differentiation of the human monoblastoid cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple and Robust UPLC-MS Method for Serum Arachidonic Acid with Potential Application in Clinical Settings [mdpi.com]
- 15. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Note: Screening for Novel HIV-1 Integrase Inhibitors Using a 5-Methylsulfonamido-indole-2-carboxylic Acid Scaffold
Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. A key enzyme in the viral replication cycle is HIV-1 integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1][2] Because there is no equivalent enzyme in human cells, HIV-1 integrase is a prime target for antiretroviral drug development.[1][2][3]
Integrase Strand Transfer Inhibitors (INSTIs) are a potent class of antiretroviral drugs that effectively block the integration process.[4][5] Commercially available INSTIs like Raltegravir, Elvitegravir, and Dolutegravir have become cornerstones of modern highly active antiretroviral therapy (HAART).[1][5] However, the emergence of drug-resistant viral strains necessitates a continuous search for new inhibitors with novel scaffolds and improved resistance profiles.[1][5]
Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as a promising scaffold for the development of new INSTIs.[1][6][7] This application note focuses on the utility of 5-Methylsulfonamido-indole-2-carboxylic acid as a foundational structure in screening campaigns for novel HIV-1 integrase inhibitors. We will delve into the mechanistic rationale, provide a detailed protocol for an in-vitro screening assay, and discuss data interpretation.
Mechanistic Rationale: Why this compound?
The efficacy of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors stems from their ability to interact with the enzyme's active site. The core mechanism involves the chelation of two essential magnesium ions (Mg²⁺) that are coordinated within the integrase catalytic core.[1][6] This metal chelation is critical for disrupting the catalytic activity of the enzyme.
The indole-2-carboxylic acid scaffold provides a key pharmacophore: the carboxylic acid at the C2 position and the indole nitrogen act in concert to bind the Mg²⁺ ions.[1][6] The 5-methylsulfonamido group serves as a key substituent that can be modified to optimize the compound's properties, such as solubility and cell permeability, and to explore structure-activity relationships (SAR). Further modifications, such as the addition of a halogenated benzene ring at the C6 position, can introduce beneficial π-π stacking interactions with the viral DNA, enhancing inhibitory potency.[5][6][7]
The following diagram illustrates the proposed binding mode of an indole-2-carboxylic acid derivative within the HIV-1 integrase active site.
Caption: Proposed binding mode of an indole-2-carboxylic acid inhibitor.
Experimental Protocol: In-Vitro HIV-1 Integrase Strand Transfer Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of the strand transfer step of HIV-1 integration. This method is adaptable for high-throughput screening (HTS).
Principle of the Assay
The assay measures the ability of HIV-1 integrase to integrate a donor DNA substrate (representing the viral DNA) into a target DNA substrate. The donor DNA is labeled with a fluorophore, and its integration into a biotinylated target DNA, which is captured on a streptavidin-coated plate, results in a detectable signal. Inhibitors of the strand transfer reaction will prevent this integration, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
This compound (or derivative) as a test compound
-
Known INSTI (e.g., Raltegravir) as a positive control
-
DMSO (for compound dilution)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 75 mM NaCl
-
Donor DNA Substrate (oligonucleotide mimicking the viral LTR end, 5'-labeled with a fluorophore, e.g., FAM)
-
Target DNA Substrate (oligonucleotide, 3'-labeled with biotin)
-
Streptavidin-coated 96-well plates
-
Wash Buffer: PBS with 0.05% Tween-20
-
Plate reader capable of fluorescence detection
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Preparation:
-
Wash the streptavidin-coated 96-well plate twice with Wash Buffer.
-
Add the biotinylated target DNA substrate diluted in Assay Buffer to each well.
-
Incubate for 1 hour at 37°C to allow for binding to the plate.
-
Wash the plate three times with Wash Buffer to remove any unbound target DNA.
-
-
Reaction Mixture Assembly:
-
Prepare a master mix containing the recombinant HIV-1 integrase and the fluorescently labeled donor DNA substrate in Assay Buffer.
-
Add the test compound dilutions to the appropriate wells of the prepared assay plate.
-
Include wells for a positive control (known INSTI) and a negative control (DMSO vehicle).
-
-
Initiation of the Reaction:
-
Add the integrase/donor DNA master mix to all wells to start the reaction.
-
Incubate the plate at 37°C for 60-90 minutes.[8]
-
-
Signal Detection:
-
After incubation, wash the plate five times with Wash Buffer to remove unintegrated donor DNA.
-
Add Assay Buffer to each well.
-
Read the fluorescence intensity in each well using a plate reader (e.g., excitation/emission wavelengths appropriate for FAM).
-
The following diagram outlines the experimental workflow.
Caption: HIV-1 Integrase inhibitor screening workflow.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg)) Where:
-
Signal_test is the fluorescence signal in the presence of the test compound.
-
Signal_neg_ctrl is the fluorescence signal of the negative control (DMSO).
-
Signal_bkg is the background fluorescence (wells with no integrase).
-
-
Determine IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Example Data Presentation
The following table shows example data for a hypothetical screening experiment.
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 | 3.11[7] |
| 1 | 48.9 | ||
| 10 | 85.1 | ||
| 100 | 98.6 | ||
| Raltegravir (Control) | 0.01 | 20.5 | 0.05 |
| 0.1 | 65.3 | ||
| 1 | 95.8 | ||
| 10 | 99.1 |
Structure-Activity Relationship (SAR) Insights
Screening a library of derivatives based on the this compound scaffold can provide valuable SAR data. Key modifications to explore include:
-
Substitutions on the Indole Ring: Introducing different groups at positions C4, C6, and C7 can modulate potency and physical properties. For example, adding a halogenated phenyl group at C6 has been shown to enhance activity through π-stacking interactions with viral DNA.[5][6]
-
Modifications of the Sulfonamide Group: Altering the substituent on the sulfonamide nitrogen can impact solubility and cell permeability.
-
Additions at the C3 Position: Introducing long-chain groups at the C3 position can improve interactions with a hydrophobic pocket near the active site.[1][6]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel HIV-1 integrase inhibitors. The in-vitro screening protocol detailed in this application note provides a robust and reliable method for identifying and characterizing potent INSTIs. The flexibility of the indole core allows for extensive chemical modification, enabling the optimization of lead compounds with improved efficacy and resistance profiles. This approach contributes to the ongoing effort to develop next-generation antiretroviral therapies to combat the global HIV/AIDS epidemic.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. National Institutes of Health. Available at: [Link]
-
Activity of recombinant HIV-1 integrase on mini-HIV DNA. Oxford Academic. Available at: [Link]
-
Indole-based Allosteric Inhibitors of HIV-1 Integrase. National Institutes of Health. Available at: [Link]
-
Indole-based allosteric inhibitors of HIV-1 integrase. National Institutes of Health. Available at: [Link]
-
Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. National Institutes of Health. Available at: [Link]
-
Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. National Institutes of Health. Available at: [Link]
-
Screening of the NIH Clinical Collection for inhibitors of HIV-1 integrase activity. SAJS. Available at: [Link]
-
Assay Measures Susceptibility of HIV to Integrase Inhibitors. LabMedica. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. National Institutes of Health. Available at: [Link]
-
In vitro integrase assays. Assays are shown schematically for the HIV-1... ResearchGate. Available at: [Link]
-
Integrase Resistance Testing. Monogram Biosciences - Labcorp. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health. Available at: [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Available at: [Link]
-
1950 - HIV 1 Integrase Genotyping. Eurofins-Viracor. Available at: [Link]
-
Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. MDPI. Available at: [Link]
-
Integrase inhibitors. EBSCO. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. National Institutes of Health. Available at: [Link]
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
Evaluating the Therapeutic Potential of 5-Methylsulfonamido-indole-2-carboxylic acid in Hepatocellular Carcinoma Models
An Application & Protocol Guide for Researchers
Introduction: The Quest for Novel Liver Cancer Therapeutics
Hepatocellular carcinoma (HCC) remains a primary global health challenge, ranking as the sixth most diagnosed cancer and a leading cause of cancer-related mortality.[1] The inherent resistance of HCC to many conventional anticancer drugs necessitates the exploration of novel therapeutic agents that can circumvent these limitations.[2][3] The indole scaffold, a prominent heterocyclic structure found in numerous bioactive compounds, has emerged as a promising framework for the development of potent anticancer agents.[4] Indole derivatives have been shown to exert antiproliferative effects against various cancers by inducing apoptosis, cell cycle arrest, and modulating key signaling pathways.[1][4]
This guide focuses on 5-Methylsulfonamido-indole-2-carboxylic acid , a specific indole derivative, and provides a comprehensive framework for evaluating its efficacy in liver cancer cell lines. We will explore its hypothesized mechanism of action based on related compounds and provide detailed, field-proven protocols for assessing its impact on cell viability, apoptosis, and the expression of critical regulatory proteins.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on extensive research into related indole-based compounds and their effects on cancer cells, we hypothesize that this compound induces cytotoxicity in liver cancer cells primarily through the activation of programmed cell death, or apoptosis.[4][5] Apoptosis is a tightly regulated process essential for eliminating damaged or malignant cells.[6] This process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, which converge on the activation of a cascade of cysteine proteases known as caspases.[2]
We propose that the compound triggers the intrinsic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5][7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates initiator caspase-9 and subsequently the executioner caspase-3, culminating in cell death.[2][8]
Caption: A logical workflow for investigating the compound's effects.
Protocol 1: Cell Viability Assessment (MTS Assay)
This initial screen determines the concentration of the compound required to inhibit cell growth, yielding an IC50 (half-maximal inhibitory concentration) value. The MTS assay is a colorimetric method where viable cells with active metabolism reduce the MTS tetrazolium salt into a purple formazan product. [9] Causality Behind Key Steps:
-
Serum-Free Media: During the final incubation with the MTS reagent, serum is sometimes removed as it can interfere with the reduction process. [9]* Background Subtraction: Wells with medium only are crucial to subtract the baseline absorbance of the media and MTS reagent, ensuring accuracy. [9][10] Step-by-Step Protocol:
-
Cell Seeding: Seed liver cancer cells (e.g., HepG2, Huh-7) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. [11][12]2. Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. [12]3. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [13]5. MTS Reagent Addition: Add 20 µL of MTS solution to each well. [9][10]6. Final Incubation: Incubate for 1 to 4 hours at 37°C, allowing the formazan crystals to develop. [9][10]7. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [9]8. Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Example Data Presentation:
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HepG2 | 48 hours | 5.5 ± 0.7 |
| Huh-7 | 48 hours | 8.2 ± 1.1 |
| SNU-475 | 48 hours | 6.9 ± 0.9 |
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay precisely quantifies the proportion of cells undergoing apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [6] Causality Behind Key Steps:
-
Annexin V Binding: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. [14]Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, it specifically labels these cells. [14][15]* Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. [16]It enters late apoptotic and necrotic cells where membrane integrity is lost, intercalating with DNA to fluoresce brightly. [17] Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently detach adherent cells using a non-enzymatic method like EDTA to preserve membrane integrity. [6]3. Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes. [6][16]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [6][16]5. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution. [6][16]6. Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark. [16][17]7. Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis. [16]8. Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate cell populations based on fluorescence:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Example Data Presentation:
| Treatment (48h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound (IC50) | 55.4 ± 4.1 | 25.8 ± 3.2 | 18.8 ± 2.9 |
| Compound (2xIC50) | 20.7 ± 3.5 | 42.1 ± 4.5 | 37.2 ± 3.8 |
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins to confirm the molecular events of apoptosis hypothesized in Section 2.0.
Causality Behind Key Steps:
-
RIPA Buffer: This lysis buffer contains strong detergents to effectively solubilize membrane and cytoplasmic proteins. Protease and phosphatase inhibitors are added to prevent protein degradation after cell lysis. [18]* Blocking: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific binding of the primary antibody to the membrane surface, which would cause high background noise.
-
Loading Control: Proteins like β-actin or GAPDH are used as loading controls because their expression is generally stable. Normalizing target protein bands to the loading control ensures that any observed differences are due to changes in protein expression, not loading errors. [18] Step-by-Step Protocol:
-
Cell Treatment & Lysis: Treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer with protease/phosphatase inhibitors. [18]2. Protein Quantification: Scrape the cell lysate, incubate on ice, and then centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [18]3. Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C. [18][19]7. Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18]8. Signal Detection: After further washes, add an ECL chemiluminescent substrate and capture the signal using an imaging system. [18]9. Analysis: Perform densitometry analysis to quantify band intensity, normalizing to the loading control.
Example Data Presentation (Relative Densitometry):
| Treatment (48h) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| Compound (IC50) | 0.45 | 2.15 | 4.50 |
| Compound (2xIC50) | 0.18 | 3.80 | 8.75 |
Summary and Interpretation
The collective results from these protocols will provide a robust evaluation of this compound's potential as an anti-liver cancer agent. A dose-dependent decrease in cell viability (MTS assay) coupled with a significant increase in the Annexin V-positive cell population strongly indicates an induction of apoptosis. [1]These findings can be mechanistically confirmed by Western blot data showing a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic markers like Bax and cleaved (active) caspase-3. [5][19]Together, this evidence would build a compelling case for the compound's therapeutic promise and warrant further preclinical investigation.
References
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqfxgoD8JtVQ00HbdQXjjaBossX4C_qj70BqF8lpggYGrSLEqTMiV2I4hC_0A5LqVXcH488HO7WQKJGECu5HcrATFGvyQv-DA-lfv5z9xjxHd4ifkerl0mJYFpycce5KrX8kmyax-bg3aqpJPSURwSmr9IAJNVteE0GZQ1hngaJHBT1puh7fHX8I1l6w==]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ASnumIiiwSIRItVAnsgSJ9-eh9EzSO2rn0zrPDrSqH6H3Y9sC5EFgoBoN30yjsNj6Ix2MupkKTb4E5Q1_9cMLw5vi8ioYyWqkK_wbecsQqviaSe3CeINrILyM8goLCygPupFGsXECmqPjQBsrNMuP2ZCu4yFsCFlEHABoFUfALLN7dxjn8lwZAVLEJseSk-GgPpWqicta6vChA==]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE259h4QLuEFjvZEu4XXHaZLTxGE8OsNzClIxnbIfobk_2acjnex5blYWVKChGR5gv9zbT7sPS19YZbA06tnkJPab3QKyD42rpVTM1YXrOM24NG7KFuvWAheo1XZEUSNxy68K-WDmA9Gw==]
- BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExbIaG7VylB8DW5k_3UhyIPz_lV09BrZOW4fJImDYAhMRdTjiZwZn5lzKRYDspJkx4fx6v3MsKXlWDaQnMH28o8GUq0zhSOWU82E4QpNU4w3RHgrmxrzY3zM39GJQtuE8TtKoYkoxGXms4qmhP_FzpRGXQtTlN]
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from PMC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5pAz2SzWozd47c8wHaHv5bODn_tciPJW8TdOcpkyeGczKEHbrGk64SwFzSdpp-aXSEtXpDJHuGidj-daFK-ntvDQMP60mxbVTSBM6hkml9TMiqtDFp2x0gr4rG9DpxCo_Rjw9TLkoEGiygxM=]
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg35zGvSbexB0L7JxFSKjtYZSQ3X31lVKT1NJaRjpBqTa9PVf2kREHwVe4Ij4AaGq7jCdpTyqCQ7l6nz6AgqFAPGeY0nfYnGwO6ucIZlidRUzvYe5IH-6eeM9lRMd7mArWGN76TwYZCN5mi0hTPUYffrB8gjTE4bP1Go7fHoG32vpGmcyoqJUknjgP_Ss5rMA=]
- Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from txch.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcfUiVKEERpIyLskaFfkek7VrULvRphj3XhxjqORfFoG3anQ0ZW2eAhxGgnPKFLbmxkqFCgSLc37UjEJGDs6d2NxxnKn_i5J0R9cnRiywVdOgF4ySLnqzI752BuZ2aQwU4nE6Htsg9XSHUddXWE7PQ7pKnFGgDk1cgAsNSFiL-N5ijM9KRmkJq3ghTuRe7DRcYuQEzPlqaacJI74vSh6_sx0kWIRzJprVvrcDKg==]
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from Abcam website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENWp1c0jZM0tr5OdxH7GBVF6vAhMQuH88nyPzPAjmSG1qGSn7vCF8gUSOOpIuDdd-LovFEZEUaSS36e3xydSH7KPQfYISKyVZdk0t8JSa_mZhnxKquWBCOoBunzp_tt2nM_hqFGr-8GbQIYj8S8bdEevVHuf_LC-ZCzdc4bLU=]
- JoVE. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHza-_JYlQdBkMusDlYIxpVCJej6iwE-kXVdvOFC5_FWyD6e1OmXrzoJQLL_ODG_v8_29DmB4nQ-v-li6MZqAEQ34J2ASml1PXC4ZqESoTz0dK7ht_c_vXGjp1N7_N0J8r3_SOhcKrJ03j5U9U=]
- ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from ATCC website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfbbQRYCQPer7qpGC0coJq4h5gi0_yskfMQJ0wm4sp2Qlp-662AHuQz9hYEFR0B_9Fa6UJ37IvMzQI5atUsA9j9lB4SYZ1HEBPm9z1KPwEYHN6cP2jode9LiLIS-5xXwpXz2eVr4diwbi-i7s3K4DAeoYGcuDZMde1IKl-llCEfS5RHh3fmN-Suq9Y1Zq0o8xF_Y4n2LQcJqzWdb3NhPHumzeGjroKiKQKcml99tnXhjZcknInduqIh4iBic5jS4xkWmvk-ZgFU57jLXsXvBVCtIX8VxCYgkluGwg0L48PqlS]
- Chen, L., et al. (n.d.). Drug Transporter-independent Liver Cancer Cell Killing by a Marine Steroid Methyl Spongoate via Apoptosis Induction. Retrieved from NIH. [https://vertexaisearch.cloud.google.
- Ciftci-Yabanoglu, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Retrieved from PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3xt53x5UpoggSUsQurY0mZuUF5TReFk2xgSRgbGBnX_-LXBxlqD_o8syZFkeWwbKnM27YVEijiJaGfIy2JPhNvjD7DIbZSXNifzXgAJdxSO0XGtgDJlAwRVSikWqm6i0TxjcbcDMieMgNfD8=]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis Following LF3 Treatment. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKzTN4UO2KRbImO1Ish7RNwCm_r-Xy57ae1N_4ZcLnaVhyXaeeuO-tGuiP-tRUVT7OuTIe7CP2Co7HR-O71SpUiRQGdH0RKzDTHnv3E1GdNr6-IYep7Y9J6ex1uc0EPYfpRHEjY_6Xq17qb0g0j6MzwGiv6xufe-glxnIApXGeFbsx8uxDaC78CZQhlAtowqlXMC8cNNQmLIzYOd9bHZotYm007kqw3NQnk4TgIRc=]
- Kim, J. H., et al. (2014). Methylsulfonylmethane suppresses hepatic tumor development through activation of apoptosis. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxf-vLk-KfWjKqxt7KL1dh5cPGT04gWbrTuGTdJc38ST4HxWam6idAfr_NHF8IAWSnxBvXsPHoUZztOBdXa86oKKNAYrEhmY4-MNTyixkGfAGiH3axIMVt8sJnV7RzM-BvXiNZ]
- ResearchGate. (n.d.). Western blot analysis of cancer and normal cell lines Cells were.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCYegYv0WkdISds7dKKrH1vTf6UakLtSmYtE3vK2D_kX2LjTcmTNgqK9N9Lp7fbQSDUkSHUYdA6bqntcjrWWKX6AvVRXuvrpUzuAd-_Zpcy1jdUvPxXYhJewmkMOxA7aNCgbp3eqS1LCAdONKwb0k2bSxjiOReuRthnO4A-BcfXhu419L9mIQ8u3johaKiMJCyiULtvRq0qS2-eC6QPzd3b7xka91X9ZVxEZ_q9TdlX_b_nZabKj9DtyN7urmYKdf75TEtQA==]
- MDPI. (n.d.). Bioassay-Guided Discovery of Potential Partial Extracts with Cytotoxic Effects on Liver Cancer Cells from Vietnamese Medicinal Herbs. Retrieved from MDPI website. [https://vertexaisearch.cloud.goolge.com/grounding-api-redirect/AUZIYQH688nQfGySOAptrAoXoMkFTesjjJLZkvSjkKSNvFCRsfW2yEZXESOutFEtQ59i1jKpdEsgmAd4RfDr6bFtQm0drL-W21XqpCd0js57R1VcWfO5_rwunBmVkBaVnXz_sFiqNxo=]
- PubMed. (n.d.). Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdeYaFj5T9tabEryj8144TW14_llNkL70tCTE-r6iwTbeTI_PmstvDnNZTvEydN9EBwPIVg6weiIoZ5tzY6MvJ5jbgTKTbYjhQQs7pZM5yFLvXOU4lEfWmtBv5mlvSNwWTBTYk]
- Kim, J. Y., et al. (n.d.). Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells.... Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTS6rIXTTn2Pra90OoMkGX3EA_VthxaOXVIX_gSyErB9QgOFD_FlgiNXsbrdYrp7dvZRjHSdUczHhcTs3vMdd1ODwdk4ksT3bjF99_LkU_wvokwN-WtN3cH0bz-NRrcvwVaWwM4dtWcs8dStUP]
- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjlNYoRrnun_Vs49UbJizaBNAswmZlycu9kUyY_xywA80LRQpfswcUNh82oOezi6uTVfrsBDtdailaiSnhWhKI0kqROrutMd0fJExhKeS8rZ4wm9GVHrpF8FVLeGogfwpCbbUcSbgExD6FB_dF]
- MDPI. (n.d.). Streptomyces Bioactive Metabolites Prevent Liver Cancer through Apoptosis.... Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5m3j8gZuyO-KJ1d45neST-KC_cs0xkyNKkovXdo03ZgMdPaFWHc8PPXJQ6G1KcpctGEYxrNDxXSmpf6q9m2L7ahI3XiTbGCZAwJl6oX5IvEZANnaXxitB3-PB2TvphZPrmd0=]
- PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents.... Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm8r7GZ6Yj8hvnFFUSby4ldSD2rtDYqa-HZShNqlPz4sI52Z-gZMUL1IwxqGzwdrHEv4Mcuuu9GYpWo7Qh2TIgwJkUSXpuG7GginmAWDh7cKVK_aO-iPx07mbKOxezyl4ERPFMPwfLo9_SMs4=]
- PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvhc10nmrjyFnOt6rJK6Hvo_hBDmL2xQvJlPZgz55SggT6j400iQpVbSYxyqeRZHvHBc1FF6aCyRMBbUlBGYVyHbrhvYPuzQ369T0H5yTIdniymexo1xvNp0vn_uO0SIg_Iyfz]
- PubMed Central. (n.d.). Bile acid metabolism and hepatocellular carcinoma: mechanisms of drug resistance and intervention strategies. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tWOeIUTZntM0im6JX-bTaTy79PgtuGhwRhBdsHVgXZi97o_gX6N8z8CdJOqz_k_fv2fnhBuS4-fiG-xMwE_dI8w6qeTSqSQ42nBZv357HBV2MTtjQ0mfzSDjA3dnoEALAwApSbVmPQlYhqwT]
- PubMed Central. (n.d.). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVraZyczpURzlA5dX-PL4tRoFB4GvIPkPpJY3Ho5dZFN-A9zFra0e2d507NwkF_T3CRm1e6cJZ7qO0EyDi-gc6hsWlDJzWZbB6eTUjnkWg7gzZAR0HIOLKk2Hz4lV4KV-rCKdAFOHMT3IXf0=]
- PMC - NIH. (n.d.). Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro.... Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYKXh0CwTxbL75XK_B77CASg-63seXt29nYmhQNvsYkO5UOrLy6Dw-m17vpdCbHcojiXNrQE94EY8joV8g4S-SThahltKhmV5StADmXpGuk2_tM4C97F9FI3k57kpbk2Z23bzFnK6JfrPT2oY=]
Sources
- 1. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Transporter-independent Liver Cancer Cell Killing by a Marine Steroid Methyl Spongoate via Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid metabolism and hepatocellular carcinoma: mechanisms of drug resistance and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylsulfonylmethane suppresses hepatic tumor development through activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effects of CP-25 and 5-fluorouracil on the hepatocellular carcinoma in vivo and in vitro through regulating activating mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: Preparation of 5-Methylsulfonamido-indole-2-carboxylic Acid Stock Solutions for Research Applications
Abstract
This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and handling of stock solutions of 5-Methylsulfonamido-indole-2-carboxylic acid. As an indole derivative, this compound is part of a chemical class vital to modern drug discovery.[1] Ensuring the integrity, concentration, and stability of the stock solution is the foundational step for generating reproducible and reliable experimental data. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established principles of small molecule handling to minimize experimental variability and ensure the compound's optimal performance in downstream assays.
Introduction: The Criticality of Stock Solution Integrity
This compound is a small organic molecule featuring an indole scaffold, a privileged structure in medicinal chemistry.[1] Like many heterocyclic compounds intended for biological screening, it possesses physicochemical properties that necessitate a carefully planned solubilization and storage strategy. The accuracy of all subsequent experimental results—from in vitro enzymatic assays to cell-based screening—is contingent upon the precise concentration and stability of the initial stock solution. Improper handling can lead to issues such as incomplete solubilization, precipitation, degradation, or inaccurate concentration, any of which can compromise data validity.
This application note explains the causality behind each step of the protocol, establishing a self-validating system for preparing high-quality stock solutions.
Compound Properties & Strategic Reagent Selection
A thorough understanding of the compound's properties is essential for developing a robust preparation protocol.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | PubChem[2][3] |
| Molecular Weight | 254.26 g/mol | PubChem[2][3] |
| Structure | Indole-2-carboxylic acid derivative | PubChem[2] |
| Anticipated Solubility | Poor in water; Soluble in organic solvents | Inferred from analogous structures[4][5] |
The Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
For many non-polar or weakly polar organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6][7] Its utility is rooted in several key characteristics:
-
Broad Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it ideal for diverse chemical libraries.[8]
-
Miscibility: It is readily miscible with water and aqueous cell culture media, facilitating the preparation of working solutions from a concentrated stock.[8]
-
Low Volatility: With a high boiling point (189 °C), DMSO minimizes solvent evaporation at room temperature, ensuring the stock solution's concentration remains stable during handling.[8]
Expert Recommendation: It is imperative to use high-purity, anhydrous grade DMSO (≥99.9%). The presence of water can accelerate the degradation of moisture-sensitive compounds.[6] Once opened, a bottle of DMSO can absorb atmospheric moisture; using a fresh or properly stored bottle is highly recommended for preparing primary stock solutions.
Master Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a high-concentration master stock solution, which serves as the source for all subsequent experimental dilutions.
Required Materials & Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated precision balance (if weighing is required)
-
Microcentrifuge
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile, low-retention tips
-
Sterile, light-blocking, low-binding polypropylene cryovials for aliquoting
Pre-Protocol Handling: Ensuring Accuracy
Before opening the manufacturer's vial, especially for small quantities, it is crucial to collect all the powder at the bottom.
-
Allow the vial to equilibrate to room temperature for 15-20 minutes to prevent condensation of atmospheric moisture upon opening.[9]
-
Place the vial in a microcentrifuge and spin for 30-60 seconds at a low speed (e.g., 500-1000 x g) to pellet the compound.[10][11] This step is critical to avoid loss of material that may have become adhered to the cap or walls during shipping.[12]
Workflow for Stock Solution Preparation
The following diagram outlines the logical flow of the preparation protocol.
Caption: Workflow for preparing a validated small molecule stock solution.
Step-by-Step Gravimetric Protocol
For quantities >10 mg, weighing the compound is standard. For smaller amounts, dissolving the entire contents of the vial is recommended to avoid weighing errors.[12][13]
-
Calculate Required Solvent Volume: The volume of DMSO needed is determined by the mass of the compound, its molecular weight, and the desired final concentration.
Formula:Volume (L) = Mass (g) / (Molecular Weight (g/mol) × Molar Concentration (mol/L))
Example Calculation for a 10 mM Stock:
| Parameter | Value |
| Mass of Compound | 5 mg (0.005 g) |
| Molecular Weight | 254.26 g/mol |
| Target Concentration | 10 mM (0.010 mol/L) |
| Calculated DMSO Volume | 1.966 mL |
-
Dissolution: a. Using a calibrated pipette, carefully add the calculated volume of anhydrous DMSO directly to the vial containing the compound. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Trustworthiness Check: Visually inspect the solution against a bright light source. It should be completely clear, with no visible particulates or haze. d. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[13] Gentle warming in a water bath (not exceeding 40-50°C) can also be used as a final resort to aid dissolution.[11]
-
Aliquoting for Stability: a. Once fully dissolved, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-50 µL) in clearly labeled, light-blocking cryovials. b. This practice is critical as it prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contamination of the entire stock.[10][11][12]
Storage and Stability Protocol
The chemical stability of the compound in solution dictates its shelf-life. Indole derivatives can be susceptible to oxidation or degradation over time.[14][15]
Recommended Storage Conditions
| Format | Temperature | Estimated Stability | Rationale |
| Solid Powder | -20°C | Up to 3 years | Minimizes degradation of the neat compound.[10][12] |
| DMSO Stock | -20°C | Up to 1 month | Suitable for short-term storage.[10][12] |
| DMSO Stock | -80°C | Up to 6 months | Preferred for long-term preservation of solution integrity. [10][12] |
Note: The stability guidelines are typical for small molecules.[10] If a solution stored at -20°C for over a month is to be used, its efficacy should be re-validated. Avoid storing DMSO solutions below -80°C, as this can lead to precipitation.
Protocol for Preparing an Aqueous Working Solution
Diluting a high-concentration DMSO stock directly into an aqueous buffer or cell culture medium is a common failure point, often leading to compound precipitation.[6]
Step-by-Step Dilution Method
-
Thaw a single aliquot of the 10 mM master stock solution at room temperature.
-
Perform an intermediate serial dilution in pure DMSO if a large dilution factor is required.[6]
-
Slowly add the DMSO stock (or intermediate dilution) to the aqueous buffer or cell culture medium while vortexing or pipetting gently. Crucially, add the DMSO solution to the aqueous medium, not the other way around. [16]
-
Ensure the final concentration of DMSO in the assay is as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity or off-target effects.[10][12]
-
Self-Validation: Always prepare a "vehicle control" containing the exact same final concentration of DMSO in the aqueous medium to run alongside your experiment. This allows you to differentiate the effects of the compound from the effects of the solvent.[6][10]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume or low intrinsic solubility. | Confirm calculations. Use bath sonication for 10-15 minutes. Gentle warming (≤50°C) can be attempted.[11] |
| Precipitate forms when diluting into aqueous medium. | Compound has "crashed out" of solution due to poor aqueous solubility. | Perform serial dilutions rather than a single large dilution.[6] Ensure the final working concentration does not exceed the compound's aqueous solubility limit. |
| Inconsistent experimental results. | Stock solution degradation or inaccurate concentration. | Use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles.[10] Re-prepare the master stock solution if it has been stored beyond its recommended shelf-life. |
References
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntGene. Retrieved from [Link]
-
Ghersetti, S., & Strambini, G. B. (1993). The triplet-state lifetime of indole derivatives in aqueous solution. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening? Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? Retrieved from [Link]
-
Journal of Computational and Theoretical Nanoscience. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. JOCPR. Retrieved from [Link]
-
Nature. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
-
ResearchGate. (2016, July 29). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]
-
Springer. (2015). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. AAPS PharmSciTech. Retrieved from [Link]
-
FDA. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility? Retrieved from [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-Methylindole-2-carboxylic acid, 99% | Fisher Scientific [fishersci.ca]
- 5. innospk.com [innospk.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. captivatebio.com [captivatebio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The triplet-state lifetime of indole derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 5-Methylsulfonamido-indole-2-carboxylic Acid
Abstract & Introduction
5-Methylsulfonamido-indole-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical research, serving as a key structural motif and building block in the development of novel therapeutics, including potential HIV integrase inhibitors and agents targeting proteins implicated in liver cancer.[1] The precise and efficient synthesis of this molecule is paramount to ensuring the purity, safety, and efficacy of downstream applications. The classic Fischer indole synthesis is a robust and common method for creating the indole core.[2][3] This reaction, however, involves multiple steps, including condensation, rearrangement, and cyclization, making in-process monitoring essential for optimization, maximizing yield, and minimizing impurity formation.[4]
This application note provides a comprehensive guide for researchers and drug development professionals on monitoring the synthesis of this compound. We present an integrated analytical strategy employing Thin-Layer Chromatography (TLC) for rapid qualitative assessments, High-Performance Liquid Chromatography (HPLC) for robust quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for definitive structural confirmation and kinetic analysis. The causality behind each methodological choice is explained to provide a framework for adapting these protocols to similar synthetic challenges.
Proposed Synthesis Pathway: Fischer Indole Synthesis
The synthesis of the target molecule is logically approached via the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[2] In this case, the reaction proceeds between 4-(methylsulfonamido)phenylhydrazine and pyruvic acid.
The key stages of the reaction are:
-
Hydrazone Formation: The initial step is the condensation of the hydrazine with the ketone (pyruvic acid) to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to an enamine.
-
[5][5]-Sigmatropic Rearrangement: An acid-catalyzed[5][5]-sigmatropic rearrangement occurs, which breaks the N-N bond.[4]
-
Cyclization & Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[6]
Figure 1: Proposed Fischer Indole Synthesis pathway.
The Imperative for Reaction Monitoring
Relying solely on reaction time is insufficient for robust process control in pharmaceutical synthesis. Active monitoring provides critical real-time data to:
-
Optimize Reaction Conditions: Determine the precise point of completion, preventing the formation of degradation products from excessive heating or prolonged reaction times.
-
Maximize Yield: Ensure the complete consumption of limiting starting materials.
-
Profile Impurities: Identify the formation of side-products, allowing for adjustments to reaction parameters to improve the purity of the final product.
-
Ensure Safety and Reproducibility: Understanding the reaction profile allows for the development of a scalable and repeatable process, which is a cornerstone of drug development.[7]
An Integrated Analytical Workflow
No single analytical technique provides a complete picture of the reaction. We propose a multi-modal strategy that leverages the strengths of different methods at various stages of the synthesis.
Figure 2: Integrated workflow for reaction monitoring.
Methodologies and Protocols
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
TLC is an indispensable tool for quickly visualizing the progress of a reaction at the bench.[8] It allows for the simultaneous comparison of the reaction mixture against starting materials and a reference standard of the product, if available. For indole derivatives, specific chromogenic reagents can be used for visualization.[9][10]
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a suitable solvent like ethyl acetate or methanol (approx. 0.5 mL).
-
Spotting: On a pencil-drawn baseline, spot the starting materials (SM1, SM2), the co-spotted mixture of starting materials, and the reaction mixture.
-
Elution: Develop the plate in a chamber saturated with a mobile phase. A good starting point for this system is a mixture of Ethyl Acetate:Hexane:Acetic Acid (60:30:10 v/v/v) . The polarity can be adjusted based on the observed separation.
-
Visualization:
-
Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The reaction is nearing completion when the limiting starting material spot is faint or absent.
| Compound | Expected Rf Value (Approx.) | UV Active | van Urk Color |
| 4-(Methylsulfonamido)phenylhydrazine | 0.4 - 0.5 | Yes | Yellow/Brown |
| Pyruvic Acid | 0.1 - 0.2 (streaky) | No | No color |
| Product | 0.6 - 0.7 | Yes | Violet/Blue |
Causality: The addition of acetic acid to the mobile phase helps to reduce the tailing of the carboxylic acid product on the silica plate, resulting in sharper spots and better separation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Gold Standard
For accurate, quantitative data on reactant consumption, product formation, and impurity levels, reversed-phase HPLC is the method of choice.[5] Its high resolution and sensitivity provide a detailed profile of the reaction mixture.[12]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture in 1 mL of mobile phase A. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is crucial to separate the polar starting materials from the more nonpolar indole product.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm, a wavelength where indole derivatives typically show strong absorbance.[5][13]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of reactants and the product. The percentage conversion can be calculated by monitoring the decrease in the starting material's peak area relative to the total area of all components. For accurate quantification, a calibration curve with a pure standard of the product is required.
| Compound | Expected Retention Time (min) |
| Pyruvic Acid | ~2.5 |
| 4-(Methylsulfonamido)phenylhydrazine | ~5.8 |
| Product | ~12.3 |
Causality: The use of formic acid in the mobile phase improves peak shape by ensuring the carboxylic acid and amine functionalities are consistently protonated. A gradient elution is employed because a single isocratic condition would either elute the polar starting materials too quickly with poor resolution or result in excessively long retention times for the final product.[5]
NMR and MS: Definitive Structural Confirmation
While TLC and HPLC are excellent for monitoring progress, they do not provide unambiguous structural information. NMR and MS are essential for final product confirmation.
NMR Spectroscopy Protocol (for Kinetic Monitoring): NMR can be used for in-situ reaction monitoring to obtain kinetic data.[14][15]
-
Setup: The reaction can be initiated directly in an NMR tube by adding the final reagent or catalyst.
-
Acquisition: A series of ¹H NMR spectra are acquired over time.[16] Automated routines on modern spectrometers can collect spectra at predefined intervals (e.g., every 15 minutes).[17]
-
Analysis: Monitor the integrals of characteristic peaks for the starting materials and the product. For instance, track the disappearance of the aromatic protons of the phenylhydrazine and the appearance of the new aromatic and C-H proton signals of the indole ring. The ratio of these integrals over time provides a kinetic profile of the reaction.[14]
Mass Spectrometry (LC-MS) Protocol: Coupling the HPLC method described above to a mass spectrometer provides molecular weight information for each peak in the chromatogram.
-
Ionization: Use an electrospray ionization (ESI) source. The target molecule should ionize well in both positive and negative modes.
-
Analysis:
-
Full Scan: Confirm the mass of the product. The expected exact mass for C₁₀H₁₀N₂O₄S is 254.036.[18]
-
Selected Reaction Monitoring (SRM/MRM): For trace-level impurity analysis or advanced kinetic studies, an SRM method can be developed. This involves selecting the precursor ion (e.g., [M+H]⁺ at m/z 255.0) and monitoring a specific fragment ion, which provides exceptional sensitivity and specificity.[19][20]
-
Conclusion
A robust and reliable synthesis of this compound necessitates a well-designed reaction monitoring strategy. This application note details an integrated approach combining the speed of TLC, the quantitative power of HPLC, and the structural confirmation of NMR and MS. By understanding the "why" behind each technique and protocol, researchers can effectively optimize reaction conditions, ensure product quality, and build a reproducible synthetic process critical for advancing drug discovery and development programs.
References
- Organic Process Research & Development. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. ACS Publications.
- Wikipedia. (n.d.). Selected reaction monitoring.
- BenchChem. (n.d.). Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography.
- AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?
- IMSERC. (n.d.). Kinetics / reaction monitoring.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- Bruker. (2016). Kinetic Profiling by NMR.
- Scribd. (n.d.). Chromogenic Reagent for Indoles.
- Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
- RSC Education. (n.d.). Monitoring reactions.
- Rivas, L., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- ResearchGate. (2025). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography.
- PubChem. (n.d.). This compound.
- Apicule. (n.d.). This compound API Suppliers.
Sources
- 1. apicule.com [apicule.com]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. coleparmer.com [coleparmer.com]
- 8. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 20. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
Application Note: High-Throughput Screening Assays for the Identification of Novel Modulators from 5-Methylsulfonamido-indole-2-carboxylic Acid Analog Libraries
Abstract The 5-methylsulfonamido-indole-2-carboxylic acid scaffold represents a promising chemotype for the development of novel therapeutics due to its structural features, which are present in known bioactive molecules.[1][2][3] This application note provides detailed, field-proven protocols for the high-throughput screening (HTS) of compound libraries based on this scaffold against three high-value enzyme targets: Sirtuin 1 (SIRT1), Fatty Acid Amide Hydrolase (FAAH), and Soluble Epoxide Hydrolase (sEH). We present robust, fluorescence-based assays optimized for a 384-well format, complete with workflows, data analysis procedures, and quality control metrics to ensure the identification of high-quality, validated hits.
Introduction: Rationale for Target Selection
The discovery of novel therapeutic agents often begins with the identification of a privileged chemical scaffold that can be decorated to achieve desired potency and selectivity against a biological target. The indole-2-carboxylic acid core is a well-established pharmacophore found in compounds targeting a range of enzymes and receptors.[2][3][4] The addition of a methylsulfonamido group at the 5-position provides a key hydrogen bond donor and acceptor moiety, potentially enhancing affinity and selectivity for specific targets.
Based on structural similarities to known inhibitors and the broad therapeutic potential, we have prioritized three enzyme targets for screening campaigns involving this compound analogs:
-
Sirtuin 1 (SIRT1): A Class III histone deacetylase (HDAC) that plays a critical role in metabolism, DNA repair, and inflammation.[5] The indole-containing compound EX-527 is a known SIRT1 inhibitor, making this an exceptionally promising target class for the library.[1]
-
Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades endocannabinoids like anandamide, making it a key regulator of pain, inflammation, and mood.[6][7] FAAH inhibitors are sought for treating pain and anxiety disorders.[7][8]
-
Soluble Epoxide Hydrolase (sEH): This enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[9] Inhibition of sEH is a promising strategy for treating cardiovascular and inflammatory conditions.[9][10][11]
This guide provides the necessary protocols to execute primary screens, validate initial hits, and generate robust dose-response data for these three target classes.
General HTS Workflow
A successful HTS campaign follows a logical progression from primary screening to hit confirmation. The general workflow described below is applicable to all three assays detailed in this note, with specific parameters adjusted for each target.
Figure 1: General workflow for an HTS campaign.
Protocol 1: SIRT1 Deacetylase Inhibition Assay (Fluorogenic)
This assay quantifies SIRT1 activity by measuring the deacetylation of a peptide substrate derived from p53.[5] The reaction is NAD+-dependent. After deacetylation, a developer solution is added that cleaves the deacetylated peptide, releasing a highly fluorescent molecule (e.g., aminomethylcoumarin, AMC).[5]
Principle and Workflow
Figure 2: Step-by-step workflow for the SIRT1 inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Final Concentration |
| Human Recombinant SIRT1 | Cayman Chemical | 10010401 | ~1-2 U/well |
| SIRT1 Substrate (p53 peptide) | Cayman Chemical | 10010403 | 25 µM |
| NAD+ | Sigma-Aldrich | N7004 | 500 µM |
| SIRT1 Assay Buffer | Cayman Chemical | 10010402 | 1X |
| Developer Solution | Cayman Chemical | 10010404 | 1X |
| EX-527 (Control Inhibitor) | Selleckchem | S1541 | Varies (for IC50) |
| 384-well black, flat-bottom plates | Corning | 3573 | N/A |
Step-by-Step Protocol (384-well format)
-
Compound Plating: Using an acoustic dispenser, transfer 40 nL of test compounds (dissolved in DMSO) into the wells of a 384-well assay plate. For controls, dispense DMSO only.
-
Control Wells:
-
100% Activity (Vehicle): Wells with DMSO only.
-
0% Activity (Max Inhibition): Wells with a known inhibitor (e.g., 100 µM EX-527).
-
-
Enzyme Addition: Prepare a working solution of SIRT1 enzyme in 1X Assay Buffer. Add 10 µL to all wells except for a "No Enzyme" background control.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 30 seconds. Cover and incubate for 15 minutes at room temperature.
-
Scientist's Insight: This step allows the compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.
-
-
Reaction Initiation: Prepare a substrate solution containing the SIRT1 peptide substrate and NAD+ in 1X Assay Buffer. Add 10 µL of this solution to all wells to start the reaction. The total volume is now 20 µL.
-
Enzymatic Reaction: Mix the plate gently, cover, and incubate for 45 minutes at room temperature. The reaction should be kept within the linear range, which should be determined during assay development.
-
Reaction Termination & Development: Add 20 µL of Developer Solution to all wells. This step stops the enzymatic reaction and initiates the fluorescence generation.
-
Final Incubation: Cover the plate and incubate on a shaker for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the plate on a compatible plate reader with excitation at 350-360 nm and emission at 450-465 nm.[5]
Data Analysis and Quality Control
The quality of an HTS assay is determined by its ability to reliably distinguish hits from noise. The Z-prime (Z') factor is the standard metric for this.[12]
Z' Factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
-
Mean_max and SD_max: Mean and standard deviation of the 100% activity control.
-
Mean_min and SD_min: Mean and standard deviation of the 0% activity control.
| Control Type | Well 1 | Well 2 | ... | Well 16 | Mean | Std. Dev. |
| 100% Activity | 45802 | 47123 | ... | 46554 | 46325 | 890 |
| 0% Activity | 2103 | 1988 | ... | 2056 | 2041 | 115 |
| Z' Factor | 0.81 |
Table 1: Example data for Z' factor calculation. An assay with Z' ≥ 0.5 is considered robust and suitable for HTS.[10]
Percent Inhibition Calculation: % Inhibition = ( 1 - (RFU_sample - RFU_min) / (RFU_max - RFU_min) ) * 100
-
RFU_sample: Relative Fluorescence Units of the test well.
-
RFU_min: Mean RFU of the 0% activity control.
-
RFU_max: Mean RFU of the 100% activity control.
Protocol 2: FAAH Inhibition Assay (Fluorogenic)
This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[13]
Principle and Workflow
Figure 3: Step-by-step workflow for the FAAH inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Final Concentration |
| Human Recombinant FAAH | Cayman Chemical | 10011618 | ~5-10 µg/mL |
| FAAH Substrate (AMC-arachidonoyl amide) | Cayman Chemical | 10008157 | 20 µM |
| FAAH Assay Buffer | Cayman Chemical | 700282 | 1X |
| JZL 195 (Control Inhibitor) | Cayman Chemical | 13167 | Varies (for IC50) |
| 384-well black, flat-bottom plates | Corning | 3573 | N/A |
Step-by-Step Protocol (384-well format)
-
Compound Plating: Dispense 40 nL of test compounds into assay plates.
-
Control Wells: Prepare 100% activity (DMSO) and 0% activity (e.g., 10 µM JZL 195) controls.
-
Enzyme Addition: Add 20 µL of FAAH enzyme solution (diluted in 1X FAAH Assay Buffer) to all wells.
-
Pre-incubation: Cover the plate and incubate for 10 minutes at 37°C.
-
Scientist's Insight: FAAH is a membrane-associated enzyme, and pre-incubation at a physiological temperature ensures both optimal enzyme activity and compound interaction.[6]
-
-
Reaction Initiation: Add 20 µL of the FAAH substrate (pre-warmed to 37°C) to all wells. Final volume is 40 µL.
-
Enzymatic Reaction: Immediately mix the plate on a shaker for 30 seconds. Cover and incubate for 30 minutes at 37°C.
-
Fluorescence Reading: Read the plate on a fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[13]
Data Analysis and Hit Confirmation
Data analysis is performed as described for the SIRT1 assay (Section 3.4). Hits from the primary screen (e.g., >50% inhibition at 10 µM) should be confirmed by generating an 8- or 12-point dose-response curve to determine the IC50 value.
| Compound | IC50 (µM) |
| JZL 195 (Control) | 0.008 |
| Hit Compound A | 1.2 |
| Hit Compound B | 5.7 |
| Inactive Compound C | > 50 |
Table 2: Example IC50 data for confirmed hits from an FAAH screen.
Protocol 3: sEH Inhibition Assay (Fluorogenic)
This assay quantifies soluble epoxide hydrolase activity using (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a substrate.[14] Hydrolysis of the epoxide by sEH leads to an intramolecular cyclization and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[10][14]
Principle and Workflow
Figure 4: Step-by-step workflow for the sEH inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Final Concentration |
| Human Recombinant sEH | Cayman Chemical | 10011661 | ~2.5-5 nM |
| sEH Substrate (PHOME) | Cayman Chemical | 10009133 | 50 µM |
| sEH Assay Buffer | Cayman Chemical | 10009134 | 1X |
| AUDA (Control Inhibitor) | Cayman Chemical | 10007968 | Varies (for IC50) |
| 384-well black, flat-bottom plates | Corning | 3573 | N/A |
Step-by-Step Protocol (384-well format)
-
Compound Plating: Dispense 40 nL of test compounds into assay plates.
-
Control Wells: Prepare 100% activity (DMSO) and 0% activity (e.g., 1 µM AUDA) controls.
-
Substrate Addition: Add 10 µL of the sEH substrate solution (PHOME diluted in 1X sEH Assay Buffer) to all wells.
-
Reaction Initiation: Add 10 µL of the sEH enzyme solution to all wells. Final volume is 20 µL.
-
Scientist's Insight: For this assay format, pre-incubation is often not necessary, and the reaction can be started by the addition of the enzyme. This can sometimes reduce issues related to unstable compounds. However, if time-dependent inhibition is suspected, a pre-incubation step (enzyme + compound) should be incorporated.
-
-
Enzymatic Reaction: Mix the plate gently, cover, and incubate for 30 minutes at 30°C.
-
Fluorescence Reading: Read the plate on a fluorometer with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[14]
Hit Validation and Progression Strategy
A primary hit is not a confirmed active compound. A rigorous validation cascade is essential to eliminate false positives and prioritize the most promising molecules for further development.
Figure 5: A decision-making workflow for hit validation.
Key Validation Steps:
-
Hit Confirmation: Always re-test hits from a fresh sample (ideally, re-synthesized or from a newly weighed solid) to rule out plating errors or compound degradation.
-
Dose-Response: Establishing a potent IC50 value with a clear sigmoidal curve is a hallmark of a specific inhibitor.
-
Counter-Screens: It is critical to test for compound-mediated assay interference. For example, compounds can be inherently fluorescent at the assay wavelengths or can inhibit the developer enzyme in coupled assays. A simple counter-screen involves running the assay in the absence of the primary enzyme to flag interfering compounds.
-
Orthogonal Assays: Confirming activity in a different assay format that relies on an alternative detection principle (e.g., mass spectrometry, surface plasmon resonance) provides very high confidence in the hit.[15]
Conclusion
The this compound scaffold holds significant potential for drug discovery. The protocols detailed in this application note provide a robust framework for screening compound libraries derived from this scaffold against SIRT1, FAAH, and sEH. By employing rigorous quality control, systematic data analysis, and a thorough hit validation cascade, researchers can confidently identify and advance novel, high-quality modulators of these therapeutically important enzymes.
References
-
BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from BellBrook Labs website. [Link]
-
Kim, I. H., et al. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH. [Link]
-
Insel, P. A., et al. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from Celtarys website. [Link]
-
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. [Link]
-
Agilent. (2023, June 5). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
-
Schihada, H., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from Assay Genie website. [Link]
-
Tong, L., & Denu, J. M. (n.d.). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH. [Link]
-
Gomez, G. A., et al. (n.d.). Development of an HTS assay for EPHX2 phosphatase activity and screening of non-targeted libraries. PMC - NIH. [Link]
-
Li, Z., et al. (n.d.). Recent progress in assays for GPCR drug discovery. [Link]
-
Vashist, A., et al. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). [Link]
-
Macarron, R., et al. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]
-
Auld, D. S., et al. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
-
Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from Elabscience website. [Link]
-
BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from BioVision website. [Link]
-
Zessin, M., et al. (2023, April 18). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. PMC - NIH. [Link]
-
Zessin, M., et al. (2023, April 18). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI. [Link]
-
Mahajan, S. S., & Leko, V. (n.d.). Sirtuin modulators. PMC - NIH. [Link]
-
Kane, A. E., & Sinclair, D. A. (n.d.). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
-
Georgikopoulos, C., et al. (n.d.). Natural Products as Modulators of Sirtuins. PMC - PubMed Central - NIH. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
FDA. (n.d.). This compound. Retrieved from FDA Global Substance Registration System. [Link]
-
de Heuvel, E., et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
Li, Y., et al. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from MDPI website. [Link]
-
Ahn, K., et al. (n.d.). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
Schiedel, M., et al. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Schiedel, M., et al. (2021, November 24). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. [Link]
-
Li, Y., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Schmidt, M. E., et al. (n.d.). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]
-
Iannotti, F. A., et al. (n.d.). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]
-
Schiedel, M., et al. (2022, March 17). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ResearchGate. [Link]
-
Gertz, M., et al. (n.d.). Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5. PMC - NIH. [Link]
Sources
- 1. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 9. agilent.com [agilent.com]
- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
In Vivo Application Notes & Protocols for 5-Methylsulfonamido-indole-2-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the preclinical in vivo evaluation of 5-Methylsulfonamido-indole-2-carboxylic acid. As of the date of this publication, specific in vivo studies for this exact molecule are not extensively documented in publicly available literature. However, its core structure, an indole-2-carboxylic acid, is a well-established scaffold in medicinal chemistry. Numerous derivatives have been investigated for a range of therapeutic targets, including but not limited to HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), and cytosolic phospholipase A2 alpha (cPLA2α).[1][2][3]
Given the structural similarities to known inhibitors of cPLA2α, this guide will proceed under the well-founded hypothesis that this compound is a putative inhibitor of this enzyme. The protocols and scientific rationale provided herein are therefore based on established methodologies for evaluating cPLA2α inhibitors in relevant animal models of inflammatory diseases. This approach ensures a scientifically rigorous framework for assessing the in vivo potential of this novel compound.
Scientific Foundation: Targeting the cPLA2α Pathway
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade.[4] It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a wide array of pro-inflammatory lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes).[4] Inhibition of cPLA2α is therefore a compelling therapeutic strategy for a multitude of inflammatory conditions. In vivo studies with cPLA2α inhibitors have demonstrated efficacy in animal models of arthritis, thrombosis, and cancer.[5][6][7]
The proposed mechanism of action for this compound, as a cPLA2α inhibitor, is the reduction of arachidonic acid release, thereby diminishing the production of downstream inflammatory mediators. This hypothesis forms the basis for the selection of animal models and pharmacodynamic biomarkers detailed in this guide.
Signaling Pathway Diagram
Figure 1: Proposed Mechanism of Action via cPLA2α Inhibition.
Preformulation and Vehicle Selection
A critical first step in any in vivo study is the development of a safe and effective formulation for drug administration. Since this compound is a carboxylic acid derivative, it is predicted to have poor aqueous solubility.
Solubility Enhancement Strategies
Preformulation studies are essential to characterize the physicochemical properties of the compound and guide formulation development.[8][9][10] Key objectives include determining the compound's solubility in various solvents and its stability.[8] For poorly soluble compounds, several strategies can be employed:
-
pH Adjustment: For acidic compounds, increasing the pH of the vehicle can enhance solubility.
-
Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of lipophilic drugs.[11][12] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[10][13]
-
Surfactants: Surfactants like Tween 80 and Poloxamer 188 can be used to create micellar solutions or stable suspensions.[13]
-
Complexing Agents: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their aqueous solubility.[14]
-
Suspensions: If adequate solubility cannot be achieved, the compound can be administered as a homogenous suspension. Suspending agents such as carboxymethylcellulose (CMC) or hydroxypropyl cellulose (HPC) are often used to ensure uniform dosing.[13]
Recommended Vehicle Screening Protocol
-
Initial Solubility Assessment: Determine the solubility of this compound in a panel of common vehicles (e.g., water, saline, corn oil, 0.5% w/v CMC in water, 10% DMSO/90% corn oil).
-
Formulation Development: Based on the initial screen, develop a lead formulation. For oral administration, a suspension in 0.5% w/v CMC with a small percentage of a surfactant like Tween 80 is a common starting point.
-
Stability and Homogeneity Testing: Ensure the final formulation is stable for the duration of the study and that the compound remains uniformly suspended to guarantee accurate dosing.
| Vehicle Component | Purpose | Typical Concentration Range |
| Purified Water/Saline | Primary solvent | q.s. (quantum sufficit) |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5 - 2.0% w/v |
| Tween 80 (Polysorbate 80) | Surfactant/wetting agent | 0.1 - 1.0% v/v |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 10 - 50% v/v |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% v/v |
Table 1: Common Excipients for Oral Formulations in Rodent Studies.
In Vivo Efficacy Evaluation in a Murine Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) model in mice is the most widely used and well-characterized model for rheumatoid arthritis (RA).[15] It shares many immunological and pathological features with human RA, making it an ideal model to test the efficacy of anti-inflammatory compounds.[11][16]
Experimental Workflow
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Detailed Protocol: Collagen-Induced Arthritis (CIA) in DBA/1J Mice
This protocol is adapted from established methods for inducing CIA in susceptible mouse strains.[6][11]
Animals:
Materials:
-
Bovine Type II Collagen (dissolved in 0.01 N acetic acid to 4 mg/mL).[6]
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulation.
-
Vehicle control.
-
Positive control (e.g., Methotrexate).
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio.
-
Mix thoroughly until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio.
-
Inject 100 µL of the emulsion subcutaneously at a different site near the base of the tail.[11]
-
-
Treatment Administration (Prophylactic Model):
-
Begin daily administration of this compound (e.g., via oral gavage) from Day 21 to the end of the study (typically Day 42).
-
Administer vehicle to the control group and the positive control to its respective group.
-
Dosing for cPLA2α inhibitors in similar models has ranged from 30 to 100 mg/kg, administered once or twice daily.[17] Dose-ranging studies are recommended.
-
-
Clinical Assessment:
-
Starting from Day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Terminal Procedures (e.g., Day 42):
-
Collect blood for pharmacokinetic and pharmacodynamic analysis (see Section 4).
-
Euthanize mice and collect paws for histopathological analysis.
-
Efficacy Endpoints:
-
Primary: Arthritis score, incidence of arthritis.
-
Secondary: Paw swelling (measured with calipers), body weight changes.
-
Tertiary: Histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.
| Parameter | Description | Reference |
| Arthritis Score | Semi-quantitative assessment of inflammation in each paw (0-4 scale). | [18] |
| Paw Swelling | Quantitative measurement of paw thickness using calipers. | [14] |
| Histopathology | Microscopic examination of joint tissues for synovitis, pannus formation, and cartilage/bone erosion. | [18] |
| Plasma PGE2 Levels | A key pharmacodynamic biomarker of cPLA2α activity. | [18] |
Table 2: Key Efficacy and Pharmacodynamic Parameters in the CIA Model.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is crucial for interpreting efficacy data and guiding dose selection.
Pharmacokinetic (PK) Study Protocol
This protocol provides a general framework for a satellite PK study in mice.
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of non-arthritic mice via the intended clinical route (e.g., oral gavage).
-
Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the compound in plasma.
-
Analyze plasma samples to determine the concentration-time profile.
-
Key PK Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
Pharmacodynamic (PD) Biomarker Analysis
The measurement of relevant biomarkers provides evidence of target engagement and biological activity.
Key PD Biomarkers for cPLA2α Inhibition:
-
Prostaglandin E2 (PGE2): A primary product of the COX pathway downstream of cPLA2α. Plasma or tissue levels of PGE2 are expected to decrease with effective cPLA2α inhibition.[18]
-
Leukotriene B4 (LTB4): A potent chemoattractant and product of the 5-LOX pathway. Its levels are also dependent on cPLA2α-mediated arachidonic acid release.[1][17]
Protocol for PGE2 Measurement:
-
Sample Collection: Collect plasma from the terminal bleed of the efficacy study.
-
Analysis: Use a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Compare PGE2 levels between the vehicle-treated group and the drug-treated groups. A statistically significant reduction in PGE2 levels in the treated groups would indicate target engagement.
Alternative In Vivo Model: Arterial Thrombosis
Inhibition of cPLA2α has also been shown to have anti-thrombotic effects by reducing thromboxane A2 production in platelets.[5] A ferric chloride (FeCl3)-induced arterial thrombosis model can be used to evaluate this potential activity.
Protocol: FeCl3-Induced Carotid Artery Thrombosis in Mice
This model assesses the ability of a compound to prevent or delay the formation of an occlusive thrombus in the carotid artery.
Procedure:
-
Animal Preparation: Anesthetize a mouse and surgically expose the common carotid artery.
-
Dosing: Administer this compound or vehicle control (e.g., 1 hour prior to injury).
-
Injury Induction: Apply a small piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the surface of the artery for a defined period (e.g., 3 minutes).
-
Monitoring: Monitor blood flow in the artery using a Doppler flow probe.
-
Endpoint: The primary endpoint is the time to vessel occlusion. A significant prolongation of occlusion time in the treated group compared to the vehicle group indicates anti-thrombotic activity. Intravital microscopy can also be used for real-time visualization of thrombus formation.[9][12]
Concluding Remarks
This guide provides a comprehensive framework for the in vivo evaluation of this compound, based on its putative mechanism as a cPLA2α inhibitor. The provided protocols for formulation development, efficacy testing in a robust arthritis model, and PK/PD analysis are designed to generate the critical data needed to assess the therapeutic potential of this compound. Adherence to these scientifically sound and validated methodologies will ensure the generation of high-quality, interpretable data, thereby facilitating informed decision-making in the drug development process.
References
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
-
Circulation. Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Available from: [Link]
-
Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available from: [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
-
Springer Nature Experiments. Intravital Imaging of Thrombus Formation in Small and Large Mouse Arteries: Experimentally Induced Vascular Damage and Plaque Rupture In Vivo. Available from: [Link]
-
Turkish Journal of Immunology. A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Available from: [Link]
-
PubMed. Two-photon intravital imaging of thrombus development. Available from: [Link]
-
Journal of Visualized Experiments. Intravital Microscopy and Thrombus Induction in the Earlobe of a Hairless Mouse. Available from: [Link]
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link]
-
PubMed. Intravital Imaging of Thrombosis Models in Mice. Available from: [Link]
-
PubMed Central. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Available from: [Link]
-
PubMed. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]
-
PubMed Central. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Available from: [Link]
-
PubMed Central. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Available from: [Link]
-
PubMed. Cytosolic phospholipase A2 alpha inhibitor, pyrroxyphene, displays anti-arthritic and anti-bone destructive action in a murine arthritis model. Available from: [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Available from: [Link]
-
PubMed. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Available from: [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]
-
World Journal of Pharmaceutical Research. In vivo murine models for evaluating anti-arthritic agents: An updated review. Available from: [Link]
-
PubMed. Protocol for the induction of arthritis in C57BL/6 mice. Available from: [Link]
-
Biognosys. Pharmacodynamic Biomarkers. Available from: [Link]
-
Slideshare. solubility enhancement techniques.. Available from: [Link]
-
MDPI. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available from: [Link]
-
MDPI. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
PubMed. Pharmacodynamic Biomarkers Evidentiary Considerations for Biosimilar Development and Approval. Available from: [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. solubility enhancement techniques.. | PPTX [slideshare.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. gadconsulting.com [gadconsulting.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methylsulfonamido-indole-2-carboxylic acid in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 5-Methylsulfonamido-indole-2-carboxylic acid in materials science. While primarily investigated for its pharmacological potential, its unique molecular architecture, combining an electron-rich indole core with a functional sulfonamide group, presents intriguing opportunities for the development of novel functional materials.[1] These application notes synthesize field-proven insights with established chemical principles to propose detailed protocols for the incorporation of this molecule into advanced material systems.
Introduction: Unveiling the Potential of a Bifunctional Building Block
This compound is a multifaceted organic molecule characterized by a planar, electron-rich indole scaffold.[2] This core structure is known to facilitate π-π stacking, a critical interaction for efficient charge transport in organic semiconductors.[2] The strategic placement of a methylsulfonamido group at the 5-position and a carboxylic acid at the 2-position introduces key functionalities that can be exploited for materials design.
The sulfonamide moiety is known to introduce desirable properties in polymers, such as pH sensitivity and enhanced thermal and chemical stability.[3][4] Furthermore, conjugated materials containing sulfonamide groups have shown promise as binders in organic lithium-ion batteries, improving capacity retention.[5] The carboxylic acid group provides a versatile handle for covalent attachment to polymer backbones, surface functionalization of nanoparticles, or coordination to metal centers in metal-organic frameworks (MOFs).
These inherent properties suggest the potential for this compound to be a valuable building block in a variety of advanced materials, including organic electronics, stimuli-responsive polymers, and functional coatings.[1][6] This guide will explore these potential applications with detailed, actionable protocols.
Physicochemical Properties
A thorough understanding of the material's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [1][7] |
| Molecular Weight | 254.26 g/mol | [1][7] |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [7] |
| CAS Number | 150975-95-4 | [1][7] |
| Predicted Boiling Point | 564.6±53.0 °C | [8] |
| Predicted Density | 1.641±0.06 g/cm³ | [8] |
Potential Applications & Experimental Protocols
This section outlines three potential applications of this compound in materials science, complete with detailed experimental protocols. These protocols are designed to be self-validating, with clear causality behind the experimental choices.
Application I: Hole Transport Layer (HTL) in Organic Photovoltaics (OPVs)
Rationale: The electron-rich indole core of this compound suggests its potential use as a hole-transporting material.[2] The carboxylic acid group allows for self-assembly on conductive substrates like indium tin oxide (ITO), potentially forming a favorable interface for charge extraction. The sulfonamide group may enhance morphological stability and influence the energy levels of the material.
Experimental Workflow Diagram:
Caption: Workflow for fabricating and characterizing an OPV with a this compound-based HTL.
Protocol: Fabrication of an OPV Device
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 20 minutes to enhance the surface wettability and work function.
-
-
Hole Transport Layer (HTL) Solution Preparation:
-
Prepare a 5 mg/mL solution of this compound in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and chlorobenzene.
-
Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
-
HTL Deposition:
-
Spin-coat the prepared solution onto the pre-cleaned ITO substrates at 3000 rpm for 30 seconds.
-
Thermally anneal the films at 120°C for 10 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
-
Active Layer and Cathode Deposition:
-
Prepare a solution of a suitable donor-acceptor blend (e.g., P3HT:PCBM) in a solvent like chlorobenzene.
-
Spin-coat the active layer solution on top of the HTL.
-
Thermally deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM1.5G solar illumination (100 mW/cm²).
-
Determine the external quantum efficiency (EQE) to assess the spectral response.
-
Use atomic force microscopy (AFM) to characterize the surface morphology of the HTL film.
-
Application II: pH-Responsive Polymer for Controlled Drug Delivery
Rationale: Sulfonamide-containing polymers can exhibit pH-sensitive behavior due to the ionization of the SO₂NH group.[4] By incorporating this compound as a functional monomer into a biocompatible polymer backbone, a pH-responsive material for targeted drug delivery can be developed. The indole moiety may also offer opportunities for drug loading via π-π stacking interactions.
Polymerization and Nanoparticle Formulation Diagram:
Caption: Schematic for the synthesis of a pH-responsive polymer and its formulation into drug-loaded nanoparticles.
Protocol: Synthesis and Evaluation of pH-Responsive Nanoparticles
-
Monomer Functionalization (if necessary):
-
To improve polymerizability, the carboxylic acid group of this compound can be converted to a more reactive ester, for example, by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC.
-
-
Copolymer Synthesis:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the functionalized indole monomer, a co-monomer such as N-isopropylacrylamide (NIPAM), and a free-radical initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Polymerize at 70°C for 24 hours.
-
Precipitate the resulting polymer in cold diethyl ether, filter, and dry under vacuum.
-
-
Drug-Loaded Nanoparticle Formulation:
-
Dissolve the synthesized copolymer and a model hydrophobic drug (e.g., curcumin) in a water-miscible organic solvent like THF.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Allow the organic solvent to evaporate, leading to the self-assembly of drug-loaded nanoparticles.
-
-
Characterization and In Vitro Drug Release:
-
Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy after lysing the nanoparticles.
-
Conduct an in vitro drug release study by dialyzing the nanoparticle suspension against buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5, simulating physiological and tumor microenvironment conditions, respectively). Monitor the drug release over time using UV-Vis spectroscopy.
-
Application III: Functionalization of Gold Nanoparticles for Sensing Applications
Rationale: The carboxylic acid group of this compound can be used to functionalize the surface of gold nanoparticles (AuNPs). The indole moiety, with its unique electronic and optical properties, could then act as a recognition element for specific analytes, leading to changes in the plasmonic properties of the AuNPs, which can be detected colorimetrically or by spectroscopy.
Nanoparticle Functionalization and Sensing Diagram:
Caption: Workflow for the functionalization of gold nanoparticles and their application in a colorimetric sensing assay.
Protocol: Preparation and Testing of a AuNP-based Sensor
-
Synthesis of Citrate-Capped Gold Nanoparticles:
-
Synthesize AuNPs by the Turkevich method: Bring a 100 mL solution of 0.01% HAuCl₄ to a rolling boil.
-
Rapidly add 2 mL of 1% sodium citrate solution while stirring vigorously.
-
Continue boiling and stirring until the solution color changes to a stable ruby red.
-
Allow the solution to cool to room temperature.
-
-
Surface Functionalization:
-
Prepare a 1 mM solution of this compound in ethanol.
-
Add the ligand solution to the AuNP colloid and stir overnight at room temperature to facilitate ligand exchange.
-
Centrifuge the solution to pellet the functionalized AuNPs and remove excess ligand.
-
Redisperse the functionalized AuNPs in a suitable buffer.
-
-
Sensing Assay:
-
To a solution of the functionalized AuNPs, add varying concentrations of the target analyte.
-
Incubate for a specific period.
-
Monitor the color change of the solution visually.
-
Record the UV-Vis absorption spectra to quantify the change in the surface plasmon resonance peak. A red-shift and broadening of the peak typically indicate nanoparticle aggregation upon analyte binding.
-
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its unique combination of an electronically active indole core and versatile functional groups opens up avenues for the development of novel materials for organic electronics, stimuli-responsive systems, and sensing platforms. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule.
References
- Vertex AI Search. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
apicule. (n.d.). This compound API Suppliers. Retrieved January 14, 2026, from [Link]
-
KU Leuven Research. (n.d.). Beyond Amides: Unexplored Sulfonamide-Based Polypeptides for Sustainable Materials. Retrieved January 14, 2026, from [Link]
-
Tian Liu, J., Grignon, E., Battaglia, A. M., & Copeman, C. (2023). An Investigation of Conjugated Sulfonamide Materials as Binders for Organic Lithium-Ion Batteries. Chemistry of Materials. ACS Publications. [Link]
-
ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. Request PDF. Retrieved January 14, 2026, from [Link]
-
Wittig, M., Pfändner, P., & Rieger, B. (n.d.). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry. RSC Publishing. [Link]
-
MIT Technology Licensing Office. (n.d.). Polymerizable Sulfonamide Compounds and Polymers. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
-
Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. nbinno.com [nbinno.com]
- 3. Research Portal - Beyond Amides: Unexplored Sulfonamide-Based Polypeptides for Sustainable Materials [research.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. innospk.com [innospk.com]
- 7. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-METHYLSULFONAMINOINDOLE-2-CARBOXYLIC ACID CAS#: 150975-95-4 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 5-Methylsulfonamido-indole-2-carboxylic acid
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 5-Methylsulfonamido-indole-2-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered by researchers during the experimental use of this compound. Our goal is to equip you with the scientific principles and practical methodologies required to overcome solubility challenges in aqueous buffer systems.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound that affect its solubility?
To effectively solubilize this molecule, we must first understand its structure. It is composed of three key functional regions, each with a distinct influence on its solubility:
-
Indole-2-carboxylic acid Core: This is the primary driver of its pH-dependent solubility. The carboxylic acid group is acidic and will be deprotonated to a highly soluble carboxylate anion as the pH of the solution increases. Most carboxylic acids of this type have a pKa value in the range of 4-5.[1][2][3]
-
5-Methylsulfonamido Group: This group introduces a second acidic proton on the sulfonamide nitrogen. The pKa of sulfonamide groups can vary but typically falls in the range of 7-10.[4][5][6] Deprotonation of this group at higher pH will further increase the molecule's negative charge and enhance its aqueous solubility.
-
Indole Ring System: The bicyclic indole core is largely hydrophobic and contributes to the compound's poor solubility at acidic or neutral pH where the ionizable groups are protonated. The indole N-H proton is very weakly acidic (pKa > 16) and will not ionize in typical aqueous buffers.[7][8][9]
The molecule's calculated LogP (a measure of lipophilicity) is approximately 1.3, indicating a moderate degree of hydrophobicity that must be overcome for aqueous solubilization.[10]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Implication for Solubility |
| Molecular Weight | 254.26 g/mol | Moderate size, solubility is achievable. |
| pKa (Carboxylic Acid) | ~4-5 [1][2] | Becomes ionized (soluble) above this pH. |
| pKa (Sulfonamide) | ~7-10 [4][5] | Becomes ionized (more soluble) above this pH. |
| pKa (Indole N-H) | >16 [8][9] | Does not ionize in standard aqueous buffers. |
| XLogP3 | 1.3 [10] | Moderately lipophilic; contributes to low solubility at neutral pH. |
FAQ 2: What is the absolute first step I should take to improve the solubility of this compound?
The most critical and effective first step is pH adjustment .[11][][13] Due to the presence of the carboxylic acid and sulfonamide groups, the solubility of this compound is highly dependent on the pH of the aqueous buffer. By raising the pH, you deprotonate these acidic groups, forming an anionic salt which is significantly more soluble in water than the neutral form.
The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation. As a practical rule, to ensure at least 99% of an acidic group is in its deprotonated (soluble) form, the buffer pH should be at least 2 units higher than its pKa.
Therefore, preparing your buffer at a pH of 7.5 will deprotonate the carboxylic acid, and a pH of >10 will begin to deprotonate the sulfonamide, further boosting solubility. For most cell-based assays or physiological buffers (pH ~7.4), you can expect a significant solubility increase from the carboxylate form alone.
Caption: Ionization states and relative solubility of the compound at different pH ranges.
See Protocol 1 for a step-by-step guide to experimentally determine the pH-solubility profile for your specific application.
Troubleshooting Guide: Advanced Solubilization
Issue: I've adjusted the pH, but solubility is still insufficient, or the compound precipitates over time. What's next?
If pH adjustment alone does not achieve your target concentration or if you observe precipitation upon storage or dilution (a common issue when a concentrated stock in high pH buffer is diluted into a lower pH assay medium), you will need to employ more advanced formulation strategies. The flowchart below outlines the decision-making process.
Caption: Troubleshooting workflow for enhancing compound solubility.
A. Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[14][15] This makes the environment more favorable for moderately lipophilic molecules like ours, thereby increasing solubility.[16][17]
When to Use: Co-solvents are excellent for preparing high-concentration stock solutions. However, be cautious, as high concentrations of organic solvents can be toxic to cells or interfere with enzyme kinetics in biological assays. Always run a vehicle control to test the tolerance of your system to the co-solvent.
Common Choices:
Table 2: Common Co-solvents for Aqueous Buffers
| Co-solvent | Typical Conc. Range | Pros | Cons |
| DMSO | 1-10% (stock); <0.5% (final) | Excellent solubilizing power | Can be toxic to cells at >0.5%; may interfere with assays |
| Ethanol | 5-20% | Biocompatible at low conc.; volatile | Can cause protein precipitation at high conc. |
| Propylene Glycol (PG) | 10-40% | Low toxicity; commonly used in formulations | Can be viscous; lower solubilizing power than DMSO |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Very low toxicity; good for in vivo studies | High viscosity; may not be suitable for all assays |
See Protocol 2 for a method to screen co-solvents.
B. Using Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[18][19] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, dramatically increasing their apparent solubility in the aqueous phase.[20][21]
When to Use: When a significant increase in solubility is needed and co-solvents are not viable. Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation compared to ionic surfactants.[22]
Table 3: Common Surfactants for Solubilization
| Surfactant | Type | Typical Conc. | Pros | Cons |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% (w/v) | Low toxicity; widely used in formulations | Can form peroxides on storage; may interfere with some assays |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1 - 2% (w/v) | Common in biological buffers (e.g., WB) | Less solubilizing power for very hydrophobic compounds |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | Strong solubilizing power | Denatures proteins; generally not suitable for cell-based or enzyme assays |
C. Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can form an "inclusion complex" with a poorly soluble "guest" molecule, effectively shielding its hydrophobic regions from water and increasing its solubility.[11][25][26]
When to Use: This is a powerful and often highly biocompatible method, especially for in vivo studies. Chemically modified cyclodextrins are preferred due to their much higher aqueous solubility compared to native β-cyclodextrin.[27]
Table 4: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Abbreviation | Key Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility, low toxicity. The most common choice. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | High aqueous solubility, anionic nature can aid complexation with cationic/neutral drugs. |
| Methyl-β-Cyclodextrin | Me-β-CD | High solubility; known to extract cholesterol from cell membranes, can be cytotoxic. |
See Protocol 3 for a method to prepare solutions using cyclodextrins.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0 in 1.0 pH unit increments.
-
Add Excess Compound: To a microcentrifuge tube, add a small, known amount of solid this compound (e.g., 2 mg).
-
Equilibrate: Add a fixed volume of a specific pH buffer (e.g., 1 mL) to the tube. Vortex vigorously and then incubate the slurry at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantify Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or buffer and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Protocol 2: Screening Co-solvents for Solubility Enhancement
-
Prepare Co-solvent Mixtures: In separate tubes, prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% DMSO).
-
Determine Solubility: Perform steps 2-5 from Protocol 1 for each co-solvent mixture.
-
Assess Stability (Optional but Recommended): For the mixture that achieves the target concentration, prepare a clear solution and store it at the desired temperature. Visually inspect for precipitation at regular intervals (e.g., 1, 4, 24 hours). This checks for kinetic solubility versus thermodynamic equilibrium.
Protocol 3: Preparing a Solution Using Cyclodextrin Complexation
-
Prepare Cyclodextrin Vehicle: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle heating may be required. Allow the solution to cool to room temperature.
-
Add Compound: Weigh the solid this compound and add it to the cyclodextrin solution.
-
Facilitate Complexation: Vortex the mixture vigorously. For best results, sonicate the mixture in a bath sonicator for 15-30 minutes or shake overnight at room temperature. This provides the energy needed to form the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution to pellet any remaining solid. The resulting clear supernatant contains the solubilized drug-cyclodextrin complex. Quantify the concentration as described in Protocol 1.
References
- Arun, R., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Química Organica.org. (n.d.). indole acidity. Available at: [Link]
-
Global Journal of Medical Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Pharmaspire. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Pharmaspire. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Available at: [Link]
-
Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
JoVE. (2023). Acidity of Carboxylic Acids. Available at: [Link]
-
Wikipedia. (n.d.). Indole. Available at: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]
-
N/A. (n.d.). Approximate pKa chart of the functional groups. Available at: [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Available at: [Link]
-
Zhang, X., et al. (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed. Available at: [Link]
-
Caine, B. A., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. Available at: [Link]
-
Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Available at: [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]
-
Caine, B. A., et al. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. Available at: [Link]
-
Organic Chemistry Videos. (2018). Acidity of carboxylic acids. YouTube. Available at: [Link]
-
Maltseva, E., et al. (2020). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Caine, B. A., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Available at: [Link]
-
Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. Available at: [Link]
-
Química Organica.org. (n.d.). Indole. Available at: [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Available at: [Link]
-
De Vetta, M., et al. (2022). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Pohjakallio, A., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Available at: [Link]
-
Pohjakallio, A., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. Available at: [Link]
-
Apicule. (n.d.). This compound API Suppliers. Available at: [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
Sources
- 1. Video: Acidity of Carboxylic Acids [jove.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. indole acidity [quimicaorganica.org]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. Indole [quimicaorganica.org]
- 10. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. tandfonline.com [tandfonline.com]
- 20. jocpr.com [jocpr.com]
- 21. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. humapub.com [humapub.com]
- 26. touroscholar.touro.edu [touroscholar.touro.edu]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting 5-Methylsulfonamido-indole-2-carboxylic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 5-Methylsulfonamido-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that often begins with the formation of an indole-2-carboxylate ester, followed by sulfonylation of the indole ring and subsequent hydrolysis of the ester to the desired carboxylic acid. A common synthetic approach is the Fischer indole synthesis.[2] While seemingly straightforward, each step presents unique challenges that can lead to side reactions, impacting yield and purity. This guide will provide a structured approach to identifying and resolving these issues.
II. Troubleshooting Common Side Reactions and Issues
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Ester Hydrolysis Stage
Q1: My final product yield is significantly lower than expected after the final hydrolysis step. What are the likely causes?
A1: Low yield after ester hydrolysis is a frequent issue. The primary culprits are often incomplete hydrolysis or degradation of the product through decarboxylation.
-
Incomplete Hydrolysis: The hydrolysis of indole-2-carboxylate esters, especially when sterically hindered, can be sluggish.[3]
-
Causality: Insufficient base, low reaction temperature, or short reaction times can lead to a significant amount of unreacted ester remaining. Basic hydrolysis is a common method.[4]
-
Troubleshooting:
-
Increase Base Equivalents: Ensure you are using a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide.
-
Elevate Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.[4]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting ester.[4]
-
Solvent Choice: Using a co-solvent system, such as a mixture of ethanol and water, can improve the solubility of the ester and facilitate hydrolysis.[4]
-
-
-
Product Degradation (Decarboxylation): Indole-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures and under harsh pH conditions.[5][6]
-
Causality: The carboxylic acid group at the C2 position of the indole ring is thermally labile. Prolonged heating, particularly in the presence of acid or certain metal catalysts, can lead to the loss of CO2 and the formation of the corresponding 5-methylsulfonamido-indole.[5][7]
-
Troubleshooting:
-
Moderate Hydrolysis Conditions: If decarboxylation is suspected, attempt the hydrolysis at a lower temperature for a longer period.
-
Careful pH Control During Workup: When acidifying the reaction mixture to precipitate the carboxylic acid, do so slowly and at a low temperature (e.g., in an ice bath) to avoid localized heating and strongly acidic conditions that can promote decarboxylation.[4]
-
-
Q2: I am observing a significant amount of an apolar impurity in my crude product after hydrolysis. What could it be?
A2: The most likely apolar impurity is the decarboxylated side product, 5-methylsulfonamido-indole.
-
Identification: This can be confirmed by comparing the TLC or HPLC retention time of the impurity with a standard of the decarboxylated compound, if available. Mass spectrometry can also confirm the loss of the carboxylic acid group (a decrease of 44 Da in molecular weight).
-
Mitigation:
-
Employ the strategies mentioned in A1 to minimize decarboxylation.
-
Purification can be achieved through recrystallization or column chromatography, taking advantage of the difference in polarity and acidity between the desired carboxylic acid and the decarboxylated impurity.
-
Sulfonylation Stage
Q3: The sulfonylation of my indole-2-carboxylate ester is giving a low yield, and I'm recovering a lot of starting material. Why is this happening?
A3: Low conversion in sulfonylation reactions of indoles can stem from several factors, including the reactivity of the starting material and the reaction conditions.
-
Insufficiently Activating Conditions: The sulfonylation of an indole ring is an electrophilic aromatic substitution.
-
Causality: The reaction may not be proceeding due to a sulfonylating agent that is not reactive enough or a base that is not strong enough to facilitate the reaction.
-
Troubleshooting:
-
Choice of Sulfonylating Agent: Methanesulfonyl chloride is a common reagent. Ensure it is fresh and has not been hydrolyzed by atmospheric moisture.[8]
-
Base Selection: A non-nucleophilic base like pyridine or triethylamine is typically used. For less reactive substrates, a stronger, non-nucleophilic base may be necessary.[8]
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[8]
-
Temperature: Increasing the reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.
-
-
Q4: I am observing multiple sulfonated products. How can I improve the regioselectivity?
A4: While the C5 position is often favored for electrophilic substitution in indoles with an electron-withdrawing group at C2, other positions can also react.
-
Causality: The regioselectivity of indole sulfonylation can be influenced by the solvent, temperature, and the specific sulfonylating agent used.[9]
-
Troubleshooting:
-
Protecting Groups: If regioselectivity is a persistent issue, consider protecting the indole nitrogen (e.g., with a Boc or tosyl group) to potentially direct the sulfonylation. This protecting group would need to be removed in a subsequent step.
-
Reaction Conditions Optimization: A systematic variation of solvent polarity and reaction temperature may help to favor the desired isomer.
-
III. Experimental Protocols and Workflows
A. Recommended Synthesis Protocol for this compound
This protocol outlines a general procedure. Optimization may be required based on your specific laboratory conditions and starting materials.
Step 1: Esterification of Indole-2-carboxylic acid (if starting from the acid)
-
Suspend indole-2-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) dropwise.[10]
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.[10]
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl indole-2-carboxylate.
Step 2: Sulfonylation of Ethyl Indole-2-carboxylate
-
Dissolve ethyl indole-2-carboxylate in a suitable aprotic solvent (e.g., pyridine or DCM).
-
Cool the solution in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 to 1.5 equivalents).
-
Allow the reaction to stir at 0°C and then warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 5-methylsulfonamido-indole-2-carboxylate. Purify by column chromatography or recrystallization if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-methylsulfonamido-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (3-5 equivalents).[4]
-
Reflux the mixture for 2-6 hours, monitoring for the disappearance of the starting ester by TLC.[4]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted ester or decarboxylated side product.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold, dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
B. Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
IV. Data Summary
| Issue | Potential Cause | Key Analytical Observation | Recommended Action |
| Low Yield | Incomplete Hydrolysis | Presence of starting ester in crude product (TLC/HPLC) | Increase base, temperature, or reaction time for hydrolysis. |
| Decarboxylation | Apolar side product with M-44 Da in mass spectrum | Use milder hydrolysis conditions; careful, cold acidification. | |
| Low Sulfonylation Conversion | High percentage of starting indole ester | Use fresh reagents, a stronger base, or adjust temperature. | |
| Impurity | Decarboxylated Product | See above | Optimize hydrolysis to prevent formation; purify by recrystallization. |
| Regioisomers | Multiple spots on TLC with similar properties | Protect indole nitrogen; screen reaction conditions. |
V. Mechanistic Insights
Decarboxylation of Indole-2-carboxylic Acid
The thermal decarboxylation of indole-2-carboxylic acids is a well-documented side reaction.[5][11] The mechanism likely proceeds through a protonated intermediate, particularly in acidic conditions, which facilitates the elimination of carbon dioxide.
Caption: Simplified Decarboxylation Pathway.
Understanding these potential side reactions and their underlying mechanisms is crucial for the successful synthesis of this compound. By carefully controlling reaction conditions and monitoring progress, researchers can minimize the formation of impurities and maximize the yield of the desired product.
VI. References
-
Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]
-
Piers, E., & Brown, R. K. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Baldi, B. G., et al. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 85(4), 1073-1076. [Link]
-
Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(4), 548-556. [Link]
-
CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
-
Bandurski, R. S., & Schulze, A. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]
-
WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents.
-
Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications. [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
This compound | C10H10N2O4S | CID 60948 - PubChem. [Link]
-
Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC - NIH. [Link]
-
How could sulfonylation accelerate coupling between indoles? : r/OrganicChemistry - Reddit. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Publications. [Link]
-
Hydrolytic Reactions - Biotransformation of Drugs - Pharmacy 180. [Link]
-
Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. [Link]
-
Hydrolysis of esters - Mechanisms - YouTube. [Link]
-
This compound API Suppliers - Manufacturers and Distributors - apicule. [Link]
-
CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]
-
This compound - gsrs. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Conditions for 5-Methylsulfonamido-indole-2-carboxylic Acid
Welcome to the technical support center for 5-Methylsulfonamido-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for amide coupling reactions involving this specialized indole derivative. Our goal is to equip you with the foundational knowledge and practical insights required to overcome common challenges and achieve optimal results in your synthetic endeavors.
Understanding the Substrate: this compound
This compound is a unique building block in medicinal chemistry, valued for its potential in developing novel therapeutics, including HIV integrase inhibitors and agents targeting proteins in liver cancer.[1][2] Its structure, featuring an indole core, a carboxylic acid at the 2-position, and a methylsulfonamido group at the 5-position, presents specific considerations for chemical synthesis.
Key Structural Features:
-
Indole-2-carboxylic Acid: The carboxylic acid at the C2 position is the primary site for amide bond formation. The electron-rich indole nucleus can influence the reactivity of the carboxyl group.
-
5-Methylsulfonamido Group: This electron-withdrawing group can impact the overall electronic properties of the indole ring system. The sulfonamide N-H is acidic and may require consideration during base selection.
-
Indole N-H: The indole nitrogen is weakly acidic and can sometimes participate in side reactions, although this is less common for C2-substituted indoles compared to C3-substituted ones.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [1][3][4] |
| Molecular Weight | 254.26 g/mol | [1][3][4] |
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [1][3] |
| CAS Number | 150975-95-4 | [1] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amide coupling of this compound in a question-and-answer format.
Q1: My coupling reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Incomplete conversion is a frequent challenge. The primary reasons often revolve around insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered or electron-deficient amines, standard carbodiimide reagents like EDC may not be sufficient.[5] Consider switching to a more potent uronium- or phosphonium-based reagent.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling reagent, often superior for challenging couplings due to the formation of a highly reactive OAt-active ester.[6][7][8] It is particularly effective at minimizing racemization.[9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful option, especially for hindered systems.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is not explosive and produces water-soluble byproducts, simplifying purification.[10]
-
-
Reaction Conditions:
-
Solvent: Ensure your reagents are fully dissolved. A polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is typically a good choice.[11] For difficult sequences, using mixed solvents like DMF with a small percentage of DMSO can help disrupt aggregation.[12]
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive a sluggish reaction to completion. However, be cautious as elevated temperatures can increase the risk of side reactions and racemization.[13]
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the kinetics. A concentration of 0.1-0.5 M is a reasonable starting point.
-
-
Base Selection: The choice of base is critical. A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
Answer:
Side product formation can significantly complicate purification and reduce yields. With this compound, several side reactions are plausible.
Common Side Reactions and Prevention Strategies:
-
Guanidinylation of the Amine: This occurs when using uronium/aminium-based reagents like HATU or HBTU in excess.[6][15] The free amine attacks the coupling reagent itself, leading to a capped, unreactive species.
-
Prevention:
-
Avoid a large excess of the coupling reagent. A stoichiometry of 1.05-1.2 equivalents is often sufficient.
-
Employ a pre-activation strategy: mix the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.[16] This allows the active ester to form, minimizing the concentration of free coupling reagent when the amine is introduced.
-
-
-
Racemization: If your amine or carboxylic acid contains a chiral center, loss of stereochemical integrity is a major concern.
-
Prevention:
-
Use additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) when using carbodiimide reagents like EDC.[12][17] These additives form active esters that are less prone to racemization.
-
Opt for coupling reagents known for low racemization, such as HATU.[7][9]
-
Keep the reaction temperature low (0 °C to room temperature).
-
-
-
Reaction at the Sulfonamide N-H: The sulfonamide proton is acidic and could potentially be acylated, though this is generally less favorable than acylation of the primary amine nucleophile.
-
Prevention: This is typically not a major issue with highly nucleophilic primary or secondary amines. Standard coupling conditions strongly favor reaction at the more nucleophilic amine. If coupling to a very weak nucleophile, this could become a competitive pathway. Ensuring the use of a non-nucleophilic base like DIPEA is key.
-
Q3: How do I choose between HATU and EDC/HOBt for my coupling reaction?
Answer:
The choice depends on the specific substrates and the desired balance between cost, efficiency, and risk of side reactions.
| Feature | EDC/HOBt | HATU |
| Reactivity | Good for routine couplings. May be sluggish with hindered or electron-poor amines.[5] | Very high reactivity. Excellent for challenging couplings, including sterically hindered substrates.[9] |
| Cost | Generally less expensive. | More expensive. |
| Side Reactions | Lower risk of guanidinylation. Racemization can be an issue without additives.[17] | Higher risk of guanidinylation if used in large excess.[6] Excellent at suppressing racemization.[7] |
| Workup | EDC byproducts are water-soluble, simplifying purification.[17] | Byproducts are generally soluble in common organic solvents and removed by chromatography. |
Recommendation:
-
Start with EDC/HOBt for simple, unhindered primary or secondary amines due to its lower cost and easier workup.
-
Move to HATU if you encounter low yields, are working with a sterically demanding amine, or if preserving stereochemistry is absolutely critical.[9][11]
Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific amine substrate.
Protocol 1: General Procedure using HATU
This protocol is recommended for challenging couplings where high efficiency and low racemization are paramount.[6]
Workflow Diagram: HATU Coupling
Caption: Workflow for HATU-mediated amide coupling.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[6]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using EDC/HOBt
This is a cost-effective method suitable for many standard amide bond formations.[17]
Mechanism Diagram: EDC/HOBt Coupling
Sources
- 1. apicule.com [apicule.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jpt.com [jpt.com]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Stability of 5-Methylsulfonamido-indole-2-carboxylic acid in DMSO Solution
Introduction
Welcome to the technical support guide for 5-Methylsulfonamido-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. As a molecule possessing a reactive indole core, a carboxylic acid, and a sulfonamide group, its stability in a common laboratory solvent like DMSO is a critical parameter for ensuring the reliability and reproducibility of experimental results. This guide offers a series of frequently asked questions (FAQs), a troubleshooting guide, best practices for storage and handling, and a detailed protocol for establishing the stability of your specific compound batch.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that might influence its stability in DMSO?
A1: The stability of this compound is influenced by three key functional groups:
-
Indole Ring: The indole nucleus is susceptible to oxidation, particularly at the 2 and 3-positions. This can be exacerbated by exposure to light, air (oxygen), and trace metal impurities.
-
Carboxylic Acid: While generally stable, carboxylic acids can potentially react with impurities or degradation products of DMSO, especially under thermal stress.
-
Sulfonamide Group: Sulfonamides are typically stable, but the N-S bond can be susceptible to cleavage under harsh acidic or basic conditions, which could be induced by DMSO degradation over long-term storage.[1]
Q2: I've heard that water content in DMSO can be a problem. How does it affect the stability of my compound?
A2: Water is a significant factor in compound degradation within DMSO solutions.[2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate hydrolytic degradation pathways for susceptible functional groups. For this compound, this could potentially include hydrolysis of the sulfonamide bond, although this is generally slow under neutral pH conditions.[1] More importantly, water can alter the polarity of the solvent, potentially leading to precipitation of your compound over time, especially during freeze-thaw cycles.[5][6]
Q3: How many freeze-thaw cycles can I subject my DMSO stock solution to?
A3: While some studies have shown that many compounds can withstand multiple freeze-thaw cycles without significant degradation, it is a best practice to minimize them.[2][7] Each cycle presents an opportunity for atmospheric moisture to be introduced into the solution when the vial is opened. It can also transiently increase the concentration of the compound in the unfrozen liquid phase, which may promote aggregation or precipitation. We recommend preparing smaller, single-use aliquots of your main stock solution to avoid repeated freeze-thaw cycles of the primary stock.
Q4: What is the expected shelf-life of this compound in DMSO at -20°C?
A4: The specific shelf-life of this compound in DMSO has not been extensively published. However, for typical compounds in anhydrous DMSO stored in tightly sealed containers and protected from light, a shelf-life of several months to a year at -20°C or -80°C is a reasonable expectation.[8] A study monitoring about 7200 compounds in DMSO at room temperature found that after 6 months, the probability of observing the compound was 83%, which dropped to 52% after a year, highlighting the importance of low-temperature storage.[9] We strongly recommend performing a stability assessment on your own compound solution, as outlined later in this guide, to establish a definitive shelf-life for your specific experimental conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the stability of your this compound DMSO solution.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected bioactivity in assays. | Compound degradation leading to a lower effective concentration. | 1. Prepare a fresh DMSO stock solution from solid material.2. Perform an HPLC or LC-MS analysis to check the purity of the old and new stock solutions.3. Review your storage and handling procedures against the "Best Practices" section below. |
| Precipitate observed in the DMSO stock solution after thawing. | 1. The compound's solubility limit in DMSO was exceeded.2. Water absorption into the DMSO, reducing its solvating power.3. Compound degradation to a less soluble product. | 1. Gently warm the solution and vortex to attempt redissolution.2. If it does not redissolve, centrifuge the vial and carefully transfer the supernatant for use. Note that the concentration will be lower than intended.3. For future stocks, consider a lower concentration or the use of anhydrous DMSO and proper sealing techniques.[10] |
| New peaks appearing in HPLC/LC-MS analysis of the stock solution over time. | Chemical degradation of the compound. | 1. Quantify the percentage of the parent compound remaining.2. Attempt to characterize the degradation products by their mass-to-charge ratio (m/z) to understand the degradation pathway.3. If degradation is significant, shorten the storage time of your stock solutions or adjust storage conditions (e.g., from -20°C to -80°C, use of amber vials). |
| Color change in the DMSO stock solution (e.g., yellowing). | Oxidative degradation of the indole ring is a common cause of color changes in indole-containing compounds. | 1. Immediately check the purity of the solution by HPLC/LC-MS.2. Store stock solutions in amber vials to protect from light.3. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
Best Practices for Storage and Handling
To maximize the stability and longevity of your this compound DMSO solutions, adhere to the following guidelines:
-
Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming (to room temperature if frozen) and vortexing can aid dissolution.
-
Optimal Storage Temperature: Store stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months or longer, stability permitting).[8]
-
Aliquot for Single Use: After preparing the initial stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles for the bulk of your compound and reduces the risk of contamination and water absorption.
-
Protect from Light: The indole ring system can be light-sensitive. Always store solutions in amber-colored vials or in a light-blocking container.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air (and thus oxygen) in the headspace.
-
Inert Atmosphere: For particularly sensitive experiments or very long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before capping.
-
Secure Sealing: Use vials with high-quality, tight-fitting caps with a PTFE liner to prevent solvent evaporation and moisture ingress.
Protocol for Assessing Compound Stability in DMSO
This protocol provides a framework for conducting a stability study of this compound in DMSO using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
Objective: To determine the rate of degradation of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber HPLC vials with caps
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability in DMSO.
Step-by-Step Procedure:
-
Prepare Stock Solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a standard concentration (e.g., 10 mM). Ensure complete dissolution.
-
Aliquot Samples: Dispense the stock solution into multiple amber vials, one for each time point and storage condition you wish to test (e.g., Room Temperature, 4°C, -20°C).
-
Time-Zero (T0) Analysis: Immediately take one vial and prepare it for HPLC analysis. This will be your baseline (100% purity) measurement.
-
Storage: Place the remaining vials in their designated storage conditions.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Sample Preparation for HPLC:
-
Allow the vial to equilibrate to room temperature before opening.
-
Dilute a small volume of the DMSO stock with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10 µL of stock in 990 µL of mobile phase).
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting point would be a linear gradient from 5-95% B over 15-20 minutes. This may need to be optimized for your specific compound.[12][13][14]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the % Remaining versus time for each storage condition to visualize the degradation kinetics.
-
Potential Degradation Pathway
While specific degradation products for this compound in DMSO are not documented, a plausible pathway involves oxidation of the indole ring, a known instability for this class of compounds.
Caption: Potential oxidative degradation of the indole ring.
References
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Kozik, V., et al. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 10(7), 743-750. [Link]
-
Popov, M., et al. (2007). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
Santos, D. J., et al. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ResearchGate. [Link]
-
Woźniak, E., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society, 24(1), 147-153. [Link]
-
Le Goff, F., et al. (2007). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 12(6), 847-856. [Link]
-
Yufeng, Z., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(8), 961-968. [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. ResearchGate. [Link]
-
Rocchetti, G., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5084. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]
-
Senta, I., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(6), 729-735. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [it.yufenggp.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
Technical Support Center: A Guide to the Storage and Stability of 5-Methylsulfonamido-indole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Methylsulfonamido-indole-2-carboxylic acid (CAS 150975-95-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and performance of this compound in your experiments. As a molecule possessing three key functional groups—an electron-rich indole nucleus, a reactive carboxylic acid, and a sulfonamide moiety—its stability is not trivial. This guide provides in-depth, field-proven insights into preventing degradation during storage and troubleshooting common issues.
Section 1: Understanding the Chemical Stability of this compound
The stability of this compound is dictated by the interplay of its constituent functional groups. An understanding of its potential degradation pathways is the first line of defense in preserving its purity.
-
Indole Ring System : The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation.[1] This process can be initiated by atmospheric oxygen, light, or trace metal impurities, often leading to the formation of colored byproducts (e.g., hydroxylated indoles, ring-opened products, or polymeric materials).[2]
-
2-Carboxylic Acid Group : Indole-2-carboxylic acids are known to be thermally labile. When heated, particularly above their melting point, they can undergo decarboxylation, resulting in the loss of the carboxylic acid group as carbon dioxide.[3] This transformation fundamentally alters the molecule's structure, polarity, and biological activity.
-
Sulfonamide Group : While generally stable, the sulfonamide linkage can be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common under typical storage scenarios. Studies on other sulfonamide-containing drugs have shown that degradation can occur even during long-term frozen storage.[4]
Below is a diagram illustrating the primary degradation pathways of concern.
Section 2: Recommended Storage Conditions (FAQ)
Proper storage is the most critical factor in preventing degradation. Here are answers to frequently asked questions regarding the optimal storage of this compound.
Q1: What are the optimal temperature and atmospheric conditions for short-term and long-term storage?
A1: The choice of storage temperature depends on the intended duration of storage. Storing the compound under an inert atmosphere is a critical, non-negotiable step for preserving its integrity.
| Storage Duration | Temperature | Atmosphere | Rationale & Best Practices |
| Short-Term (< 1 month) | +2°C to +8°C (Refrigerator) | Inert Gas (Argon or Nitrogen) | Protects against thermal decarboxylation and slows oxidative processes. The container should be tightly sealed. |
| Long-Term (> 1 month) | -20°C or below (Freezer) | Inert Gas (Argon or Nitrogen) | Minimizes all chemical degradation pathways. Crucially , use a desiccator and allow the container to warm to room temperature before opening to prevent water condensation on the cold solid. |
General guidance on storage temperatures defines ambient temperature as +15 to +25 °C and a freezer as –15 to 0 °C.[5]
Q2: How important is it to protect the compound from light?
A2: It is absolutely critical. Indole derivatives are often photosensitive. Light provides the energy to initiate oxidative degradation. Always store the solid compound in an amber glass vial and keep it in a dark location (e.g., inside a cabinet or a sealed box). Solutions should similarly be prepared and stored in amber glassware or vials wrapped in aluminum foil.[5]
Q3: Should I be concerned about humidity?
A3: Yes. Moisture can accelerate degradation pathways, including potential hydrolysis. Store the solid compound in a desiccated environment, especially for long-term storage. When weighing the compound, do so in a controlled environment and minimize its exposure time to ambient air. All containers should be kept tightly closed.[5]
Q4: Can I store the compound in solution? If so, what solvents are recommended?
A4: Storing compounds in solution is generally not recommended for long periods, as degradation is often faster in solution than in a solid state. If you must prepare stock solutions, follow these guidelines:
-
Solvent Choice: Use anhydrous, research-grade solvents like DMSO or DMF. Avoid protic solvents like methanol for long-term storage, as they can participate in degradation reactions.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Validation: A freshly prepared solution should always be used as a reference to validate the stability of a stored stock solution before critical experiments.
Section 3: Troubleshooting Common Storage-Related Issues
Even with the best practices, issues can arise. This section addresses common observations and provides a logical framework for troubleshooting.
Q1: My solid compound, which was initially a white powder, has turned yellow or brown. What does this mean and is it still usable?
A1: A change in color is a strong visual indicator of degradation, most likely due to the oxidation of the indole ring. The presence of colored impurities, even at low levels, can significantly impact experimental results.
-
Causality: Oxidation often leads to the formation of highly conjugated systems or polymeric materials, which absorb visible light and appear colored.
-
Actionable Advice: Do not assume the material is usable. You must re-qualify the compound's purity using a stability-indicating analytical method, such as HPLC (see Section 4). If new peaks are observed or the purity of the main peak has decreased, the material should be discarded or re-purified.
Q2: I'm seeing a new, less polar (earlier-eluting) peak in my reverse-phase HPLC analysis. What could it be?
A2: An earlier-eluting peak in a typical C18 reverse-phase HPLC method suggests the formation of a less polar degradation product. The most probable cause is decarboxylation.
-
Causality: The loss of the polar carboxylic acid group results in the less polar 5-Methylsulfonamido-indole. This compound will have a shorter retention time on a reverse-phase column.
-
Actionable Advice: Confirm the identity of this new peak using LC-MS. The mass of the degradant should correspond to the parent compound minus the mass of CO₂ (44.01 Da). If this peak is present, it indicates thermal degradation has occurred at some point during storage or handling.
Q3: My bioassay results are inconsistent, even when using the same stock solution. Could compound degradation be the cause?
A3: Absolutely. Inconsistent biological activity is a classic symptom of compound instability. This could be due to a decrease in the concentration of the active parent compound or the formation of degradation products that have their own, often unpredictable, biological effects.
-
Causality: The integrity of your experiment depends on the precise concentration of the active molecule. If the compound degrades in the assay medium or in your stock solution over time, the effective concentration changes.
-
Actionable Advice: Implement a rigorous quality control workflow. Always check the purity of your solid material before preparing a new stock solution. For critical experiments, use only freshly prepared solutions.
Sources
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Purification techniques for 5-Methylsulfonamido-indole-2-carboxylic acid
Welcome to the technical support guide for the purification of 5-Methylsulfonamido-indole-2-carboxylic acid (CAS: 150975-95-4). This resource is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. The guidance provided herein is synthesized from established chemical principles and field-proven methodologies to help you navigate the common challenges associated with achieving high purity for this compound.
Compound Overview
This compound is a bifunctional molecule featuring a carboxylic acid group and a sulfonamide moiety attached to an indole scaffold.[1][2] This unique combination of functional groups dictates its chemical behavior, particularly its solubility profile, which is key to developing a successful purification strategy. The acidic nature of both the carboxylic acid (pKa ~4-5) and the sulfonamide N-H (pKa ~9-10) allows for purification techniques based on pH manipulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [3] |
| Molecular Weight | 254.26 g/mol | [2][3] |
| Appearance | Typically an off-white to light brown solid | [4] |
| Predicted Boiling Point | 564.6±53.0 °C | [5] |
| Predicted Density | 1.641±0.06 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, DMF, DMSO. | [6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for crude this compound?
The most effective purification strategies leverage the compound's acidic properties and polarity. The two primary recommended methods are:
-
Phased pH-Dependent Crystallization/Precipitation: This is often the most efficient method. It involves dissolving the crude material in a basic aqueous solution to form the carboxylate salt, filtering out any insoluble non-acidic impurities, and then carefully re-acidifying the filtrate to precipitate the purified product at its isoelectric point, where its aqueous solubility is minimal.[8]
-
Recrystallization from Organic Solvents: A classic and effective technique if a suitable solvent system is identified. This method is ideal for removing impurities with different solubility profiles than the target compound.[9]
Q2: Can I use column chromatography for purification?
Yes, column chromatography is a viable, albeit more resource-intensive, option. Due to the compound's polarity and acidic nature, special considerations are necessary. A typical setup would involve silica gel as the stationary phase.[9] However, the carboxylic acid can lead to significant tailing on standard silica. To mitigate this, it is highly recommended to add a small amount of an acidic modifier, such as acetic acid or formic acid (e.g., 0.5-1%), to the mobile phase. A common mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
Q3: What are the most likely impurities I will encounter?
Impurities largely depend on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as the corresponding aniline or sulfonyl chloride precursors.
-
Hydrolyzed Reagents: For instance, the sulfonyl chloride starting material may hydrolyze to the corresponding sulfonic acid.
-
Side-Reaction Byproducts: Products arising from incomplete cyclization in a Fischer indole synthesis or other side reactions.[9][10]
Monitoring the reaction progress with Thin Layer Chromatography (TLC) or HPLC is crucial to identify the impurity profile before starting purification.[11]
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter during the purification process.
Visual Guide: General Purification Workflow
Caption: General purification workflows for this compound.
Issue 1: The crude product has very low purity and multiple spots on TLC.
Possible Cause: Incomplete reaction or significant side-product formation. Aggressive purification of very impure material is often inefficient.
Suggested Solution: Phased pH-Dependent Crystallization
This technique is excellent for separating acidic products from neutral or basic impurities. The indole-2-carboxylic acid moiety makes this method particularly suitable.[8]
Protocol:
-
Dissolution: Suspend the crude solid in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Use enough solution to fully dissolve the desired product. The sulfonamide N-H is less acidic than the carboxylic acid and may require the stronger base (NaOH) to fully deprotonate and dissolve.
-
Filtration of Impurities: Stir the basic solution for 30 minutes. Many organic, non-acidic impurities will remain insoluble. Filter this mixture, collecting the aqueous filtrate.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a 1 M solution of hydrochloric acid (HCl) dropwise with vigorous stirring. You will observe the product precipitating out of the solution.
-
pH Targeting: Continue adding acid until the pH of the solution is approximately 2-3. The isoelectric point of indole-2-carboxylic acids, where solubility is lowest, is in this acidic range.[8]
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Causality: This method works by converting the acidic product into its highly water-soluble sodium salt, leaving behind water-insoluble impurities which can be physically removed by filtration. Re-acidification protonates the carboxylate and sulfonamide, causing the neutral, water-insoluble product to precipitate from the solution in a purified form.
Issue 2: The product oils out or remains sticky after precipitation/recrystallization.
Possible Cause:
-
Residual Solvent: Trapped organic solvent (e.g., ethyl acetate from workup) can act as an oiling agent.
-
Low-Melting Impurities: The presence of impurities can depress the melting point of the mixture, leading to an oil.
-
Precipitation Temperature: Precipitating the product from a warm solution can sometimes lead to oiling.
Suggested Solution: Troubleshooting Decision Tree
Caption: Troubleshooting guide for an oily or sticky final product.
Issue 3: Poor recovery after recrystallization.
Possible Cause:
-
Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Using Too Much Solvent: This is a very common error. The goal is to create a saturated solution at high temperature, not a dilute one.
-
Cooling Too Rapidly: Rapid cooling can trap impurities and lead to smaller, less pure crystals, which can be harder to collect.
Suggested Solution: Optimized Recrystallization Protocol
For indole-carboxylic acids and sulfonamides, polar protic solvents are often a good starting point.[8][9]
Protocol:
-
Solvent Screening: Test solubility in small vials. Good candidates will dissolve the compound when hot but show poor solubility when cold. A promising system for this molecule is an Ethanol/Water mixture.
-
Dissolution: Place the crude solid in a flask. Add the primary solvent (e.g., Ethanol) dropwise while heating to a gentle boil until the solid just dissolves. Avoid adding a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a co-solvent system, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Causality: Successful recrystallization relies on a significant difference in the solubility of the compound at high and low temperatures. By creating a supersaturated solution upon cooling, the desired compound preferentially crystallizes out, leaving more soluble impurities behind in the mother liquor.[9]
References
-
Taylor, P. D., D'Souza, A. D., & Le, G. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 173–179. [Link]
- CN106008311A - Refinement method of indole-2-carboxylic acid.
-
Wang, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 47(22), 2135-2140. [Link]
- WO2008072257A2 - Process for the preparation of indole derivatives.
-
ResearchGate. (n.d.). TLC of Sulfonamides. Request PDF. [Link]
- US2777844A - Sulfonamide purification process.
-
Yang, S., et al. (2024). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Apicule. (n.d.). This compound API Suppliers. [Link]
-
Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2169. [Link]
-
ResearchGate. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]
-
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 5-METHYLSULFONAMINOINDOLE-2-CARBOXYLIC ACID CAS#: 150975-95-4 [m.chemicalbook.com]
- 6. 5-Methylindole-2-carboxylic acid, 99% | Fisher Scientific [fishersci.ca]
- 7. 10241-97-1 CAS MSDS (5-METHYLINDOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Diketopiperazine (DKP) Formation in Peptide Synthesis with Indole-2-Carboxylic Acids
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unique, conformationally constrained amino acid analog, Indole-2-carboxylic acid (Ind-OH), into their peptide synthesis workflows. While Ind-OH is a powerful tool for inducing specific secondary structures, its unique chemical nature presents significant challenges, most notably a high propensity for diketopiperazine (DKP) formation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this common side reaction and ensure the success of your synthesis.
Section 1: Understanding the Problem - The "Why"
This section delves into the fundamental mechanism of DKP formation and explains why sequences containing Indole-2-carboxylic acid are particularly susceptible.
Q1: What is diketopiperazine (DKP) formation and why is it a major issue when using Indole-2-carboxylic acid?
Answer:
Diketopiperazine (DKP) formation is an intramolecular side reaction that truncates a growing peptide chain, resulting in a significant loss of the desired product. This reaction is particularly problematic during Solid-Phase Peptide Synthesis (SPPS) at the dipeptide stage. The process involves the nucleophilic attack of the N-terminal amine of the first amino acid on the amide carbonyl of the second amino acid. This forms a stable six-membered ring, which cleaves the dipeptide from the resin support.[1]
Indole-2-carboxylic acid (or its reduced form, indoline-2-carboxylic acid) is a proline mimetic, and like proline, it dramatically increases the rate of DKP formation.[2] There are two primary reasons for this:
-
Secondary Amine Nature: As a secondary amine, the nitrogen of Ind-OH is part of a rigid ring structure. This pre-organizes the peptide backbone into a conformation that is highly susceptible to back-biting cyclization. The energy barrier for the N-terminal amine to reach the C-terminal ester linkage is significantly lower than in peptides with linear amino acids.[2]
-
Cis-Amide Bond Propensity: Peptide bonds involving the nitrogen of proline and its analogs have a higher tendency to adopt the cis conformation compared to typical peptide bonds. The cis isomer places the N-terminal amine in close proximity to the C-terminal carbonyl group, effectively catalyzing the intramolecular cyclization that leads to DKP formation.[3]
This side reaction typically occurs immediately after the deprotection of the N-terminus of the first amino acid coupled to the Ind-OH residue, as this exposes the highly reactive free amine.
Section 2: Troubleshooting Guide - The "How-To"
This section provides actionable steps and optimized protocols to identify and mitigate DKP formation in your experiments.
Q2: I'm seeing a major byproduct in my LC-MS with a mass corresponding to a cyclic dipeptide. How do I confirm it's DKP and what's my first step?
Answer:
Your observation is a classic sign of DKP formation. The byproduct will have a molecular weight corresponding to the cyclic dipeptide of your first amino acid (Xaa) and the Indole-2-carboxylic acid, minus a molecule of water. This side reaction also prematurely terminates your synthesis, so you will see a dramatic decrease in the yield of your target full-length peptide.
Your first step is to confirm the identity of the byproduct via mass spectrometry (MS/MS) fragmentation if possible. Then, you must adjust your synthetic strategy to suppress the cyclization. The flowchart below outlines a systematic approach to troubleshooting this issue.
Q3: Which coupling reagents and conditions are best for incorporating Indole-2-carboxylic acid or coupling an amino acid onto it?
Answer:
Due to the low nucleophilicity of the secondary amine and significant steric hindrance, standard coupling conditions are often insufficient for Ind-OH.[2] You must use a high-potency coupling reagent to achieve efficient acylation and minimize side reactions. HATU is widely considered the superior choice for such challenging couplings.[4]
Below is a comparison of recommended coupling reagents and a detailed protocol for a HATU-mediated coupling.
| Coupling Reagent | Activating Additive | Recommended Base | Solvent | Typical Yield (%) | Key Considerations |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization.[4] |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Standard, fast activation. May require double coupling for Ind-OH.[2][4] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective, but byproduct removal can be more difficult than with uronium-based reagents. |
Experimental Protocol: Optimized HATU Coupling for Ind-OH
This protocol describes the coupling of an Fmoc-protected amino acid (Fmoc-Xaa-OH) to a resin-bound Ind-OH residue.
-
Resin Preparation: Swell the Ind-OH-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-terminus of the preceding residue. Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Xaa-OH (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.
-
Base Addition: Add 2,4,6-Collidine (6.0 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes. Note: Using a hindered base like collidine is crucial to prevent racemization.
-
Coupling Reaction: Add the activated amino acid solution to the drained, swollen resin. Agitate at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test.
-
Washing: Once the reaction is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Capping (Optional but Recommended): To block any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 20 minutes. Wash thoroughly.
Q4: How can I prevent DKP formation after the dipeptide (Xaa-Ind) has been formed on the resin?
Answer:
This is the most critical stage. Once the dipeptide is formed and the N-terminal Fmoc group is removed, the molecule is primed for cyclization. The most robust method to prevent this is to avoid forming this vulnerable intermediate on the solid support altogether by using a dipeptide coupling strategy .[1]
This involves synthesizing the Fmoc-Xaa-Ind-OH dipeptide in solution phase first, and then coupling this entire unit to the resin in a single step. This bypasses the on-resin deprotection of the dipeptide, which is the trigger for DKP formation.
Experimental Protocol: Solution-Phase Synthesis of Fmoc-Xaa-Ind-OH Dipeptide
-
Esterification of Ind-OH: Protect the carboxylic acid of Indole-2-carboxylic acid as a methyl or benzyl ester (e.g., Ind-OMe) using standard methods (e.g., SOCl₂ in methanol).
-
Coupling: Couple Fmoc-Xaa-OH (1.0 eq) to the Ind-OMe (1.1 eq) using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Purify the resulting protected dipeptide (Fmoc-Xaa-Ind-OMe) by column chromatography.
-
Saponification: Hydrolyze the methyl ester of the purified dipeptide using LiOH in a THF/water mixture to yield the free acid, Fmoc-Xaa-Ind-OH.
-
Coupling to Resin: Use the protocol described in Q3 to couple the synthesized dipeptide (Fmoc-Xaa-Ind-OH) to your resin-bound peptide chain.
Section 3: Frequently Asked Questions (FAQs)
Q5: Does the choice of resin affect DKP formation with indole-2-carboxylic acid?
Yes, potentially. Resins with sterically hindered linkers, such as 2-Chlorotrityl chloride (2-CTC) resin, can sometimes reduce the extent of DKP formation compared to more standard linkers like Wang. The bulky trityl group can create an environment that sterically disfavors the "back-biting" cyclization required for DKP formation.[5] If you are still observing significant DKP formation after optimizing your coupling and using a dipeptide strategy, switching to a 2-CTC resin is a worthwhile experiment.
Q6: Can I use a Boc protection strategy instead of Fmoc to avoid this issue?
A Boc-based strategy can be an effective alternative. The final cleavage step in Boc-SPPS uses strong acid (e.g., HF or TFMSA), which protonates the N-terminal amine, preventing it from acting as a nucleophile. DKP formation is primarily an issue during the base-catalyzed Fmoc-deprotection step in Fmoc-SPPS. Therefore, switching to a full Boc-synthesis workflow can circumvent the conditions that promote DKP formation.
Q7: Are there other "difficult" amino acids that pose a similar risk?
Yes. Any sequence containing a C-terminal proline is highly susceptible to DKP formation.[1] Other problematic dipeptide sequences include those with sterically unhindered amino acids like Glycine or Alanine at the N-terminus followed by Proline (e.g., Gly-Pro, Ala-Pro).[1][6] Additionally, incorporating other N-alkylated or sterically demanding amino acids can also increase the risk, requiring similar mitigation strategies.
References
- BenchChem. (2025). Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem.
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). ChemistrySelect. [Link]
- Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction. (2020).
- Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides). (2009).
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. (2022). American Chemical Society.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]
- Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... (2018).
- Diketopiperazine formation during investigations of amino Acid racemiz
- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.
- Baran, P. (n.d.). Diketopiperazines. Baran Lab, Scripps Research.
- AAPPTec. (n.d.).
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (2017). RSC Medicinal Chemistry. [Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2021). The Journal of Organic Chemistry. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Advances.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). 2BScientific.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). Molecules.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules.
- Contemporary strategies for peptide macrocyclization. (2011).
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020).
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). Molecules.
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2023). RSC Advances.
- Enzymatic peptide macrocyclization via indole-N-acyl
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Crystallization of 5-Methylsulfonamido-indole-2-carboxylic acid
Welcome to the technical support center for 5-Methylsulfonamido-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. Drawing from established principles of physical chemistry and extensive field experience with active pharmaceutical ingredients (APIs), this document provides both high-level FAQs and in-depth troubleshooting protocols to ensure the consistent isolation of a crystalline solid with the desired physical attributes.
Introduction: The Crystallization Challenge
This compound (MW: 254.26 g/mol ) is a molecule with multiple hydrogen bond donors (indole N-H, carboxylic acid O-H, sulfonamide N-H) and acceptors (C=O, SO₂, sulfonamide N).[1][2] This rich functionality creates strong intermolecular interactions that, while favoring a crystalline state, also open the door to significant challenges, most notably polymorphism.[3][4] The ability of sulfonamides to form different crystal packing arrangements is well-documented and is a critical parameter to control during development.[3][4] Furthermore, like many indole derivatives, this compound's relatively planar structure can lead to issues such as plate-like morphology and solvent effects on crystal habit.[5][6]
This guide will help you diagnose and solve these issues methodically.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: Given its structure, a polar protic or aprotic solvent is a good starting point. A related compound, 5-methylindole-2-carboxylic acid, is soluble in ethanol but insoluble in water.[7][8] This suggests that lower alcohols (Methanol, Ethanol, IPA), ketones (Acetone), or esters (Ethyl Acetate) are promising primary solvents. Water or aliphatic hydrocarbons (Heptane, Hexane) are excellent candidates for anti-solvents. A comprehensive solvent screen is always the recommended first step.
Q2: My compound won't crystallize and remains an oil. What is the quickest fix?
A2: Oiling out, or liquid-liquid phase separation, occurs when the solute concentration is too high for the given conditions, exceeding the metastable zone limit. The fastest remedies are:
-
Dilute: Add more of the primary solvent to bring the compound back into the solution, then cool at a much slower rate.
-
Reduce Temperature: If the oiling occurs at room temperature, try cooling the solution further (e.g., to 0°C or -20°C) as the increased viscosity may promote nucleation.
-
Scratch: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create a surface for nucleation.[9]
Q3: I obtained crystals, but the yield is very low (<50%). How can I improve it?
A3: A low yield is often due to using too much solvent, meaning a significant amount of your product remains in the mother liquor.[9] To improve this:
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, then re-cool.[9]
-
Add an Anti-solvent: If you are using a single solvent system, consider adding a miscible anti-solvent in which your compound has low solubility to crash out more material.
-
Optimize Temperature: Ensure you are cooling to a sufficiently low temperature to minimize the compound's solubility in the final solvent mixture.
Q4: What is polymorphism and why should I be concerned about it for this compound?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[10] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical for a drug substance.[11][12] Sulfonamides and indole derivatives are known to be prone to polymorphism due to their flexible hydrogen bonding and stacking interactions.[3][13][14] Uncontrolled polymorphic transformations during manufacturing can lead to batch failure and inconsistent product performance.[15][16]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with detailed explanations and actionable protocols.
Problem 1: Failure to Nucleate - No Crystals Form
You have a clear, supersaturated solution, but no crystallization occurs, even after extended periods. This indicates a high kinetic barrier to nucleation.
Causality: The solution lacks sufficient driving force or a template for molecules to organize into a crystal lattice. This can be due to overly clean conditions (no nucleation sites), a wide metastable zone, or the presence of impurities that inhibit nucleation.
Troubleshooting Workflow:
Caption: Decision workflow for inducing nucleation.
Detailed Protocols:
-
Seeding: This is the most reliable method.[]
-
Protocol: If you have previous batches of solid material, grind a tiny amount into a fine powder. Add a minuscule quantity (a few specks on the tip of a spatula) to the supersaturated solution. If the solution is correctly supersaturated, you should see crystal growth from the seeds.
-
Expert Insight: If you have no prior solid, attempt a small-scale, rapid-crash precipitation by taking a few drops of the solution and evaporating the solvent quickly or adding a large volume of anti-solvent. The (likely amorphous or poorly crystalline) solid obtained can be used as a "crude seed."
-
-
Anti-Solvent Addition: This method rapidly increases supersaturation.[]
-
Protocol: Choose an anti-solvent that is miscible with your primary solvent but in which your compound is poorly soluble (e.g., water or heptane for an ethanol solution). Add the anti-solvent dropwise to the solution with vigorous stirring at the desired crystallization temperature. Add until turbidity persists, then add a small amount more and allow it to stand.
-
Causality: The addition of an anti-solvent lowers the overall solvating power of the medium, reducing the compound's solubility and forcing it out of solution. The rate of addition is critical to control particle size.[]
-
Problem 2: Oiling Out / Amorphous Precipitation
The product separates as a liquid (oil) or a non-crystalline solid instead of forming distinct crystals.
Causality: This typically happens when supersaturation is generated too quickly, and the kinetics of desolvation and molecular ordering are slower than the rate of phase separation. The system takes the easiest path, which is to form a disordered, high-solute concentration liquid or amorphous solid.
Data-Driven Solvent Selection:
The choice of solvent is paramount to preventing oiling out. A good solvent system should have a moderate solubility for the compound at high temperatures and low solubility at low temperatures.
| Solvent System | Polarity Index | Boiling Point (°C) | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Methanol | 5.1 | 65 | Good | Poor | High solubility may require an anti-solvent for good yield. |
| Ethanol | 4.3 | 78 | Good | Poor | A common choice for indole-based carboxylic acids.[7][8] |
| Acetone | 5.1 | 56 | Good | Fair | Volatility can be an issue; good for evaporative crystallization. |
| Ethyl Acetate | 4.4 | 77 | Moderate | Fair | Lower polarity may provide a better solubility curve than alcohols. |
| Acetonitrile | 5.8 | 82 | Moderate | Fair | Can sometimes stabilize different polymorphs. |
| Water | 10.2 | 100 | Poor | Excellent | Expected to be a very effective anti-solvent.[7][8] |
| Heptane/Hexane | 0.1 | 98/69 | Very Poor | Excellent | Use as an anti-solvent with more polar primary solvents like Acetone or Ethyl Acetate. |
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add 20-50% more primary solvent.
-
Slow Down Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). A controlled cooling ramp is ideal.[]
-
Use a Co-solvent System: Start with the compound dissolved in a good solvent (e.g., ethanol) and slowly add a poorer solvent (e.g., water) at an elevated temperature until the solution is slightly turbid. Then, add a few drops of the good solvent to clarify and cool slowly. This keeps the supersaturation level within the metastable zone for longer.
Problem 3: Suspected Polymorphism or Inconsistent Batches
Different crystallization experiments yield crystals with different appearances (e.g., needles vs. plates), or analytical data (DSC, XRPD) varies between batches.
Causality: this compound is crystallizing in different polymorphic forms. Polymorphism is highly sensitive to kinetic and thermodynamic conditions such as solvent, temperature, and supersaturation rate.[10][] The sulfonamide group is a known driver for polymorphic behavior.[3]
Polymorph Screening Workflow:
Caption: Workflow for identifying and controlling polymorphism.
Experimental Protocols:
-
Systematic Solvent Screening:
-
Protocol: Prepare saturated solutions of your compound in a variety of solvents from the table above at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly, evaporate slowly, and undergo anti-solvent addition.
-
Analysis: Collect the solid from each experiment and analyze using X-Ray Powder Diffraction (XRPD). Different polymorphs will give distinct diffraction patterns. Differential Scanning Calorimetry (DSC) can identify different melting points or phase transitions.
-
-
Competitive Slurry Experiment:
-
Protocol: To determine the most thermodynamically stable form at a given temperature, suspend a mixture of two different polymorphs (e.g., Form A and Form B) in a solvent in which they are slightly soluble. Agitate the slurry for an extended period (24-72 hours).
-
Analysis: Periodically sample the solid and analyze by XRPD. The less stable form will dissolve and recrystallize as the more stable form. The form that remains at the end of the experiment is the most stable under those conditions.
-
Trustworthiness: This is a definitive method for determining relative thermodynamic stability, which is crucial for selecting the final form for development.[16]
-
References
-
Castillo, J. A., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]
-
Crystal Pharmatech. API Crystallization. [Link]
-
Triclinic Labs. Crystallization Method Development and Optimization. [Link]
-
Rybak, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. PubMed Central. [Link]
-
ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Semantic Scholar. [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]
-
Połak, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
-
FDA Global Substance Registration System. This compound. [Link]
-
ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF. [Link]
-
All About Drugs. Polymorphism. [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Methylindole-2-carboxylic acid, 99% | Fisher Scientific [fishersci.ca]
- 8. innospk.com [innospk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polymorphism – All About Drugs [allfordrugs.com]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
Validation & Comparative
A Comparative Guide to HIV Integrase Inhibitors: Evaluating 5-Methylsulfonamido-indole-2-carboxylic acid and its Analogs Against Established Therapeutics
This guide provides a detailed comparison of the emerging class of indole-2-carboxylic acid-based HIV integrase inhibitors, with a focus on the potential of 5-Methylsulfonamido-indole-2-carboxylic acid, against clinically approved integrase strand transfer inhibitors (INSTIs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.
The Central Role of HIV Integrase in the Viral Lifecycle
Human Immunodeficiency Virus (HIV) establishes a persistent infection by integrating its genetic material into the host cell's genome, a process mediated by the viral enzyme, integrase.[1] This integration is a critical step in the HIV replication cycle, making integrase a prime target for antiretroviral drug development.[2] Integrase inhibitors block this crucial step, preventing the virus from establishing a permanent reservoir and halting its replication.[3] The class of drugs known as Integrase Strand Transfer Inhibitors (INSTIs) has become a cornerstone of modern highly active antiretroviral therapy (HAART) due to their high potency and favorable safety profile.[2]
Mechanism of Action of Integrase Strand Transfer Inhibitors
INSTIs function by binding to the active site of the integrase enzyme when it is complexed with the viral DNA.[4] This binding chelates essential divalent metal ions (typically Mg2+) in the active site, which are critical for the catalytic activity of the enzyme.[5] By occupying this site, INSTIs specifically block the strand transfer step, which is the covalent insertion of the viral DNA into the host chromosome.[4] This targeted mechanism of action contributes to their high specificity and reduced off-target effects.[1]
Caption: Mechanism of HIV Integrase Strand Transfer Inhibitors (INSTIs).
Established Integrase Strand Transfer Inhibitors: A Performance Overview
Several INSTIs have been approved for clinical use and are integral to current HIV treatment regimens. These include first-generation inhibitors like Raltegravir and Elvitegravir, and second-generation inhibitors such as Dolutegravir, Bictegravir, and Cabotegravir, which generally exhibit a higher barrier to resistance.
| Inhibitor | Class | IC50 (Strand Transfer) | EC50 (Antiviral Activity) |
| Raltegravir | First-generation | 2-7 nM[6] | 1.4-2.8 nM[7] |
| Elvitegravir | First-generation | 0.7 nM | 0.1-1.7 nM |
| Dolutegravir | Second-generation | 2.7 nM | 0.51 nM |
| Bictegravir | Second-generation | 7.5 nM | 1.5-2.4 nM |
| Cabotegravir | Second-generation | 3.0 nM | 0.22-1.7 nM |
IC50 (50% inhibitory concentration): The concentration of a drug that inhibits 50% of the in vitro enzymatic activity of HIV integrase. EC50 (50% effective concentration): The concentration of a drug that produces 50% of its maximal antiviral effect in cell-based assays.
The second-generation INSTIs not only demonstrate high potency but also maintain activity against viral strains that have developed resistance to first-generation inhibitors. Resistance to INSTIs typically arises from mutations in the integrase gene, with key mutations such as Q148, N155, and Y143 being well-characterized.
The Emergence of Indole-2-Carboxylic Acid Derivatives
Recent research has identified indole-2-carboxylic acid as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors. This scaffold presents a new chemical entity with the potential to overcome existing resistance mechanisms.
Performance of the Indole-2-Carboxylic Acid Scaffold
Initial investigations into the parent compound, indole-2-carboxylic acid, revealed modest inhibitory activity against HIV-1 integrase, with an IC50 value of 32.37 μM.[1] However, subsequent structural optimization has led to the development of significantly more potent derivatives.
-
Compound 17a: A derivative of indole-2-carboxylic acid, demonstrated a marked improvement in inhibitory activity with an IC50 of 3.11 μM .[3]
-
Compound 20a: Further structural modifications yielded compound 20a, which exhibited a substantial increase in potency, with an IC50 of 0.13 μM (130 nM) .[5]
These findings underscore the potential of the indole-2-carboxylic acid scaffold as a platform for developing novel and potent HIV-1 integrase inhibitors.
Caption: The core structure of indole-2-carboxylic acid.
Evaluating this compound: A Prospective Analysis
While specific experimental data for this compound is not yet available in the peer-reviewed literature, we can make some prospective evaluations based on structure-activity relationships (SAR) of other integrase inhibitors. The introduction of a sulfonamide group can influence a molecule's properties in several ways:
-
Electronic Properties: The sulfonamide group is an electron-withdrawing group, which can alter the electronic distribution of the indole ring system. This could potentially enhance the interaction with the active site of the integrase enzyme.
-
Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity.
-
Solubility and Pharmacokinetics: The sulfonamide group can impact the solubility and other pharmacokinetic properties of the molecule, which are crucial for its development as a drug.
It is important to note that without experimental data, these are theoretical considerations. The synthesis and biological evaluation of this compound are necessary to determine its actual inhibitory potency and antiviral activity.
Experimental Protocols: Assessing Integrase Inhibitor Efficacy
The evaluation of novel HIV integrase inhibitors relies on a series of well-established in vitro assays.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay directly measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Principle: A biotinylated donor DNA substrate, mimicking the viral DNA end, is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase is added, followed by the test compound. A target DNA substrate with a 3'-end modification is then introduced. The integrase catalyzes the integration of the donor DNA into the target DNA. The integrated product is detected colorimetrically using an antibody that specifically recognizes the modified 3'-end of the target DNA.
Caption: Workflow for an in vitro HIV-1 Integrase Strand Transfer Assay.
Step-by-Step Protocol:
-
Plate Preparation: A 96-well streptavidin-coated plate is washed with wash buffer.
-
Donor DNA Immobilization: A solution of biotinylated donor DNA is added to each well and incubated to allow binding to the streptavidin. The plate is then washed to remove unbound DNA.
-
Integrase and Inhibitor Addition: Recombinant HIV-1 integrase is added to the wells, followed by the test compound at various concentrations.
-
Strand Transfer Reaction: The reaction is initiated by the addition of the modified target DNA. The plate is incubated to allow the strand transfer reaction to occur.
-
Detection: The plate is washed to remove unreacted components. An HRP-conjugated antibody specific for the target DNA modification is added and incubated. After a final wash, a colorimetric substrate (e.g., TMB) is added. The reaction is stopped, and the absorbance is read.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV replication in a cellular context.
Principle: A susceptible cell line (e.g., MT-4 or TZM-bl) is infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen or luciferase reporter gene activity.
Conclusion and Future Directions
The established HIV integrase strand transfer inhibitors have revolutionized the treatment of HIV infection. However, the emergence of drug resistance necessitates the continued development of novel inhibitors with different chemical scaffolds. The indole-2-carboxylic acid class of compounds represents a promising new avenue of research, with derivatives demonstrating potent in vitro activity.
While specific data for this compound is not yet available, its chemical structure suggests the potential for favorable interactions within the integrase active site. Further research, including its synthesis and comprehensive biological evaluation, is warranted to determine its efficacy as a potential HIV-1 integrase inhibitor. The experimental protocols outlined in this guide provide a framework for such an evaluation. The continued exploration of novel scaffolds like indole-2-carboxylic acid is crucial in the ongoing effort to develop more effective and durable antiretroviral therapies.
References
-
Ball, B. M., & Liao, C. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Molecules, 21(5), 637.
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031.
-
EBSCO. (n.d.). Integrase inhibitors. Research Starters.
-
Meng, Z., et al. (2023). The Discovery of Indole-2-Carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
-
MedchemExpress.com. (n.d.). Elvitegravir (GS-9137).
-
International Association of Providers of AIDS Care. (n.d.). How Integrase Inhibitors Work.
-
National Center for Biotechnology Information. (n.d.). Dolutegravir. PubChem.
-
Cottrell, M. L., & Hadzic, T. (2014). Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. Clinical Pharmacokinetics, 53(11), 971–984.
-
Metifiot, M., et al. (2011). Patterns of resistance development with integrase inhibitors in HIV. Viruses, 3(9), 1697–1712.
-
aidsmap. (2023, February 28). Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance.
-
Patsnap Synapse. (2024, June 21). What are HIV-1 integrase inhibitors and how do they work?
-
World Health Organization. (2018). HIV drug resistance report 2018.
-
Min, S., et al. (2011). Pharmacokinetics and Safety of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 55(1), 158–163.
-
Wikipedia. (n.d.). Integrase inhibitor.
-
ViralZone - Expasy. (n.d.). Integrase inhibitors.
-
Scilit. (n.d.). Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review.
-
MedchemExpress.com. (n.d.). Raltegravir (MK-0518).
-
U.S. Food and Drug Administration. (n.d.). GENVOYA (elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide) tablets.
-
Cayman Chemical. (n.d.). Dolutegravir.
-
Pommier, Y., et al. (2009). Raltegravir: molecular basis of its mechanism of action. AIDS Reviews, 11(3), 168–176.
-
Di Perri, G., & Calcagno, A. (2023). Clinical pharmacology of the SingleTablet Regimen (STR) Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF). Expert Review of Clinical Pharmacology, 16(9), 835–849.
-
YouTube. (2025, March 14). Pharmacology of Integrase inhibitors Antiretroviral Drugs / integrase strand transfer inhibitors.
-
PMDA. (n.d.). ELVITEGRAVIR/COBICISTAT/EMTRICITABINE/ TENOFOVIR ALAFENAMIDE FIXED-DOSE COMBINATION (EVG/COBI/FTC/TAF [E/C/F/TAF] FDC) Gilead Sciences.
-
Frontiers. (2022, September 13). Prevalence of resistance mutations associated with integrase inhibitors in therapy-naive HIV-positive patients in Baoding, Hebei province, China.
-
Tsiang, M., et al. (2016). Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile. Antimicrobial Agents and Chemotherapy, 60(12), 7086–7097.
-
MedchemExpress.com. (n.d.). Bictegravir-15N,d2.
-
Selleck Chemicals. (n.d.). Raltegravir.
-
Sloan, R. D., et al. (2009). Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance. AIDS, 23(17), 2277–2281.
-
Mesplède, T., et al. (2020). High Instantaneous Inhibitory Potential of Bictegravir and the New Spiro-β-Lactam BSS-730A for HIV-2 Isolates from RAL-Naïve and RAL-Failing Patients. Viruses, 12(9), 1032.
-
Biocompare.com. (2024, May 26). Elvitegravir from Cayman Chemical.
-
Axon Medchem. (n.d.). Raltegravir.
-
Benchchem. (n.d.). The Pharmacodynamics of Long-Acting Injectable Cabotegravir: A Technical Guide.
-
ResearchGate. (n.d.). of the activity of bictegravir against HIV-1 and HIV-2 isolates in....
-
Emcure Pharmaceuticals Limited. (n.d.). Dolutegravir sodium equivalent to 50 mg dolutegravir_Instgra.
-
Johns Hopkins ABX Guide. (n.d.). Dolutegravir.
-
Benchchem. (n.d.). In Vitro Efficacy of HIV-1 Integrase Inhibitor 7: A Technical Guide.
-
CROI Conference. (n.d.). Prodrugs extend the half life and potency of Cabotegravir.
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031.
-
XpressBio. (n.d.). HIV-1 Integrase Assay Kit.
-
ACS Chemical Biology. (2016, January 25). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases.
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9.
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
-
Schneiderman, B. S., et al. (2022). Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro. Viruses, 14(11), 2496.
-
National Center for Biotechnology Information. (n.d.). Elvitegravir. PubChem.
-
Al-Salahi, R., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. PLoS ONE, 10(5), e0125442.
-
Pandey, K. K., et al. (2014). HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex. Journal of Biological Chemistry, 289(28), 19546–19558.
-
U.S. Food and Drug Administration. (n.d.). VOCABRIA (cabotegravir) tablets, for oral use.
-
Marzolini, C., et al. (2022). Guidance for the Interpretation of Long-Acting Cabotegravir and Rilpivirine Concentrations Based on Real-World Therapeutic Drug Monitoring Data and Documented Failures. Clinical Infectious Diseases, 75(1), 1–8.
-
Smith, S. J., et al. (2020). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses, 12(9), 1032.
-
MDPI. (2023, May 26). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.
Sources
- 1. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. hyphadiscovery.com [hyphadiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Methylsulfonamido-indole-2-carboxylic Acid Analogs as Potential Anticancer Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 5-Methylsulfonamido-indole-2-carboxylic acid analogs, a promising scaffold in the development of novel anticancer therapeutics. Drawing from established research on related indole derivatives, this document synthesizes key findings to inform the rational design of more potent and selective drug candidates. We will delve into the critical structural modifications, their impact on biological activity, and the experimental methodologies used for their evaluation.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In particular, derivatives of indole-2-carboxylic acid have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[2][3] The strategic placement of a methylsulfonamido group at the 5-position of the indole ring offers a unique combination of hydrogen bonding capabilities and steric bulk, making it an intriguing substituent for SAR studies. While a dedicated, comprehensive SAR study on this compound analogs is not yet publicly available, by examining the impact of various substituents at the 5-position of the indole-2-carboxamide core, we can extrapolate key principles to guide future drug discovery efforts in this specific chemical space.
Core Scaffold and Key Modification Points
The fundamental structure of the compounds discussed in this guide is the this compound backbone. The primary points of modification for SAR exploration are the carboxylic acid group at the 2-position and the sulfonamide moiety at the 5-position. Further substitutions on the indole ring can also be explored.
Caption: Core chemical structure of this compound.[4]
Structure-Activity Relationship Analysis
The biological activity of indole-2-carboxylic acid analogs is highly dependent on the nature and position of substituents on the indole ring and modifications to the carboxylic acid group.
The Significance of the 5-Position Substituent
Research on a variety of 5-substituted-indole-2-carboxamides has consistently shown that the 5-position is a critical determinant of antiproliferative activity.[5]
-
Electron-Donating vs. Electron-Withdrawing Groups: In a study on 5-substituted-3-ethylindole-2-carboxamides, a compound with an electron-donating methyl group at the 5-position exhibited greater antiproliferative activity than analogs with electron-withdrawing groups like trifluoromethyl or bromine.[5] This suggests that the electronic properties of the substituent at this position can significantly influence target engagement. The methylsulfonamido group, with its complex electronic nature, likely plays a crucial role in the activity of the title compounds.
-
Steric Bulk: The size and shape of the substituent at the 5-position can also impact activity. The sulfonamide group offers a tetrahedral geometry and the potential for hydrogen bonding, which can be exploited to achieve specific interactions within a target's binding pocket.
The Role of the Carboxylic Acid at the 2-Position
The carboxylic acid group at the 2-position is a key feature of this scaffold. It can act as a hydrogen bond donor and acceptor, and its acidic nature can be crucial for forming salt bridges with basic residues in a protein's active site.
-
Conversion to Carboxamides: A common and effective modification is the conversion of the carboxylic acid to a carboxamide. This transformation allows for the introduction of a wide variety of substituents, enabling the exploration of different chemical spaces and the optimization of pharmacokinetic properties. The synthesis of indole-2-carboxamides is typically achieved through standard amide coupling reactions.[1]
Potential Biological Targets and Mechanisms of Action
While the precise target of this compound analogs is yet to be definitively established, related indole-2-carboxamide derivatives have shown activity against several key cancer targets:
-
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Some 5-substituted-indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2, two important targets in cancer therapy.[5]
-
HIV-1 Integrase: The indole-2-carboxylic acid scaffold has also been shown to be a promising starting point for the development of HIV-1 integrase inhibitors.[6]
Comparative Data of Related Analogs
To illustrate the impact of substitutions on the indole-2-carboxamide core, the following table summarizes the antiproliferative activity of a series of 5-substituted-3-ethylindole-2-carboxamides against four cancer cell lines.
| Compound | R (at 5-position) | R1 (Amide substituent) | Mean GI50 (nM)[5] |
| 5j | CH3 | morpholin-4-yl | 37 |
| 5i | CF3 | morpholin-4-yl | 49 |
| 5h | Br | morpholin-4-yl | 143 |
This data is from a study on 5-substituted-3-ethylindole-2-carboxamides and is presented here to highlight the importance of the 5-substituent. The core structure differs from the primary topic of this guide.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the evaluation of this compound analogs.
General Synthesis of Indole-2-Carboxamide Derivatives
This protocol outlines a standard method for the synthesis of indole-2-carboxamides from the corresponding carboxylic acid.
Materials:
-
This compound
-
Desired amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCM.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
Add BOP (1.1 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: General synthetic workflow for indole-2-carboxamide analogs.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
Test compounds (this compound analogs)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (GI50) values.
Caption: Step-by-step workflow for the MTT antiproliferative assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the SAR of related indole-2-carboxamide analogs, it is evident that modifications at the 5-position of the indole ring and the conversion of the carboxylic acid to various carboxamides are key strategies for optimizing biological activity. Future research should focus on a systematic exploration of these modification points for the 5-methylsulfonamido series and the identification of their specific molecular targets. Such studies will be instrumental in advancing this class of compounds towards clinical development.
References
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link][7]
-
Illustration of SAR for newly synthesized indole acetic acid sulfonate derivatives. ResearchGate. [Link][8]
-
Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. ACS Medicinal Chemistry Letters. [Link][9]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link][10]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link][6]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link][2]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link][11]
-
SAR of 5-substitutedindole-2-carboxamides. ResearchGate. [Link][1]
-
Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link][12]
-
Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors. European Journal of Medicinal Chemistry. [Link][13]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. [Link][14]
-
Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link][5]
-
Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor. Semantic Scholar. [Link][15]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry. [Link][3]
-
Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. [Link][16]
-
Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters. [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships studies on weakly basic N-arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-Methylsulfonamido-indole-2-carboxylic acid target engagement
5-Methylsulfonamido-indole-2-carboxylic acid's Cellular Interactions
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unequivocal confirmation of target engagement—demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel compounds, using the promising scaffold, this compound, as a case in point. While this indole derivative has been explored as a potential building block for targeting proteins like the 14-3-3η protein and as a scaffold for HIV integrase inhibitors, establishing its definitive intracellular targets requires robust and multifaceted validation strategies.[1][2][3]
This document will navigate the principles, protocols, and comparative advantages of two powerful, yet distinct, approaches: the Cellular Thermal Shift Assay (CETSA®) and Photoaffinity Labeling (PAL). By understanding the causality behind the experimental choices for each method, researchers can design self-validating systems to confidently identify and confirm the cellular partners of their compounds of interest.
The Imperative of Target Engagement Validation
Before delving into specific techniques, it is crucial to underscore the importance of target engagement. A significant portion of drug candidates fail in clinical trials due to a lack of efficacy, which can often be traced back to an incomplete understanding of how the drug interacts with its target in a physiological context.[4] Measuring target engagement directly within living systems provides a critical link between the biochemical potency of a compound and its cellular or physiological effects.[4][5] This validation is not merely a confirmatory step; it is a foundational pillar of mechanistic understanding that de-risks a drug discovery program and informs on- and off-target effects that could lead to toxicity.[4]
Comparative Methodologies for Target Validation
Here, we compare two gold-standard techniques for identifying and validating the cellular targets of a small molecule like this compound.
| Feature | Cellular Thermal Shift Assay (CETSA®) | Photoaffinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization of the target protein.[6][7][8] | Covalent cross-linking of a photoreactive probe to its target upon light activation.[9][10][11] |
| Compound Requirement | Unmodified parent compound. | Synthesis of a photoreactive derivative (probe).[9] |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[6][7] | Can be performed in vitro and in living cells.[10] |
| Readout | Quantification of soluble target protein after heat shock (e.g., Western Blot, Mass Spectrometry).[12] | Identification of labeled proteins (e.g., Mass Spectrometry). |
| Primary Use Case | Target engagement confirmation of a known target; can be adapted for target discovery. | Unbiased target identification for novel compounds.[13] |
| Strengths | Label-free, uses the unmodified compound, reflects physiological interactions.[12] | Covalent and permanent linkage allows for stringent purification; powerful for de novo target discovery.[9][14] |
| Limitations | Not all proteins exhibit a significant thermal shift; less suitable for unbiased proteome-wide screening without mass spectrometry. | Requires chemical synthesis of a probe, which may alter binding; potential for non-specific labeling. |
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures the interaction between a drug and its target protein in a cellular environment.[7] The underlying principle is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.[6][15] This change in stability is then detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.
Experimental Workflow: CETSA
The CETSA workflow is conceptually straightforward, making it an attractive first-line approach for target engagement validation, especially when a putative target is already hypothesized.
Sources
- 1. apicule.com [apicule.com]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 15. annualreviews.org [annualreviews.org]
A Comparative Analysis of 5-Methylsulfonamido-indole-2-carboxylic acid's Potential Efficacy Against Established Anticancer Drugs
This guide provides a comprehensive comparison of the potential anticancer efficacy of the novel compound 5-Methylsulfonamido-indole-2-carboxylic acid against two established and mechanistically distinct anticancer drugs: the cytotoxic agent Cisplatin and the targeted therapy drug Imatinib. As this compound is an investigational compound, this guide will extrapolate its potential mechanism of action based on the known activities of its parent scaffold, indole-2-carboxylic acid, and its derivatives.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating this and similar novel compounds.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant interest in oncology for their potential to modulate key cellular pathways implicated in cancer progression.[2][3][4] Research has shown that this chemical family can exhibit antiproliferative and pro-apoptotic effects through various mechanisms, including the inhibition of critical signaling proteins.[1][2]
Two such protein targets that have been associated with indole-based inhibitors are:
-
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1): Pin1 is overexpressed in many human cancers and plays a crucial role in cell cycle progression and signal transduction by regulating the conformation of key phosphoproteins.[6][7][8][9] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[6][7][8][10]
-
14-3-3 Proteins: This family of highly conserved regulatory proteins binds to a multitude of signaling proteins, including those involved in cell proliferation, apoptosis, and cell cycle control.[11][12][13][14] The η (eta) isoform, in particular, has been implicated in liver cancer.[1] Inhibition of 14-3-3 protein-protein interactions can disrupt oncogenic signaling and restore apoptotic processes.[14][15]
Given this context, this compound, as a derivative of this promising scaffold, warrants investigation as a potential anticancer agent. This guide will compare its hypothetical efficacy, based on these potential mechanisms, with that of Cisplatin and Imatinib.
Comparative Analysis of Anticancer Agents
This section details the mechanisms of action and key characteristics of the investigational compound and the two established drugs.
This compound (Hypothetical Profile)
-
Potential Mechanism of Action: Based on the activities of related indole-2-carboxylic acid derivatives, this compound is hypothesized to function as an inhibitor of key signaling proteins like Pin1 or 14-3-3η.[1][6][7][9] By binding to these proteins, it could disrupt downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][6][9]
-
Cellular Effects: The expected cellular outcomes of treatment with this compound would be a dose-dependent decrease in cancer cell viability and an increase in programmed cell death (apoptosis).
Cisplatin (Established Cytotoxic Agent)
-
Mechanism of Action: Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming covalent crosslinks with DNA.[16][17][18][19] These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription.[16][18][19] The resulting DNA damage triggers cell cycle arrest and, if the damage is too severe to be repaired, induces apoptosis.[16][19][20] Cisplatin is considered a non-cell cycle-specific agent, though it is most effective against rapidly dividing cells.[18]
-
Cellular Effects: Treatment with cisplatin leads to widespread DNA damage, cell cycle arrest (particularly at the G2/M checkpoint), and apoptosis.[16] It can also induce cytotoxicity through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[16][17]
Imatinib (Established Targeted Therapy)
-
Mechanism of Action: Imatinib is a tyrosine kinase inhibitor that specifically targets a few key enzymes involved in cancer cell growth and proliferation.[21][22][23][24][25] Its primary target is the Bcr-Abl tyrosine kinase, an abnormal fusion protein that drives the proliferation of chronic myeloid leukemia (CML) cells.[21][22][24] Imatinib also inhibits the c-KIT and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, making it effective against gastrointestinal stromal tumors (GISTs).[21][22][23] By blocking the ATP-binding site of these kinases, imatinib prevents them from phosphorylating their substrates, thus inhibiting downstream signaling pathways that lead to cell proliferation.[22][24]
-
Cellular Effects: Imatinib selectively inhibits the growth and induces apoptosis in cancer cells that are dependent on the Bcr-Abl, c-KIT, or PDGFR signaling pathways.[25] It has minimal effect on healthy cells that do not express these specific targets.
Quantitative Data Summary
The following table summarizes the key characteristics of the three compounds. The data for this compound is hypothetical and would need to be determined experimentally.
| Feature | This compound (Hypothetical) | Cisplatin | Imatinib |
| Drug Class | Small Molecule Inhibitor | Platinum-based Cytotoxic Agent | Tyrosine Kinase Inhibitor |
| Primary Target(s) | Pin1, 14-3-3η | DNA | Bcr-Abl, c-KIT, PDGFR |
| Mechanism of Action | Inhibition of protein-protein interactions, disruption of oncogenic signaling | DNA crosslinking, inhibition of DNA replication and transcription | Competitive inhibition of ATP-binding to tyrosine kinases |
| Cell Cycle Specificity | Likely cell cycle-dependent (e.g., G1-S or G2-M arrest) | Non-cell cycle-specific | Induces G1-S arrest in sensitive cells |
| Mode of Cytotoxicity | Induction of apoptosis, cell cycle arrest | DNA damage-induced apoptosis | Inhibition of proliferation, induction of apoptosis |
| Selectivity | Potentially selective for cancer cells overexpressing target proteins | Non-selective, affects all rapidly dividing cells | Highly selective for cancer cells with specific kinase mutations |
Experimental Protocols
To empirically compare the efficacy of these compounds, the following standardized in vitro assays are recommended.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[28][29]
-
Drug Treatment: Prepare serial dilutions of this compound, Cisplatin, and Imatinib in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[27][29] Incubate for 2-4 hours at 37°C.[28]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[26][29]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[29] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[30][31][32]
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the compounds as described in the MTT assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer.[32][33] Incubate on ice for 15-20 minutes.[33]
-
Lysate Preparation: Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[33] Collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[30][32]
-
Incubation and Detection: Incubate the plate at 37°C for 1-2 hours.[30][33] Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/420-460 nm (for AMC) using a plate reader.[30]
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the untreated control.
Visualizations
Signaling Pathways
Caption: Comparative mechanisms of action.
Experimental Workflow
Sources
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 3. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 7. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14–3-3ε: a protein with complex physiology function but promising therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14-3-3σ and Its Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 14-3-3 Proteins Are on the Crossroads of Cancer, Aging, and Age-Related Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structural insights into the functional roles of 14-3-3 proteins [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. oncodaily.com [oncodaily.com]
- 17. mdpi.com [mdpi.com]
- 18. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. mdpi.com [mdpi.com]
- 21. Imatinib - Wikipedia [en.wikipedia.org]
- 22. droracle.ai [droracle.ai]
- 23. m.youtube.com [m.youtube.com]
- 24. What is Imatinib mesylate used for? [synapse.patsnap.com]
- 25. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. caspase3 assay [assay-protocol.com]
- 32. mpbio.com [mpbio.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
Bridging the Gap: An In Vitro vs. In Vivo Correlation Guide for 5-Methylsulfonamido-indole-2-carboxylic acid, a Novel c-FMS Kinase Inhibitor
Introduction: Targeting c-FMS in Disease
The colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS, is a pivotal receptor tyrosine kinase that governs the differentiation, proliferation, and survival of macrophages and their precursors.[1] Dysregulation of the c-FMS signaling pathway is a key driver in a range of pathologies, including various cancers where tumor-associated macrophages (TAMs) promote tumor growth and metastasis, as well as in inflammatory and autoimmune diseases.[2][3] Consequently, the development of small-molecule inhibitors targeting the c-FMS kinase domain is a highly promising therapeutic strategy.[3]
5-Methylsulfonamido-indole-2-carboxylic acid is a novel investigational compound belonging to the indole-2-carboxylic acid class, which has shown promise in targeting various enzymes.[4][5][6] This guide provides a comprehensive analysis of its preclinical profile, focusing on establishing a correlation between its in vitro properties and in vivo performance as a c-FMS kinase inhibitor. Understanding this in vitro-in vivo correlation (IVIVC) is critical in early drug development to predict human pharmacokinetics, guide dose selection, and streamline the path to clinical trials.[3][7] We will detail the experimental methodologies, present illustrative data, and dissect the relationship between in vitro potency, metabolic stability, and permeability with in vivo pharmacokinetics and efficacy.
The c-FMS Signaling Axis: A Visual Overview
Activation of c-FMS by its ligands, CSF-1 or IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the biological effects of c-FMS, including cell survival, proliferation, and differentiation.[8][9] Inhibition of the c-FMS kinase activity with a small molecule like this compound is designed to block these downstream signals.
Caption: The c-FMS (CSF1R) signaling pathway and point of inhibition.
Establishing the IVIVC Framework: An Experimental Blueprint
The core of establishing a robust IVIVC lies in a logical sequence of experiments that build upon each other, from the molecular target to the whole organism. This workflow ensures that data generated in vitro can be used to make meaningful predictions about in vivo behavior.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Part 1: In Vitro Profiling - Foundational Data Generation
Biochemical Potency: Direct Target Inhibition
The initial step is to determine the direct inhibitory activity of the compound on the isolated c-FMS kinase. This provides the intrinsic potency (IC50) at the molecular level.
Experimental Protocol: ADP-Glo™ Kinase Assay for c-FMS [10]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT). Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound solution. Add 2.5 µL of a solution containing recombinant human c-FMS kinase and the substrate Poly (4:1 Glu, Tyr).[10]
-
Initiation: Start the reaction by adding 5 µL of ATP solution (at the Km concentration for c-FMS, e.g., 25µM) to each well. Incubate at room temperature for 1 hour.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. The signal correlates with the amount of ADP formed and thus, kinase activity. Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Cellular Potency: Target Engagement in a Biological Context
Moving from an isolated enzyme to a cellular environment is crucial. This assay measures the compound's ability to inhibit c-FMS autophosphorylation within a relevant cell type, providing a more biologically relevant potency value (EC50).
Experimental Protocol: Inhibition of c-FMS Phosphorylation in Macrophages [11]
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce c-FMS autophosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated c-FMS (p-c-FMS).
-
Strip and re-probe the membrane with an antibody for total c-FMS as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-c-FMS signal to the total c-FMS signal. Calculate the EC50 value from the dose-response curve.
In Vitro ADME: Predicting In Vivo Fate
To bridge the gap to in vivo studies, we must understand the compound's likely absorption, distribution, metabolism, and excretion (ADME) properties. Two key in vitro assays provide critical insights: metabolic stability and intestinal permeability.
Experimental Protocol: Liver Microsomal Stability Assay [12][13][14]
-
Reagent Preparation: Thaw human or rodent liver microsomes and prepare an NADPH regenerating system in a phosphate buffer (pH 7.4).[13]
-
Incubation: Pre-warm the microsomal suspension to 37°C. Add this compound (typically at 1 µM final concentration) to the microsomes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[5]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]
Experimental Protocol: Caco-2 Permeability Assay [15][16][17]
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates and culture for approximately 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²).[15][17]
-
Permeability Measurement (A-to-B):
-
Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[16]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (B-to-A) & Efflux Ratio: In a parallel experiment, add the compound to the basolateral side and sample from the apical side to determine the B-to-A permeability.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[17]
Part 2: In Vivo Evaluation - Assessing Performance in a Living System
Pharmacokinetic (PK) Profiling
This study measures how the body processes the drug, providing essential parameters such as clearance, half-life, and oral bioavailability (F%). This data is the cornerstone of the in vivo side of the IVIVC.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) to determine oral absorption and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples from a cohort of animals at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vdss, t½, and F%).
In Vivo Efficacy: Linking Exposure to Therapeutic Effect
The ultimate test is whether the compound can achieve sufficient exposure at the site of action to exert a therapeutic effect. For a c-FMS inhibitor, a tumor xenograft model is a relevant system.
Experimental Protocol: Murine Tumor Xenograft Efficacy Study [18][19]
-
Cell Line and Animal Model: Use a human tumor cell line known to drive a TAM-rich microenvironment (e.g., H460 lung adenocarcinoma) and implant the cells subcutaneously into immunocompromised mice (e.g., nude mice).[19]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound orally, once or twice daily, at various dose levels determined from the PK study.
-
Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised and analyzed by immunohistochemistry for macrophage markers (e.g., F4/80) to confirm target engagement (i.e., reduction in TAMs).[19]
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Correlate the observed efficacy with the drug exposure levels (AUC) from satellite PK studies.
Data Synthesis and IVIVC Analysis
The following tables present hypothetical but realistic data for this compound, designed to illustrate a plausible in vitro-in vivo correlation.
Table 1: In Vitro Profile Summary
| Parameter | Result | Implication |
| c-FMS Biochemical IC50 | 25 nM | Potent direct inhibition of the target kinase. |
| Macrophage p-c-FMS EC50 | 150 nM | Good cellular potency, though a ~6-fold shift from biochemical IC50 suggests a need to account for cell permeability and ATP competition. |
| Human Liver Microsomal t½ | 45 min | Moderate metabolic stability, suggesting moderate hepatic clearance in vivo. |
| Caco-2 Papp (A-B) | 8.5 x 10⁻⁶ cm/s | Moderate permeability, suggesting reasonable oral absorption is possible. |
| Caco-2 Efflux Ratio | 1.2 | Low efflux, indicating the compound is not a significant substrate for major efflux pumps like P-gp. |
Table 2: In Vivo Rat Pharmacokinetic Profile
| Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) |
| Cmax (ng/mL) | - | 1250 |
| Tmax (hr) | - | 1.0 |
| AUC₀-inf (ng·hr/mL) | 2800 | 7000 |
| Clearance (CL) (mL/min/kg) | 12 | - |
| Volume of Distribution (Vdss) (L/kg) | 1.5 | - |
| Terminal Half-life (t½) (hr) | 2.1 | 2.3 |
| Oral Bioavailability (F%) | - | 50% |
Table 3: In Vivo Efficacy in H460 Xenograft Model
| Treatment Group (Oral Dose) | Average AUC₀-₂₄hr (ng·hr/mL) | Tumor Growth Inhibition (%TGI) | Reduction in TAMs (F4/80+) |
| Vehicle | - | 0% | Baseline |
| 20 mg/kg BID | 6500 | 45% | Moderate |
| 40 mg/kg BID | 13500 | 78% | Significant |
Correlation Analysis: Connecting the Dots
-
Potency Translation (In Vitro to In Vivo): The in vitro cellular potency (EC50 = 150 nM) is the key benchmark for efficacy. The efficacious dose of 40 mg/kg BID in mice achieved an average plasma exposure (AUC) that likely maintained trough concentrations above the cellular EC50 for a significant portion of the dosing interval, leading to robust tumor growth inhibition and a significant reduction in TAMs. The less effective 20 mg/kg dose likely resulted in plasma concentrations dipping below the EC50, leading to only partial target inhibition.
-
Metabolism Prediction (In Vitro to In Vivo): The moderate in vitro metabolic stability in human liver microsomes (t½ = 45 min) correlates well with the observed moderate clearance in rats (12 mL/min/kg). This suggests that hepatic metabolism is a primary route of elimination. This prediction allows for early estimation of the human dose. For example, if human CLint is similar, allometric scaling can be used to project the human clearance and required dose to achieve target exposures.
-
Absorption Prediction (In Vitro to In Vivo): The moderate Caco-2 permeability (Papp > 5 x 10⁻⁶ cm/s) and low efflux ratio (<2) predicted that oral absorption would be reasonably good. This is confirmed by the observed oral bioavailability of 50% in rats. The lack of significant efflux is a favorable property, as it reduces variability in absorption and potential for drug-drug interactions at the transporter level.
Conclusion and Future Directions
This guide demonstrates a systematic approach to establishing an in vitro-in vivo correlation for the novel c-FMS inhibitor, this compound. The in vitro data on potency, metabolic stability, and permeability provided a strong predictive foundation for the compound's in vivo pharmacokinetic profile and efficacy. The potent biochemical and cellular activity translated into significant tumor growth inhibition when plasma concentrations were maintained above the target cellular EC50. Furthermore, the in vitro ADME assays accurately forecasted the moderate clearance and good oral bioavailability observed in vivo.
This strong IVIVC provides confidence in the continued development of this compound. It enables the use of in vitro assays as quality control tools and allows for the development of physiologically-based pharmacokinetic (PBPK) models to predict human outcomes more accurately.[20] The data collectively suggest that this compound possesses a promising preclinical profile, warranting further investigation as a potential therapeutic for cancers and inflammatory diseases driven by c-FMS signaling.
References
Sources
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. Regulatory Experience with In Vivo In Vitro Correlations (IVIVC) in New Drug Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMS Kinase Enzyme System [worldwide.promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. youtube.com [youtube.com]
A Comprehensive Guide to Cross-Reactivity Profiling of 5-Methylsulfonamido-indole-2-carboxylic acid
Prepared by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is contingent on a deep understanding of its biological interactions. 5-Methylsulfonamido-indole-2-carboxylic acid (CID 60948) is a compound of significant interest, representing a versatile scaffold with potential applications in diverse therapeutic areas.[1][2][3] Preliminary research suggests its utility as a foundational structure for developing inhibitors of both HIV-1 integrase and the 14-3-3η protein, targets implicated in viral replication and oncology, respectively.[2][4][5][6][7][8]
However, the promise of a novel scaffold is invariably accompanied by the critical question of selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and clinical trial failures.[9][10][11][12] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of robust scientific inquiry.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. We will explore the strategic imperatives and detailed methodologies for characterizing its selectivity, framed within the context of its two potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to navigate the complexities of off-target profiling.
The Strategic Imperative: Why Profiling Depends on the Primary Target
The design of a cross-reactivity study is intrinsically linked to the compound's intended mechanism of action. The definition of an "off-target" is relative to the "on-target." For this compound, the profiling strategy will diverge significantly depending on whether it is being developed as an HIV-1 integrase inhibitor or a modulator of 14-3-3η protein-protein interactions (PPIs).
-
As an HIV-1 Integrase Inhibitor: The primary goal is to disrupt a viral enzymatic process.[13][14][15][16][17] Key concerns for cross-reactivity would include interactions with human enzymes, particularly those with structurally similar active sites, and other unforeseen interactions that could lead to host toxicity.
-
As a 14-3-3η PPI Modulator: The aim is to interfere with a protein-protein binding event, a mechanism of action that is increasingly targeted in drug discovery.[18][19][20][21] Profiling must assess not only selectivity against other human proteins but also specificity among the seven highly conserved human 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ).[18][19]
The following sections will detail distinct, yet complementary, profiling workflows for each of these potential therapeutic contexts.
Workflow 1: Profiling as a Putative HIV-1 Integrase Inhibitor
On-Target Potency and Mechanism Validation
Before embarking on a broad cross-reactivity screen, it is crucial to unequivocally confirm and quantify the compound's activity against HIV-1 integrase.
Biochemical Assays for HIV-1 Integrase Inhibition
A non-radioactive, ELISA-based assay is a robust method for quantifying integrase activity.[15][17] This assay measures the two key catalytic steps: 3'-processing and strand transfer.
Protocol: ELISA-Based HIV-1 Integrase Strand Transfer Assay
-
Plate Preparation: Use streptavidin-coated 96-well plates. Immobilize a biotinylated double-stranded DNA oligonucleotide mimicking the HIV-1 LTR U5 donor substrate (DS).
-
Enzyme Loading: Add recombinant full-length HIV-1 integrase to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of this compound (and positive/negative controls) to the wells and incubate.
-
Strand Transfer Reaction: Add a target substrate (TS) DNA oligonucleotide that has a 3'-end modification (e.g., a specific hapten). The integrase will catalyze the integration of the DS DNA into the TS DNA.
-
Detection: Wash the wells to remove unbound reagents. Add an HRP-conjugated antibody that specifically recognizes the 3'-end modification of the TS DNA.
-
Readout: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. The signal intensity is proportional to the amount of strand transfer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Broad-Spectrum Off-Target Profiling
With on-target activity confirmed, the next step is a wide-ranging screen to identify potential off-targets. It is a common finding that compounds, including non-kinase inhibitors, can have unexpected activity against protein kinases due to the conserved nature of the ATP-binding pocket.[22][23]
Kinome Scanning: A Crucial First Pass
Screening against a large panel of human kinases is a standard and essential step in modern selectivity profiling.[24][25] Commercial services offer comprehensive panels covering the majority of the human kinome.
Methodology: Competition Binding-Based Kinome Scan
-
Principle: This technique measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. It is ATP-independent and provides a direct measure of binding affinity (Kd).[26]
-
Procedure: The compound is tested at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400).
-
Data Output: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. Hits are often defined as kinases showing >65-80% inhibition.
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of affinity.
Cellular Target Engagement and Selectivity
Biochemical assays provide invaluable data but do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound engages its intended target in a physiological context and to uncover cellular off-targets.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to assess target engagement in intact cells and tissues.[16] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[27]
Workflow: CETSA for Target Engagement and Selectivity
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Conclusion
The systematic profiling of this compound is a multi-faceted endeavor that demands a tailored, evidence-based approach. By integrating biochemical potency assays, broad-spectrum kinome scanning, and cell-based target engagement studies like CETSA, researchers can build a comprehensive and reliable selectivity profile. This guide provides the strategic framework and detailed protocols necessary to rigorously evaluate this promising scaffold, mitigating the risks of off-target effects and paving the way for the development of safer, more effective therapeutics. The ultimate goal is to ensure that the biological activity observed is a direct consequence of modulating the intended target, a cornerstone of modern, mechanism-based drug discovery.
References
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 1). Indole-based allosteric inhibitors of HIV-1 integrase. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, August 13). Indole-based Allosteric Inhibitors of HIV-1 Integrase. PubMed Central. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). A Substituted Indole Scaffold as a Class of Allosteric HIV-1 Integrase Inhibitor. DigitalCommons@UNL. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, December 7). A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006, June 1). A priori inference of cross reactivity for drug-targeted kinases. PubMed. Retrieved from [Link]
-
American Chemical Society. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. SCIRP.org. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Frontiers Media. (n.d.). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). The identification and structural analysis of potential 14-3-3 interaction sites on the bone regulator protein Schnurri-3. IUCr Journals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 5). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. PubMed. Retrieved from [Link]
-
American Chemical Society. (n.d.). Modulators of 14-3-3 Protein–Protein Interactions. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Oxford University Press. (n.d.). Activity of recombinant HIV-1 integrase on mini-HIV DNA. Nucleic Acids Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decrease in 14-3-3η protein levels is correlated with improvement in disease activity in patients with rheumatoid arthritis treated with Tofacitinib. PubMed. Retrieved from [Link]
-
Springer Link. (1992, April 1). HIV-1 Integrase: High-Level Production and Screening Assay for the Endonucleolytic Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
American Chemical Society. (2024, August 22). Fragment-Based Interrogation of the 14–3–3/TAZ Protein–Protein Interaction. Biochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of 14-3-3eta protein as a diagnostic biomarker in the initial assessment of inflammatory arthritis. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteomic and biochemical analysis of 14-3-3-binding proteins during C2-ceramide-induced apoptosis. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Role of 14-3-3 η as a Biomarker in Rheumatoid Arthritis. Retrieved from [Link]
-
Portland Press. (2010, March 15). Bioinformatic and experimental survey of 14-3-3-binding sites. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. PubMed Central. Retrieved from [Link]
-
apicule. (n.d.). This compound API Suppliers. Retrieved from [Link]
-
FDA.gov. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a.... Retrieved from [Link]
-
Semantic Scholar. (2015, June 30). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Retrieved from [Link]
-
Clinical and Experimental Rheumatology. (n.d.). 14-3-3η: a novel biomarker platform for rheumatoid arthritis. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]
-
Alcolizer Technology. (n.d.). Understanding Cross-Reactivity. Retrieved from [Link]
-
Direct-MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hypersensitivity reactions to small molecule drugs. PubMed Central. Retrieved from [Link]
Sources
- 1. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 7. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [kb.osu.edu]
- 9. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia [scirp.org]
- 13. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]
- 16. HIV-1 Integrase: High-Level Production and Screening Assay for the Endonucleolytic Activity | Semantic Scholar [semanticscholar.org]
- 17. xpressbio.com [xpressbio.com]
- 18. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Proteomic and biochemical analysis of 14-3-3-binding proteins during C2-ceramide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. pnas.org [pnas.org]
- 27. Decrease in 14-3-3η protein levels is correlated with improvement in disease activity in patients with rheumatoid arthritis treated with Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Substituted Indole-2-Carboxylic Acids: Unlocking Therapeutic Potential Through Strategic C5 Functionalization
The indole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indole-2-carboxylic acids have emerged as a particularly promising class of compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] The strategic functionalization of the indole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of 5-substituted indole-2-carboxylic acids, exploring how modifications at this crucial position influence their biological activity. We will delve into the synthetic strategies, structure-activity relationships (SAR), and experimental data that underscore the importance of the C5 position in designing novel therapeutics.
The Strategic Importance of the 5-Position
The C5 position of the indole ring offers a valuable vector for chemical modification. Substituents at this position can influence the electronic properties of the aromatic system, establish key interactions with biological targets, and modulate the overall physicochemical properties of the molecule, such as solubility and lipophilicity. This guide will focus on a comparative analysis of different substituents at the 5-position and their impact on biological outcomes, with a particular focus on antiviral and anticancer applications.
Comparative Analysis of Biological Activity
The following sections will compare 5-substituted indole-2-carboxylic acid derivatives across different therapeutic areas, supported by experimental data from peer-reviewed studies.
Antiviral Activity: Targeting HIV-1 Integrase
Indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][9][10] The core scaffold, particularly the carboxylic acid at the C2 position, plays a crucial role in chelating essential magnesium ions within the enzyme's active site.[3][9][10] Structure-activity relationship studies have revealed that substitutions on the indole ring can significantly enhance inhibitory potency.
A key strategy in the design of these inhibitors involves the introduction of a nitro group at the 5-position. For example, 5-nitro-1H-indole-2-carboxylic acid serves as a versatile starting material for the synthesis of more complex derivatives.[11] The electron-withdrawing nature of the nitro group can influence the acidity of the indole N-H and the overall electronic distribution of the ring system.
| Compound ID | 5-Substituent | C3-Substituent | HIV-1 Integrase IC50 (µM) | Reference |
| 10a | -NO2 | Substituted benzyloxymethyl | Restored activity | [11] |
| Parent Compound | -H | Unsubstituted | Less active | [3][9] |
Table 1: Comparison of HIV-1 integrase inhibitory activity of 5-substituted indole-2-carboxylic acid derivatives.
The data suggests that while the C2-carboxylic acid is essential for metal chelation, modifications at the C3 and C5 positions are critical for optimizing interactions with the surrounding amino acid residues and the viral DNA.[3][9][10]
Anticancer Activity: Dual EGFR/CDK2 Inhibition
In the realm of oncology, 5-substituted indole-2-carboxamides have been investigated as potent antiproliferative agents.[4][12][13][14] A recent study focused on the development of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[4][13] This research highlights the impact of various substituents at the 5-position of the indole ring on the antiproliferative activity against several cancer cell lines.
| Compound ID | 5-Substituent | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference | |---|---|---|---|---| | 5g | -Cl | 55 | - | 33 ± 0.4 |[4][13] | | 5i | -F | 49 | Potent | Potent |[4] | | 5j | -Br | 37 | Potent | Potent |[4] | | Erlotinib (Ref.) | - | 33 | 80 | - |[14] |
Table 2: Antiproliferative and enzyme inhibitory activities of 5-substituted-3-ethylindole-2-carboxamides.
The results demonstrate that halogen substituents at the 5-position are well-tolerated and can lead to potent anticancer activity.[4][13] Compounds 5g , 5i , and 5j , with chloro, fluoro, and bromo substituents respectively, exhibited significant antiproliferative effects with mean GI50 values in the nanomolar range.[4] Notably, these compounds also demonstrated potent inhibition of both EGFR and CDK2, suggesting a dual-targeting mechanism of action.[4][13]
Synthesis and Experimental Protocols
The synthesis of 5-substituted indole-2-carboxylic acids often involves multi-step sequences. A common and versatile method is the Fischer indole synthesis, which allows for the introduction of various substituents on the starting phenylhydrazine.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 5-substituted indole-2-carboxylic acids.
Caption: Generalized workflow for the synthesis and biological evaluation of 5-substituted indole-2-carboxylic acids.
Experimental Protocol: Synthesis of 5-Substituted-3-ethylindole-2-carboxamides
The following protocol is adapted from the synthesis of dual EGFR/CDK2 inhibitors.[4][12]
Step 1: Synthesis of 3-Ethylindole-2-carboxylates
-
A mixture of the appropriately substituted phenylhydrazine hydrochloride and ethyl 2-oxobutanoate in ethanol is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding ethyl 3-ethylindole-2-carboxylate.
Step 2: Hydrolysis to Carboxylic Acids
-
The synthesized ester is dissolved in a mixture of ethanol and 5% aqueous sodium hydroxide.
-
The reaction mixture is stirred at 40°C overnight.[12]
-
The ethanol is removed in vacuo, and the aqueous solution is acidified with dilute HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford the 5-substituted-3-ethyl-1H-indole-2-carboxylic acid.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid in dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA) and a coupling reagent such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are added.[12]
-
The appropriate amine is then added, and the reaction mixture is stirred at room temperature overnight.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the final 5-substituted-3-ethylindole-2-carboxamide.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of various 5-substituted indole-2-carboxylic acids and their derivatives reveals several key SAR trends.
Caption: Key structure-activity relationships for 5-substituted indole-2-carboxylic acids.
-
C2-Carboxylic Acid: This group is often crucial for binding to the target protein, especially in metalloenzymes where it can act as a metal chelator.[3][9]
-
C5-Substituent:
-
Halogens (F, Cl, Br): As seen in the anticancer examples, halogens at the 5-position are generally well-tolerated and can lead to highly potent compounds.[4] They can form halogen bonds and modulate the electronic nature of the indole ring.
-
Electron-Withdrawing Groups (e.g., -NO2): The nitro group at the 5-position is a useful synthetic handle and its electron-withdrawing properties can influence the reactivity and biological activity of the molecule.[11]
-
-
C3-Substituent: The introduction of bulky or hydrophobic groups at the C3 position can enhance binding by occupying hydrophobic pockets within the target's active site.[3]
Conclusion
The comparative analysis of 5-substituted indole-2-carboxylic acids demonstrates the profound impact of strategic functionalization at the C5 position on their biological activity. From potent antiviral agents targeting HIV-1 integrase to dual-action anticancer compounds inhibiting EGFR and CDK2, the versatility of the indole-2-carboxylic acid scaffold is evident. The choice of substituent at the 5-position allows for the fine-tuning of electronic, steric, and physicochemical properties, enabling the rational design of novel therapeutic agents with improved potency and selectivity. The synthetic accessibility of this position, coupled with the detailed understanding of structure-activity relationships, ensures that 5-substituted indole-2-carboxylic acids will remain a fertile ground for drug discovery and development.
References
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
- KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
- Recent advancements on biological activity of indole and their deriv
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Discovery of new 5-substituted-indole-2- carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
- Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online.
- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv
- 5-Hydroxyindole-2-carboxylic acid 98 21598-06-1. Sigma-Aldrich.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JU | Discovery of new 5-substituted-indole-2- carboxamides [aljouf-demo.accessapp.tn]
A Head-to-Head Comparison of Sulfonamide-Containing Indole Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, consistently appearing in molecules with potent and diverse biological activities. When coupled with a sulfonamide moiety—a classic pharmacophore known for its robust interactions with metalloenzymes—a powerful class of inhibitors is born. This guide provides a comprehensive, head-to-head comparison of sulfonamide-containing indole inhibitors, with a primary focus on their role as potent inhibitors of carbonic anhydrases (CAs), enzymes critically involved in cancer progression.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and biological activity, detailed experimental protocols for inhibitor evaluation, and a clear visualization of the underlying biochemical pathways.
The Significance of Targeting Carbonic Anhydrases in Oncology
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While ubiquitous and essential for normal physiological processes, certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors. This overexpression is often induced by hypoxia, a common feature of the tumor microenvironment.
By catalyzing the formation of bicarbonate and protons, CA IX and CA XII contribute to the acidification of the extracellular space while maintaining a slightly alkaline intracellular pH. This pH gradient favors tumor cell survival, proliferation, invasion, and resistance to chemotherapy. Consequently, the development of potent and selective inhibitors of these tumor-associated CA isoforms is a highly promising strategy in anticancer drug discovery. The indole-sulfonamide scaffold has emerged as a particularly effective chemotype for achieving this goal.
Comparative Analysis of Inhibitory Potency
The effectiveness of an inhibitor is quantified by its inhibition constant (Ki) against its target enzyme and its half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables present a comparative analysis of various sulfonamide-containing indole inhibitors, collating data from multiple studies to provide a broader perspective on their performance.
Enzymatic Inhibition (Ki Values) against Human Carbonic Anhydrase Isoforms
The selectivity of an inhibitor for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a critical determinant of its potential therapeutic window. A higher selectivity index (ratio of Ki for off-target vs. target isoforms) indicates a lower likelihood of off-target side effects.
| Compound ID/Series | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile | Reference |
| Indoline-5-sulfonamides (4a-u) | - | - | up to 132.8 | up to 41.3 | Preferential for CA XII | [1] |
| Compound 4f | - | - | Potent | Potent | - | [1] |
| Indole-based benzenesulfonamides (2a-o) | 56.6 - >1000 | 5.9 - >1000 | 205.8 - >1000 | 36.9 - 257.0 | Potent and selective for hCA II (e.g., 2a) | [2] |
| Compound 2a | 79.8 | 5.9 | 205.8 | 54.2 | 13-fold selective for hCA II over hCA I | [2] |
| Indolin-2-one-based sulfonamides (3a-f, 6a-f, 9a-f) | 42 - 8550.9 | 5.9 - 761 | - | - | Variable | [3] |
| Aromatic Sulfonamides (Biphenyl/Benzylphenyl substituted) | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | Significant inhibition across isoforms | [4][5] |
| Pyrazolo[4,3-c]pyridine Sulfonamides (1f, 1g, 1h, 1k) | 58.8 - 8010 | Potent (1f) | 79.6 - 907.5 | 34.5 - 713.6 | Generally more potent against hCA I and II | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited source.
Antiproliferative Activity (IC50 Values) against Cancer Cell Lines
The ultimate goal of developing these inhibitors is to translate their enzymatic inhibition into a functional antitumor effect. The MTT assay is a widely used colorimetric assay to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
| Compound ID/Series | Cell Line | IC50 (µM) | Comments | Reference |
| Indoline-5-sulfonamides (4a-u) | MCF-7 | 12.9 (4f, hypoxia) | Moderate antiproliferative effect | [1][7] |
| Monoindoles (1-9, series A) | HepG2, A549, MOLT-3 | 46.23 - 136.09 | Weak to moderate cytotoxicity | [8][9] |
| Bisindoles with hydroxyl group (27-39, series H & I) | HepG2 | 7.37 - 26.00 | More potent than etoposide | [8][9] |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time, normoxia vs. hypoxia).
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate sulfonamide-containing indole inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO2. The use of a stopped-flow instrument is crucial for measuring this rapid enzymatic reaction.
Principle: The enzymatic hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution. This pH change is monitored by a pH indicator (e.g., phenol red), and the initial rate of the reaction is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of the purified human CA isoform (e.g., hCA II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final concentration in the assay is typically in the nanomolar range.
-
CO2-Saturated Water: Prepare by bubbling CO2 gas through ice-cold, deionized water until saturation. Keep on ice to maintain saturation.
-
Indicator Solution: Prepare a stock solution of a pH indicator (e.g., 1 mM Phenol Red in water).
-
Inhibitor Solutions: Prepare a stock solution of the indole sulfonamide inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Instrument Setup:
-
Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the second syringe with a mixture of the enzyme solution, indicator solution, and the inhibitor at the desired concentration. For Ki determination, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (CO2) and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram:
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Antiproliferative MTT Assay
This assay is a standard method for assessing the viability and proliferation of cells in response to a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the indole sulfonamide inhibitor in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: Workflow for the Antiproliferative MTT Assay.
Visualizing the Mechanism: Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is crucial for rational drug design and for interpreting the downstream effects of inhibition.
Carbonic Anhydrase IX and XII in the Tumor Microenvironment
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes then contribute to the acidification of the extracellular tumor microenvironment, which promotes tumor progression through various mechanisms.
Caption: Role of CA IX/XII in Tumor pH Regulation.
Conclusion and Future Directions
Sulfonamide-containing indole inhibitors represent a highly promising class of compounds for the development of novel anticancer therapeutics, particularly through the inhibition of tumor-associated carbonic anhydrase isoforms. The data presented in this guide highlights the potent and, in some cases, selective nature of these inhibitors. The detailed experimental protocols provide a framework for the rigorous evaluation of new chemical entities within this class.
Future research should focus on optimizing the selectivity of these inhibitors for CA IX and XII over other isoforms to minimize potential side effects. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The combination of potent enzymatic inhibition with favorable drug-like characteristics will be key to translating the promise of this chemical scaffold into effective clinical candidates.
References
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Said, A. M., et al. (2022). Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. Bioorganic Chemistry, 128, 106087. [Link]
-
Al-Rashida, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(23), 8206. [Link]
-
Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31854–31868. [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Bessel, N., et al. (2023). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Molecular Structure, 1279, 135003. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European Journal of Medicinal Chemistry, 127, 521–530. [Link]
-
Bessel, N., et al. (2022). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 27(15), 4983. [Link]
-
Özdemir, Ü., et al. (2021). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Chemistry & Biodiversity, 18(11), e2100527. [Link]
-
Pingaew, R., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31854–31868. [Link]
-
Nocentini, A., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), e2200070. [Link]
-
El-Sayed, M. A.-A., et al. (2021). Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. Molecules, 26(21), 6608. [Link]
-
Güzel, Ö., et al. (2015). Discovery of novel isatin-based sulfonamides with potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Bioorganic & Medicinal Chemistry, 23(10), 2377–2385. [Link]
-
Al-Rashida, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(23), 8206. [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453. [Link]
-
Drăcea, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
-
Angapelly, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475–1484. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7061–7076. [Link]
-
Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11843. [Link]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylsulfonamido-indole-2-carboxylic acid
This guide provides a detailed protocol for the safe and compliant disposal of 5-Methylsulfonamido-indole-2-carboxylic acid. As laboratory professionals, our responsibility extends beyond the discovery process to include the safe management and disposal of all chemical reagents and waste products. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] This document synthesizes regulatory standards with field-proven best practices to provide a comprehensive operational plan.
Hazard Assessment and Characterization
Based on data for related compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed or in contact with skin. [3]
The carboxylic acid functional group classifies the compound as an acid. Aqueous solutions may be corrosive, particularly if the pH is less than or equal to 2.[7][8] The indole and sulfonamide groups are common in biologically active molecules, and the toxicological properties of this specific compound have not been fully investigated.[5]
Therefore, all waste containing this compound, including pure substance, contaminated solutions, and spill cleanup materials, must be treated as hazardous chemical waste.[9][10]
Regulatory Framework: Your Legal Obligations
The management of laboratory waste is governed by stringent federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, which establishes the framework for a "cradle-to-grave" hazardous waste management system.[1] Additionally, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[2][11][12]
Under these regulations, the waste generator—the laboratory that creates the waste—is legally responsible for its proper identification, handling, and disposal.[7] This involves determining if the waste exhibits any of the four hazardous characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[7][8][13]
Pre-Disposal Safety Protocol
Before beginning any work that will generate waste, ensure the following controls and personal protective equipment (PPE) are in place.
Engineering Controls
All handling and preparation of waste should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling dust or vapors and contains any potential spills.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound and its waste is summarized below.
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][14] | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data. | Prevents skin contact, irritation, and potential absorption of a harmful substance.[3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when handling small quantities in a fume hood. Use a NIOSH-approved respirator if dust is generated outside of a hood.[5][12] | Ensures respiratory safety if engineering controls are insufficient to control airborne concentrations. |
Step-by-Step Disposal Protocol
The following procedure outlines a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[15]
-
Identify: This waste stream is an acidic organic compound.
-
Segregate: Do NOT mix this waste with bases, strong oxidizing agents, or cyanides.[15][16] Keep it separate from other waste streams like halogenated solvents or heavy metals unless explicitly permitted by your institution's EHS department.[10][17]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Select a Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[1][18] A high-density polyethylene (HDPE) or glass container is generally appropriate. Do not use metal containers for acidic waste.[15][17] The container must be in good condition, free of cracks or residue on the outside.[18]
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's EHS office.[18] Fill out the label completely, listing all constituents by their full chemical name and estimating the percentage of each.[15][18] For example: "this compound (~5%), Methanol (95%)".
Step 3: Waste Accumulation and Storage
All waste must be stored safely in a designated area.
-
Collection: Add waste to the container using a funnel to prevent external contamination.[19]
-
Closure: Keep the container securely capped at all times, except when actively adding waste.[7][18][19] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment bin within or under the chemical fume hood.[7][15] This area must be at or near the point of generation.
-
Volume Limits: Do not overfill the container; a maximum of 90% capacity is a common best practice.[19]
Caption: Decision workflow for hazardous chemical waste disposal.
Step 4: Arranging for Final Disposal
The final step is to hand off the waste to trained professionals.
-
Request Pickup: Once the waste container is full (or reaches the time limit set by your institution, often 150-180 days for academic labs), submit a chemical waste pickup request to your EHS department.[10]
-
Documentation: Ensure all paperwork associated with the pickup request is completed accurately. The information on the form must match the container label.
Emergency Procedures
All laboratory personnel must be trained on emergency response procedures as part of the Chemical Hygiene Plan.[9][11]
-
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or spill pads). Collect the contaminated absorbent material and any associated cleaning items (gloves, etc.) in a sealed bag or container. Label it as hazardous waste and dispose of it accordingly.[9]
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response number immediately. Do not attempt to clean it up yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5]
-
Ingestion/Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.
-
By adhering to this comprehensive disposal guide, researchers can ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with legal requirements.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Properly Managing Chemical Waste in Laboratories.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- Laboratory Chemical Waste Management. CSIR IIP.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratories - Standards. Occupational Safety and Health Administration.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.
- SAFETY DATA SHEET - Indole. Sigma-Aldrich.
- SAFETY DATA SHEET - (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
- SAFETY DATA SHEET - 5,6-Dimethoxyindole-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 1-Methylindole-2-carboxylic Acid. TCI Chemicals.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific.
- Hazardous Waste Listings. US EPA.
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- Frequent Questions About Hazardous Waste Identification. US EPA.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. osha.gov [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. fishersci.com [fishersci.com]
- 17. acewaste.com.au [acewaste.com.au]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 5-Methylsulfonamido-indole-2-carboxylic acid: PPE, Operations, and Disposal
Hazard Assessment and Chemical Profile
5-Methylsulfonamido-indole-2-carboxylic acid is a solid organic compound featuring an indole core, a structure common in biologically active molecules.[1] Its functionality as both a carboxylic acid and a sulfonamide dictates its potential reactivity and toxicological profile. The primary hazards are anticipated to be irritation to the skin and eyes.
Chemical Profile:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(methanesulfonamido)-1H-indole-2-carboxylic acid | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₄S | [2] |
| Molecular Weight | 254.26 g/mol | [2] |
| CAS Number | 150975-95-4 | [2] |
| Appearance | Assumed to be a solid powder | N/A |
Hazard Analysis of Analogous Compounds:
To construct a reliable safety profile, we analyze the known hazards of closely related molecules. The GHS classifications for 5-methyl-1H-indole-2-carboxylic acid are particularly informative due to the structural similarity.
| Analogous Compound/Functional Group | GHS Hazard Classification | Key Takeaways for Handling |
| 5-Methyl-1H-indole-2-carboxylic acid | Warning: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3] | Direct contact with skin and eyes must be avoided. Standard irritant protocols apply. |
| 1H-Indole-2-carboxylic acid | Warning: Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation[4] | Reinforces the need for robust skin and eye protection and good hygiene to prevent ingestion. |
| General Carboxylic Acids | Can be corrosive and toxic, causing severe skin burns and eye damage depending on structure and concentration.[5][6] | Assume at least moderate irritant properties. The risk increases when handling the substance in acidic or basic solutions. |
| Sulfonamides | While not strongly associated with cutaneous adverse events in drug form[7][8], the pure compound should be handled as a potential sensitizer. | Minimize exposure to prevent potential allergic reactions.[9] |
Hierarchy of Controls and PPE Protocol
The most effective safety programs prioritize engineering and administrative controls to minimize hazards. Personal Protective Equipment (PPE) is the final, but critical, line of defense. This workflow must be followed to ensure maximum safety.
Caption: Hierarchy of controls for safe chemical handling.
Detailed PPE Requirements:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Chemical safety goggles[4] | 2 pairs of nitrile gloves (double-gloved)[6] | Standard lab coat | Not required if performed in a certified chemical fume hood.[10] |
| Preparing Solutions | Chemical safety goggles and a face shield[5] | 2 pairs of nitrile gloves | Chemical-resistant apron over a lab coat[5] | Not required if performed in a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles | 2 pairs of nitrile gloves | Standard lab coat | Not required for closed systems or work in a fume hood. |
| Waste Consolidation | Chemical safety goggles and a face shield[10] | Heavy-duty nitrile or butyl rubber gloves[6] | Chemical-resistant apron over a lab coat | Not required if performed in a well-ventilated area or fume hood. |
Operational Plan: Weighing and Preparing a Stock Solution
This protocol outlines the essential steps for safely preparing a solution of this compound. The causality behind each step is explained to ensure a self-validating and safe workflow.
A. Preparation and Pre-Handling Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. This engineering control is your primary protection against inhaling airborne particulates.
-
Gather Materials: Place all necessary items inside the fume hood before introducing the chemical. This includes the chemical container, spatulas, weigh paper/boat, beaker, solvent, and wash bottle. This minimizes air turbulence from moving items in and out of the hood.
-
Don PPE: Put on all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat, apron). A face shield is crucial as it protects against splashes during solvent addition.[6]
B. Weighing and Dissolution:
-
Work Within the Fume Hood: Conduct all manipulations at least 6 inches inside the sash.
-
Tare Balance: Place the weigh boat on the balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of the solid compound. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.
-
Transfer to Beaker: Gently transfer the weighed solid into the designated beaker for dissolution.
-
Add Solvent: Slowly add the solvent to the beaker, aiming the stream at the inner wall to prevent splashing.
-
Rinse Weigh Boat: Use a small amount of solvent to rinse any residual powder from the weigh boat into the beaker, ensuring a quantitative transfer.
-
Close Containers: Securely cap the primary chemical container and the newly prepared stock solution.
C. Post-Handling and Cleanup:
-
Decontaminate: Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel.
-
Dispose of Solid Waste: Place the used weigh boat and contaminated towels into a designated solid hazardous waste container.[11]
-
Doff PPE: Remove PPE in the correct order (apron, outer gloves, face shield, inner gloves, goggles, lab coat) to prevent self-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[12]
Disposal Plan for Chemical Waste
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance.[11]
A. Waste Segregation:
-
Solid Waste: All disposable materials that have come into direct contact with this compound (e.g., gloves, weigh papers, pipette tips, contaminated paper towels) must be collected in a designated, clearly labeled hazardous waste container.[10][11] Do not mix with non-hazardous trash.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, compatible hazardous liquid waste container.[10] Do not pour this chemical down the drain.
B. Container Selection and Labeling:
-
Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-on cap.[11]
-
Labeling: Before adding any waste, label the container with the words "Hazardous Waste."[11] The label must include:
C. Storage and Final Disposal:
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[10]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[10]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
-
ACS Publications. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. Journal of Medicinal Chemistry. [Link]
-
PubMed. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. National Library of Medicine. [Link]
-
University of California, Santa Cruz. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. UC Santa Cruz. [Link]
-
CHEMM. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]
-
ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]
-
PubMed. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. National Library of Medicine. [Link]
-
PubChem. 5-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed Central. Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Library of Medicine. [Link]
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Library of Medicine. [Link]
-
MDPI. Assessment of Phenolic and Indolic Compound Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. MDPI. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H10N2O4S | CID 60948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 259188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
